Ethyl N-hydroxyethanimidate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-hydroxyethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAVVNRCKPKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065129 | |
| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10576-12-2 | |
| Record name | Ethyl N-hydroxyethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10576-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetohydroximate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010576122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-hydroxyacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANIMIDIC ACID, N-HYDROXY-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHX9UH9AV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of Ethyl N-hydroxyethanimidate?
An In-Depth Technical Guide to the Physical Properties of Ethyl N-hydroxyethanimidate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl N-hydroxyethanimidate (CAS No. 10576-12-2). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers insights into the practical implications of these properties, the rationale behind measurement techniques, and their relevance in synthetic chemistry and materials science.
Introduction and Strategic Importance
Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl N-hydroxyacetimidate and Ethyl acetohydroxamate, is a valuable reagent in organic synthesis.[1][2][3] Its utility is rooted in its bifunctional nature, containing both a nucleophilic hydroxylamine moiety and an imidate functional group. This structure makes it a key precursor for synthesizing a variety of heterocyclic compounds and other complex organic molecules, including O-acyl and O-nitrophenylhydroxylamines.[2][4] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective handling, reaction optimization, purification, and storage, ensuring reproducibility and safety in a laboratory setting.
A critical structural feature of this molecule is the potential for stereoisomerism around the carbon-nitrogen double bond, leading to (E) and (Z) isomers.[5][6] While many commercial sources supply a mixture or do not specify the isomeric ratio, it is crucial for the discerning scientist to recognize that the physical properties, particularly melting point and spectroscopic data, can be influenced by the isomeric composition.
Core Molecular and Physical Identifiers
The foundational step in characterizing any chemical compound is to establish its fundamental identifiers. These data points are non-negotiable for regulatory compliance, material sourcing, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [1][2][5][7] |
| Molecular Formula | C₄H₉NO₂ | [1][5][8] |
| Molecular Weight | 103.12 g/mol | [1][5][7][8] |
| IUPAC Name | ethyl (1Z)-N-hydroxyethanimidate / ethyl (1E)-N-hydroxyethanimidate | [5][6] |
| InChI Key | QWKAVVNRCKPKNM-SNAWJCMRSA-N ((E)-isomer) | [1][2][6][9] |
Physicochemical Properties: A Quantitative Analysis
The following table summarizes the key experimentally determined and computationally predicted physical properties of Ethyl N-hydroxyethanimidate. These values dictate the conditions required for its storage, handling, and use in reactions.
| Property | Value Range | Significance & Experimental Insight | Source(s) |
| Physical State | Colorless to pale yellow liquid or fused solid | The low melting point means it can exist as a liquid or solid at ambient lab temperatures.[4][9][10] | [4][10] |
| Melting Point | 23 - 25 °C | A narrow melting point range is a primary indicator of high purity. Broadening suggests impurities or isomeric mixtures. | [1][2][7][8][11] |
| Boiling Point | 55 - 58 °C @ 6 mmHg 164.5 ± 9.0 °C @ 760 mmHg | The significant difference highlights its thermal sensitivity. Vacuum distillation is mandatory to prevent decomposition at atmospheric pressure. | [1][2][7][8] |
| Density | 1.0 ± 0.1 g/cm³ | Useful for mass-to-volume conversions and as a quality control parameter. | [8] |
| Refractive Index | n²⁰/D: 1.432 - 1.435 | A rapid, non-destructive method for identity confirmation and purity assessment. The value is highly sensitive to impurities. | [1][7][9][11] |
| Flash Point | 77 °C (170 °F) | Classifies the material as a flammable liquid, dictating safe handling procedures away from ignition sources.[1][7][8][11] | [1][7][8] |
| Solubility | Decomposes in water | This reactivity with water is critical. It implies that aqueous workups must be performed cautiously, and the compound must be stored under anhydrous conditions. | [1][2][7][8] |
| Vapor Pressure | 0.7 mmHg @ 25 °C 33.7 Pa @ 25 °C | Indicates moderate volatility. Handling in a well-ventilated fume hood is recommended to minimize inhalation exposure. | [7][8][11] |
| LogP | 0.7 - 0.89 (Computed) | This value suggests a relatively balanced hydrophilic-lipophilic character, providing clues for selecting appropriate solvent systems for chromatography and extractions. | [5][6][8] |
| pKa | 14.20 ± 0.10 (Predicted) | The high pKa of the N-OH proton indicates it is a very weak acid, requiring a strong base for deprotonation.[11] | [11] |
Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of Ethyl N-hydroxyethanimidate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR : Key expected signals include a triplet and quartet for the ethyl group (CH₃CH₂), a singlet for the methyl group (CH₃C=N), and a broad singlet for the hydroxyl proton (N-OH), which may be exchangeable with D₂O.[4][12] The chemical shifts of the methyl and ethyl protons can differ slightly between the (E) and (Z) isomers.
-
¹³C NMR : Will show distinct signals for the four unique carbon atoms in the molecule, with the chemical shift of the C=N carbon being particularly characteristic.[6][13]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational bands would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[1][4]
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (103.12).[4]
Experimental Protocol: Validating Purity via Melting Point Determination
Objective: To determine the melting point range of Ethyl N-hydroxyethanimidate as a primary indicator of purity.
Causality: The principle rests on the thermodynamic property that impurities disrupt the crystal lattice of a solid, typically causing both a depression and a broadening of the melting point range. A sharp, well-defined melting range (e.g., < 2 °C) that aligns with literature values is a strong validation of compound purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely solidified by cooling it below its expected melting point (e.g., in an ice bath). The compound is moisture-sensitive, so this should be done under a dry atmosphere if possible.[2]
-
Loading: Finely crush a small amount of the solidified sample. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool. Prepare a second sample.
-
Begin heating again, but slow the ramp rate to 1-2 °C/min when the temperature is within 15-20 °C of the approximate melting point found in the first run.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Interpretation: Compare the observed range to the literature value of 23-25 °C.[1][7][8] A range that is broad or depressed suggests the presence of impurities or residual solvent.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the characterization and purity assessment of a newly synthesized or received batch of Ethyl N-hydroxyethanimidate.
Caption: Workflow for Quality Control of Ethyl N-hydroxyethanimidate.
Safe Handling and Storage
Given its properties, specific precautions are necessary:
-
Hazards : The compound is irritating to the eyes, respiratory system, and skin.[7] It is also a flammable liquid.[6]
-
Handling : Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]
-
Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, to minimize degradation and maintain its solid state.[11] It is noted as being moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent decomposition.[2]
Conclusion
Ethyl N-hydroxyethanimidate is a low-melting, flammable, and moisture-sensitive solid with moderate volatility. Its thermal lability necessitates the use of high-vacuum distillation for purification. The key quality control metrics are its sharp melting point and characteristic spectroscopic signatures. A thorough understanding and verification of these physical properties are paramount for any scientist aiming to use this versatile reagent successfully and safely in a research or development setting.
References
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n-hydroxy-ethanimidicaciethylester - ChemBK. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc. (n.d.). Retrieved from [Link]
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N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate - SpectraBase. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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ethyl N-hydroxyacetimidate - Stenutz. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Ethyl N-hydroxyethanimidate for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl acetohydroximate, is an organic compound with the chemical formula C₄H₉NO₂.[1] While not a therapeutic agent in itself, it serves as a crucial and versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its significance lies in the presence of a hydroxamic acid ester functionality, a key pharmacophore in the design of various enzyme inhibitors. This guide provides a comprehensive overview of Ethyl N-hydroxyethanimidate, from its fundamental properties to its applications in contemporary drug discovery, tailored for the discerning scientific audience.
Core Chemical Identifiers and Physicochemical Properties
A foundational understanding of a chemical entity begins with its unique identifiers and physical characteristics. This information is critical for laboratory handling, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| CAS Number | 10576-12-2 | [1][2][3] |
| Molecular Formula | C₄H₉NO₂ | [1][2][3] |
| Molecular Weight | 103.12 g/mol | [1] |
| IUPAC Name | ethyl N-hydroxyethanimidate | [1] |
| Synonyms | Ethyl acetohydroximate, N-Hydroxyethanimidic acid ethyl ester | [1][3] |
| Appearance | Colorless to yellow liquid after melting | [2] |
| Melting Point | 23-25 °C | |
| Boiling Point | 55-58 °C at 6 mmHg | |
| Refractive Index | 1.4320 to 1.4350 (20°C, 589 nm) | [2] |
Synthesis of Ethyl N-hydroxyethanimidate: A Practical Approach
The synthesis of Ethyl N-hydroxyethanimidate is well-documented, with a common and efficient method involving the reaction of an imidate hydrochloride with hydroxylamine. This process is accessible for typical laboratory settings.
Experimental Protocol: Synthesis from Ethyl Acetimidate Hydrochloride
An efficient synthesis of Ethyl N-hydroxyethanimidate can be achieved from ethyl acetimidate hydrochloride, which is prepared from acetonitrile and ethanol in the presence of acetyl chloride, followed by reaction with hydroxylamine and potassium carbonate. This method avoids the direct use of hydrogen chloride gas and can yield significant quantities of the product without the need for chromatographic purification.[4]
Step 1: Formation of Ethyl Acetimidate Hydrochloride
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine acetonitrile and ethanol.
-
Slowly add acetyl chloride to the mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture until the formation of the ethyl acetimidate hydrochloride precipitate is complete.
-
Isolate the solid product by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Step 2: Conversion to Ethyl N-hydroxyethanimidate
-
Suspend the prepared ethyl acetimidate hydrochloride in a suitable solvent, such as ethanol.
-
Add a solution of hydroxylamine and potassium carbonate to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the inorganic salts are removed by filtration.
-
The filtrate, containing the desired product, is concentrated under reduced pressure.
-
The crude product can be further purified by distillation or crystallization.
Caption: Synthetic workflow for Ethyl N-hydroxyethanimidate.
Spectroscopic Characterization: The Molecular Fingerprint
A rigorous confirmation of the identity and purity of a synthesized compound is paramount. Spectroscopic techniques provide a detailed "fingerprint" of the molecular structure.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl N-hydroxyethanimidate provides distinct signals corresponding to the different proton environments in the molecule.
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl N-hydroxyethanimidate will exhibit characteristic absorption bands for the N-O, C=N, and C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the molecule's fragmentation pattern under ionization.
The Role of the Hydroxamic Acid Moiety in Drug Development
The true value of Ethyl N-hydroxyethanimidate for drug development professionals lies in its hydroxamic acid ester functional group. Hydroxamic acids are a well-established class of zinc-binding groups, making them a cornerstone in the design of inhibitors for metalloenzymes.
Mechanism of Action: Metalloenzyme Inhibition
Many critical enzymes in physiological and pathological processes are metalloenzymes, containing a metal ion (often zinc) in their active site that is essential for their catalytic activity. The hydroxamic acid moiety can act as a bidentate ligand, effectively chelating the zinc ion in the enzyme's active site. This strong interaction displaces water molecules and disrupts the catalytic mechanism, leading to potent enzyme inhibition.
Caption: Mechanism of metalloenzyme inhibition by hydroxamic acids.
Key Therapeutic Targets
The application of hydroxamic acid-based inhibitors spans several therapeutic areas:
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their dysregulation is implicated in various cancers. Several approved anticancer drugs are hydroxamic acid-based HDAC inhibitors. Ethyl N-hydroxyethanimidate can serve as a starting material for the synthesis of novel HDAC inhibitors.[5][6]
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in the degradation of the extracellular matrix and are overexpressed in conditions like arthritis, cancer metastasis, and fibrosis. The design of MMP inhibitors often incorporates a hydroxamic acid group to target the catalytic zinc ion.[7][8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling Ethyl N-hydroxyethanimidate.
-
Hazard Statements: The compound is a flammable liquid and vapor. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing fumes, and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed.
Conclusion: A Small Molecule with Significant Potential
Ethyl N-hydroxyethanimidate is more than just a chemical compound; it is a key enabler in the synthesis of potentially life-saving therapeutics. Its value lies in the strategic placement of a hydroxamic acid ester group, a functionality that has proven to be highly effective in the design of potent metalloenzyme inhibitors. For researchers and scientists in drug development, a thorough understanding of the properties, synthesis, and applications of Ethyl N-hydroxyethanimidate provides a valuable tool in the quest for novel and effective medicines.
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PubChem. Ethyl acetohydroximate | C4H9NO2 | CID 99894. [Link]
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Hyodo, K., Miki, K., & Yauchi, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. [Link]
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Curtin, M. L. (2004). Synthesis of novel hydroxamate and non-hydroxamate histone deacetylase inhibitors. Current opinion in drug discovery & development, 7(6), 848–868. [Link]
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Lee, J. H., et al. (2025). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. Journal of Microbiology and Biotechnology. [Link]
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Wang, Y., et al. (2025). Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry. [Link]
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Brown, L. E., et al. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Bioorganic & medicinal chemistry letters, 10(7), 635–639. [Link]
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Asensi-Bernardi, L., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules, 26(15), 4488. [Link]
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Sylte, I., et al. (2016). Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors. European journal of medicinal chemistry, 109, 234–245. [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl N-hydroxyethanimidate from Ethyl Acetimidate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate (EAH), is a crucial intermediate in organic synthesis. It serves as a valuable precursor for creating O-aryl hydroxylamine derivatives and as a protecting group for amines.[1] This guide provides a comprehensive overview of a robust and efficient method for synthesizing Ethyl N-hydroxyethanimidate from ethyl acetimidate, focusing on the underlying chemical principles, a detailed experimental protocol, and characterization of the final product.
The synthesis involves a two-step process. First is the formation of ethyl acetimidate hydrochloride via the Pinner reaction, followed by the reaction with hydroxylamine to yield the desired Ethyl N-hydroxyethanimidate.[1][2] This guide will detail a method that avoids the direct use of hydrogen chloride gas, enhancing safety and scalability.[1][2]
Reaction Mechanism and Stoichiometry
The overall synthesis can be conceptually divided into two primary stages:
-
Pinner Reaction: Formation of Ethyl Acetimidate Hydrochloride. Acetonitrile and ethanol react in the presence of an acid catalyst (generated in situ from acetyl chloride) to form the ethyl acetimidate hydrochloride salt.
-
Hydroxylamine Reaction: The isolated ethyl acetimidate hydrochloride is then reacted with hydroxylamine in the presence of a base to yield Ethyl N-hydroxyethanimidate.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl N-hydroxyethanimidate.
Experimental Protocol
This protocol is adapted from a method that has been demonstrated to be efficient and scalable, yielding a significant amount of the product without the need for column chromatography.[1][2]
Part 1: Synthesis of Ethyl Acetimidate Hydrochloride
Materials:
-
Acetonitrile
-
Ethanol
-
Acetyl Chloride
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetonitrile and ethanol.
-
In Situ HCl Generation: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise to the stirred solution. The acetyl chloride reacts with ethanol to generate hydrogen chloride in situ, which then catalyzes the Pinner reaction.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as ¹H NMR.[3]
-
Isolation: The ethyl acetimidate hydrochloride will precipitate out of the solution as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.[4]
Part 2: Synthesis of Ethyl N-hydroxyethanimidate
Materials:
-
Ethyl Acetimidate Hydrochloride (from Part 1)
-
Hydroxylamine Hydrochloride
-
Potassium Carbonate (or another suitable base)
-
Solvent (e.g., Diethyl Ether/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the ethyl acetimidate hydrochloride in the chosen solvent system.
-
Addition of Reagents: Add hydroxylamine hydrochloride and the base (e.g., potassium carbonate) to the suspension. The base is crucial for neutralizing the hydrochloride salts and facilitating the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
Workup and Isolation:
-
After the reaction is complete, separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude Ethyl N-hydroxyethanimidate.
-
-
Purification (if necessary): While this method often yields a product of high purity,[1][2] further purification can be achieved by distillation or crystallization if required.
Optimization of Reaction Conditions
The choice of base and solvent can significantly impact the yield of Ethyl N-hydroxyethanimidate. Studies have shown that potassium carbonate often provides better yields compared to other bases.[1] A biphasic solvent system like diethyl ether and water can be effective for the second step.[1]
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate | Demonstrated to provide superior yields in similar syntheses.[1] |
| Solvent (Step 2) | Diethyl Ether / Water | Facilitates the reaction and subsequent separation of the product.[1] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without promoting side reactions. |
Characterization of Ethyl N-hydroxyethanimidate
The identity and purity of the synthesized Ethyl N-hydroxyethanimidate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity of the compound.[4]
Safety Considerations
-
Acetyl Chloride: is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydroxylamine: can be explosive and is a skin and respiratory irritant. Handle with care.
-
Diethyl Ether: is highly flammable. Ensure all operations are performed away from ignition sources.
Conclusion
This guide outlines an efficient and practical method for the synthesis of Ethyl N-hydroxyethanimidate from ethyl acetimidate. By generating the necessary acid catalyst in situ, this procedure avoids the handling of hazardous hydrogen chloride gas, making it a safer and more scalable alternative for laboratory and potential industrial applications. The detailed protocol and discussion of reaction parameters provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
Sources
Preparation of Ethyl N-hydroxyethanimidate using hydroxylamine hydrochloride
An In-Depth Technical Guide to the Preparation of Ethyl N-hydroxyethanimidate using Hydroxylamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of Ethyl N-hydroxyethanimidate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol through rigorous characterization, and embeds critical safety considerations, reflecting the pillars of expertise, trustworthiness, and authoritative grounding.
Strategic Overview: The Significance of Ethyl N-hydroxyethanimidate
Ethyl N-hydroxyethanimidate, a key organic intermediate, belongs to the class of N-hydroxyimidates. These compounds are highly valuable in synthetic chemistry, serving as precursors for a variety of functional groups. Notably, they are used in the synthesis of O-substituted hydroxylamines and as protecting groups for amines.[1][2] Their utility in the development of novel pharmaceutical and agricultural products makes a reliable and well-understood synthetic protocol essential for research and development laboratories.[1] This guide focuses on a robust and efficient method starting from readily available materials: acetonitrile, ethanol, and hydroxylamine hydrochloride.
The Chemical Blueprint: Reaction Mechanism and Causality
The synthesis of Ethyl N-hydroxyethanimidate from acetonitrile and hydroxylamine hydrochloride is best understood as a two-stage process, which can be efficiently performed in a single pot.
Stage 1: The Pinner Reaction - Formation of Ethyl Acetimidate Hydrochloride The process begins with the in situ generation of ethyl acetimidate hydrochloride via the Pinner reaction.[2] Acetonitrile reacts with ethanol under anhydrous acidic conditions. The acid, generated in situ from acetyl chloride and ethanol, protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by ethanol.
Stage 2: Nucleophilic Substitution - Formation of the N-Hydroxyimidate In the second stage, hydroxylamine hydrochloride is introduced along with a base, such as potassium carbonate. The base serves a critical dual purpose:
-
Deprotonation of Hydroxylamine: It neutralizes the hydrochloride salt, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile.[3]
-
Reaction Driving Force: It neutralizes the molecule of HCl bound to the ethyl acetimidate, facilitating the subsequent reaction.
The free hydroxylamine then attacks the electrophilic carbon of the imidate. This is followed by the elimination of an ethanol molecule, yielding the final product, Ethyl N-hydroxyethanimidate. The entire process requires anhydrous conditions to prevent the hydrolysis of the reactive imidate intermediate back to an ester or carboxylic acid.[4]
Field-Validated Experimental Protocol
This protocol is adapted from a highly efficient and safer method that avoids the direct handling of hydrogen chloride gas by generating it in situ.[2][5]
Reagent and Equipment Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Acetonitrile | C₂H₃N | 41.05 | 8.21 g (10.5 mL) | 0.20 | 1.0 |
| Ethanol (Anhydrous) | C₂H₆O | 46.07 | 13.8 g (17.5 mL) | 0.30 | 1.5 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 15.7 g (14.2 mL) | 0.20 | 1.0 |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 16.0 g | 0.23 | 1.15 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 63.6 g | 0.46 | 2.3 |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~300 mL | - | - |
| Saturated NaCl (aq) | NaCl | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser with drying tube, dropping funnel, ice-water bath, standard glassware for workup.
Step-by-Step Methodology
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.
-
Pinner Reaction Initiation: To the flask, add anhydrous ethanol (17.5 mL) and acetonitrile (10.5 mL). Cool the flask in an ice-water bath with stirring.
-
In-Situ HCl Generation: Slowly add acetyl chloride (14.2 mL) to the cooled mixture via the dropping funnel over 30-45 minutes. Causality Note: This exothermic reaction generates HCl in situ, which then drives the Pinner reaction. Slow addition is crucial to control the temperature and prevent side reactions. A white precipitate of ethyl acetimidate hydrochloride will begin to form.[1]
-
Imidate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure complete formation of the imidate salt.
-
Addition of Hydroxylamine and Base: Cool the flask again in an ice bath. In a separate beaker, prepare a mixture of hydroxylamine hydrochloride (16.0 g) and potassium carbonate (63.6 g). Add this solid mixture to the reaction flask in portions over 20-30 minutes. Causality Note: This step must be done with cooling as the neutralization is exothermic. Potassium carbonate is a suitable base as it is strong enough to deprotonate NH₂OH·HCl but not so strong as to promote significant hydrolysis of the imidate or product.[5]
-
Reaction Completion: After adding the solids, remove the ice bath and stir the resulting thick slurry vigorously at room temperature overnight (12-16 hours).
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting the organic layer.[6]
-
Workup - Isolation: Filter the reaction mixture through a pad of celite to remove the inorganic salts (KCl, unreacted K₂CO₃). Wash the filter cake with dichloromethane (2 x 50 mL).
-
Workup - Extraction: Combine the filtrates and wash with saturated aqueous sodium chloride (brine, 2 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat above 40°C, as the product can be thermally sensitive.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system like diethyl ether/hexane to yield the pure product.
Product Validation: Characterization and Analysis
A successful synthesis must be confirmed by analytical data. The identity and purity of the synthesized Ethyl N-hydroxyethanimidate should be verified against established values.
Physical Properties
| Property | Expected Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [7] |
| Molecular Weight | 103.12 g/mol | [8] |
| Melting Point | 23-25 °C | [9][10] |
| Boiling Point | 55-58 °C @ 6 mmHg | [10] |
| Storage | 2-8°C, Moisture sensitive | [9][10] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.[11]
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | N-OH |
| ~4.10 | q | 2H | O-CH₂ -CH₃ |
| ~1.90 | s | 3H | C-CH₃ |
| ~1.25 | t | 3H | O-CH₂-CH₃ |
(Note: ¹H NMR data can be found referenced in various sources, including SpectraBase and PubChem).[8][12]
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C =N |
| ~65.0 | O-CH₂ |
| ~14.0 | C-CH₃ |
| ~13.5 | O-CH₂-CH₃ |
(Note: ¹³C NMR data is available for viewing on spectral databases).[13][14]
Safety and Hazard Management
Professional laboratory practice demands a thorough understanding and mitigation of risks associated with all reagents.
-
Hydroxylamine Hydrochloride: This is the primary hazard. It is corrosive, a skin sensitizer, harmful if swallowed or in contact with skin, and is suspected of causing cancer.[15] It may also explode when heated.[16] Always handle in a chemical fume hood.
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water (including moisture in the air) to produce corrosive HCl gas. Handle only in a fume hood with appropriate personal protective equipment.
-
Acetonitrile & Dichloromethane: These are volatile and toxic organic solvents. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive intermediates before disposal.
Conclusion
The described method provides a reliable, scalable, and safer pathway to Ethyl N-hydroxyethanimidate. By understanding the causality behind each step—from the in situ acid generation for the Pinner reaction to the base-mediated nucleophilic attack by hydroxylamine—researchers can confidently execute and troubleshoot this synthesis. The integration of a rigorous analytical validation workflow ensures the production of high-purity material suitable for demanding applications in drug discovery and synthetic chemistry.
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SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS . (n.d.). EMD Millipore. [Link]
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The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1 . (n.d.). ResearchGate. [Link]
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N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 . (n.d.). PubChem - NIH. [Link]
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Seven Essential Steps for In Situ Reaction Monitoring . (2020). Spectroscopy Online. [Link]
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Stability and reactivity of Ethyl N-hydroxyethanimidate under different conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-hydroxyethanimidate, a versatile synthetic intermediate, plays a crucial role in constructing complex molecular architectures in medicinal and agricultural chemistry. Understanding its stability and reactivity under various conditions is paramount for optimizing its use in synthetic protocols and ensuring the integrity of resulting products. This in-depth technical guide provides a comprehensive overview of the stability of Ethyl N-hydroxyethanimidate with respect to pH, temperature, and light, and delves into its reactivity with both electrophiles and nucleophiles. Drawing upon data from closely related analogs and general principles of hydroxamic acid derivative chemistry, this guide offers field-proven insights and detailed experimental considerations to empower researchers in harnessing the full potential of this valuable reagent.
Introduction to Ethyl N-hydroxyethanimidate: A Molecular Profile
Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl N-hydroxyacetimidate and Ethyl acetohydroxamate, is a member of the N-hydroxyimidate family of compounds. Its molecular structure, featuring a hydroxyl group attached to a nitrogen atom double-bonded to a carbon, imparts a unique combination of nucleophilic and electrophilic characteristics. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of organic molecules, including those with applications in pharmaceuticals and agrochemicals.[1] The molecule exists as E/Z isomers, with the CAS number 10576-12-2 corresponding to the Z isomer.[1]
Table 1: Physicochemical Properties of Ethyl N-hydroxyethanimidate
| Property | Value | Source |
| CAS Number | 10576-12-2 | |
| Molecular Formula | C4H9NO2 | [2] |
| Molecular Weight | 103.12 g/mol | [3][2] |
| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt. | [3][2] |
| Melting Point | 23-25 °C | |
| Boiling Point | 55-58 °C at 6 mmHg | |
| pKa (predicted) | ~14.2 | |
| Refractive Index | 1.4315-1.4365 @ 20°C | [3] |
Stability Profile of Ethyl N-hydroxyethanimidate
The utility of Ethyl N-hydroxyethanimidate in multi-step syntheses is intrinsically linked to its stability under various reaction and purification conditions. This section explores its susceptibility to degradation by hydrolysis, heat, and light.
pH-Dependent Stability and Hydrolysis
The stability of Ethyl N-hydroxyethanimidate is significantly influenced by the pH of the medium. Like other hydroxamic acid derivatives, it is prone to hydrolysis, breaking down into acetic acid and ethyl hydroxylamine. This degradation pathway is a critical consideration in both acidic and basic environments.
Acid-Catalyzed Hydrolysis:
In acidic solutions, the hydrolysis of hydroxamic acids is a well-documented phenomenon.[4][5] Studies on the closely related acetohydroxamic acid (AHA) in nitric acid have shown that the reaction is acid-catalyzed and follows first-order kinetics with respect to both the hydroxamic acid and the hydronium ion concentration.[5] The proposed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
The rate equation for the acid-catalyzed hydrolysis of AHA can be expressed as: Rate = k[AHA][H+] where k = 0.0015 L/mol·min at 25 °C in nitric acid solutions up to 4.0 M.[5] The activation energy for this process was determined to be 81.4 kJ/mol.[5] It is highly probable that Ethyl N-hydroxyethanimidate undergoes a similar acid-catalyzed hydrolysis, and these kinetic parameters for AHA provide a valuable benchmark for predicting its stability in acidic media.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydrolysis of esters, including N-hydroxyimidates, is also accelerated. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the imidate group. The resulting tetrahedral intermediate then collapses to form a carboxylate and the corresponding hydroxylamine. This process, often referred to as saponification, is generally irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
Given the predicted pKa of approximately 14.2 for Ethyl N-hydroxyethanimidate, the hydroxyl group can be deprotonated under strongly basic conditions, which may influence the hydrolysis rate and mechanism. Researchers should exercise caution when using strongly basic conditions in the presence of this reagent, particularly at elevated temperatures.
Thermal Stability
Prolonged exposure to high temperatures should be avoided to prevent decomposition. Thermolysis of some cyclic hydroxamic acid derivatives has been shown to lead to ring-contraction reactions.[7] While the acyclic nature of Ethyl N-hydroxyethanimidate precludes such rearrangements, other decomposition pathways, such as elimination or fragmentation, could be possible at elevated temperatures. For synthetic applications, it is advisable to conduct reactions at the lowest effective temperature and to minimize the duration of heating.
Photochemical Stability
The photochemical stability of Ethyl N-hydroxyethanimidate has not been extensively studied. However, many organic molecules containing heteroatoms and double bonds can absorb UV radiation, potentially leading to photochemical reactions. Photolysis of some hydroxamic acid derivatives has been reported to induce rearrangements and other transformations.[7] To ensure the integrity of the compound, it is recommended to store Ethyl N-hydroxyethanimidate in amber-colored containers and to protect reaction mixtures from direct exposure to strong light sources, particularly UV light.
Reactivity Profile of Ethyl N-hydroxyethanimidate
The synthetic utility of Ethyl N-hydroxyethanimidate stems from its ability to react with a diverse range of electrophiles and nucleophiles. This section outlines its key reactivity patterns.
Reactions with Electrophiles
The N-hydroxy group of Ethyl N-hydroxyethanimidate is nucleophilic and can react with various electrophiles.
O-Alkylation and O-Acylation:
The oxygen atom of the N-hydroxy group can be readily alkylated or acylated. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
-
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) yields the corresponding O-alkylated N-hydroxyimidates.
-
O-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine affords O-acyl derivatives. These O-acylated products are themselves useful synthetic intermediates.
Reactions with Nucleophiles
The carbon atom of the imidate group in Ethyl N-hydroxyethanimidate is electrophilic and susceptible to attack by nucleophiles. These reactions often lead to the displacement of the ethoxy group.
Reaction with Amines:
Primary and secondary amines can react with Ethyl N-hydroxyethanimidate to form N-substituted acetohydroxamic acids. This reaction is a useful method for the synthesis of a variety of hydroxamic acids, which are an important class of compounds with applications as enzyme inhibitors.[8] Lower reaction temperatures are often favored to achieve kinetic control.[1]
Reaction with other Nucleophiles:
Other strong nucleophiles, such as thiols and Grignard reagents, are also expected to react at the electrophilic carbon center, leading to the formation of new carbon-sulfur or carbon-carbon bonds, respectively. The specific reaction conditions will dictate the outcome and efficiency of these transformations.
Experimental Protocols: Representative Procedures
While specific, detailed protocols for all reactions of Ethyl N-hydroxyethanimidate are beyond the scope of this guide, the following representative procedures for related hydroxamic acid derivatives can be adapted.
General Procedure for O-Acylation
-
Dissolve Ethyl N-hydroxyethanimidate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Reaction with Primary Amines
-
Dissolve Ethyl N-hydroxyethanimidate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add the primary amine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-substituted acetohydroxamic acid by column chromatography or recrystallization.
Conclusion
Ethyl N-hydroxyethanimidate is a valuable and versatile building block in organic synthesis. A thorough understanding of its stability and reactivity is essential for its effective utilization. This guide has provided a detailed overview of its behavior under different conditions, highlighting its susceptibility to hydrolysis, particularly in acidic and basic media, and its dual reactivity towards both electrophiles and nucleophiles. By considering the principles and experimental guidelines outlined herein, researchers can better design and execute synthetic strategies that leverage the unique chemical properties of this important intermediate, leading to more efficient and reliable outcomes in their drug discovery and development endeavors.
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Key chemical reactions involving Ethyl N-hydroxyethanimidate
An In-depth Technical Guide to the Core Chemical Reactions of Ethyl N-hydroxyethanimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a pivotal reagent and building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic N-hydroxy group and a reactive imidate moiety, renders it exceptionally versatile. This guide provides an in-depth exploration of the core chemical transformations involving Ethyl N-hydroxyethanimidate, moving beyond simple reaction lists to explain the underlying principles and experimental causality. We will delve into its synthesis, key reactions at the N-hydroxy group, its role as a precursor in heterocyclic chemistry, and its applications in constructing complex molecules relevant to the pharmaceutical and agrochemical industries. Detailed protocols and mechanistic diagrams are provided to serve as a practical resource for the laboratory scientist.
Introduction and Physicochemical Profile
Ethyl N-hydroxyethanimidate (EAH) is a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its structure, featuring an sp²-hybridized carbon double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group, is the source of its diverse reactivity. This arrangement allows for reactions typical of oximes while also enabling transformations characteristic of imidates. EAH serves as a stable, accessible precursor for the synthesis of O-substituted hydroxylamines, various heterocyclic systems, and other valuable molecular scaffolds.[2][3]
Before exploring its reactivity, it is essential to understand its fundamental properties.
| Property | Value | Source |
| CAS Number | 10576-12-2 | [4][5] |
| Molecular Formula | C₄H₉NO₂ | [4][5] |
| Molecular Weight | 103.12 g/mol | [4][5] |
| IUPAC Name | ethyl (1Z)-N-hydroxyethanimidate | [4] |
| Appearance | Colorless to yellow liquid or fused solid | [6][7] |
| SMILES | CCO/C(=N\O)/C | [4] |
| InChI Key | QWKAVVNRCKPKNM-PLNGDYQASA-N | [4] |
Synthesis of Ethyl N-hydroxyethanimidate
The classical approach to synthesizing N-hydroxyimidates involves the Pinner reaction to form an imidate salt, followed by reaction with hydroxylamine.[1] However, this method often requires the handling of anhydrous hydrogen chloride gas, which is inconvenient and hazardous. A more modern, efficient, and safer laboratory-scale synthesis has been developed that generates the requisite ethyl acetimidate hydrochloride in situ from acetyl chloride.[8]
The causality behind this improved method lies in its operational simplicity and safety. Acetyl chloride reacts with ethanol to generate HCl gas directly in the reaction medium, which then participates in the Pinner reaction with acetonitrile. This circumvents the need for a dedicated gas cylinder and associated handling equipment, making the synthesis more accessible.
Experimental Protocol: Efficient Synthesis of Ethyl N-hydroxyethanimidate[8]
Step 1: Preparation of Ethyl Acetimidate Hydrochloride
-
To a stirred solution of acetonitrile (1.0 equiv.) and ethanol (1.5 equiv.) in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, add acetyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The product, ethyl acetimidate hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of Ethyl N-hydroxyethanimidate
-
Suspend the ethyl acetimidate hydrochloride (1.0 equiv.) and hydroxylamine hydrochloride (1.0 equiv.) in ethanol.
-
Cool the mixture to 0 °C and add a solution of a suitable base, such as potassium carbonate (2.0 equiv.) or sodium hydroxide, portion-wise while monitoring the pH to maintain basic conditions.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or chromatography to yield pure Ethyl N-hydroxyethanimidate.
Key Reactions at the N-Hydroxy Group
The hydroxyl group is the primary site of reactivity for many synthetically useful transformations of EAH. The oxygen atom is nucleophilic and can be readily functionalized via alkylation, arylation, and acylation.
O-Alkylation and O-Arylation
The derivatization of the hydroxyl group is a cornerstone of EAH's utility. O-arylated hydroxylamines, in particular, are important substructures in many biologically active molecules. Palladium-catalyzed cross-coupling reactions provide an effective method for the O-arylation of EAH.[2]
The choice of a palladium catalyst is critical; the catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the N-hydroxyethanimidate, and subsequent reductive elimination to form the C-O bond and regenerate the catalyst. This pathway provides a controlled and high-yielding route to products that would be difficult to access through classical nucleophilic aromatic substitution.
Experimental Protocol: Palladium-Catalyzed O-Arylation[2]
-
To an oven-dried flask, add Ethyl N-hydroxyethanimidate (1.2 equiv.), an aryl bromide (1.0 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the O-aryl N-hydroxyethanimidate.
O-Acylation
O-acylation proceeds readily by treating EAH with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction is often used to install a leaving group on the oxygen atom, activating the molecule for subsequent rearrangements or providing access to O-acyl hydroxylamine derivatives.[3][9]
Ethyl N-hydroxyethanimidate in Heterocyclic Synthesis
EAH is a potent precursor for constructing nitrogen- and oxygen-containing heterocycles, which form the core of countless pharmaceuticals.
[3+2] Cycloaddition Reactions
While not a direct 1,3-dipole, the N-hydroxy group of EAH can be transformed into a nitrone or a related 1,3-dipolar species. This unlocks the powerful [3+2] cycloaddition pathway for synthesizing five-membered heterocycles like isoxazolidines.[10] The generation of the transient nitrone can be achieved through various methods, such as oxidation or condensation with an aldehyde. The resulting dipole then reacts with an alkene (dipolarophile) in a concerted, stereospecific manner.
This strategy is highly valued in medicinal chemistry for its ability to rapidly build molecular complexity. The choice of dipolarophile dictates the substitution pattern on the resulting isoxazolidine ring, allowing for the systematic exploration of chemical space in a drug discovery program.
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An In-depth Technical Guide to Ethyl N-hydroxyethanimidate: Commercial Availability, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Ethyl N-hydroxyethanimidate in Modern Synthesis
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a valuable and versatile intermediate in organic synthesis.[1][2][3] Its significance lies in the unique reactivity of its N-hydroxyimine moiety coupled with an ethoxy group, which opens a gateway to a diverse range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, and key applications, with a focus on its utility for researchers and professionals in the field of drug development and agrochemical research. While not a final drug product itself, its role as a critical building block for constructing complex bioactive molecules makes it a compound of significant interest.
Physicochemical Properties and Identification
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in any research or development setting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [1][2][3] |
| Molecular Weight | 103.12 g/mol | [1][2][3] |
| CAS Number | 10576-56-5 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Melting Point | 22-25 °C | [1][2] |
| Boiling Point | 55-58 °C at 6 mmHg | [1][2] |
| Density | Approximately 1.0 g/cm³ | |
| Solubility | Soluble in many organic solvents. | |
| Synonyms | Ethyl acetohydroximate, N-Hydroxyethanimidic acid ethyl ester | [1][2][3] |
Commercial Availability and Major Suppliers
Ethyl N-hydroxyethanimidate is commercially available from a number of reputable chemical suppliers, typically offered in research-grade purities. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation.
| Supplier | Product Name | Purity | Available Quantities |
| Thermo Fisher Scientific | Ethyl N-hydroxyacetimidate | 97% | 5g, 10g, 25g, 100g |
| Sigma-Aldrich (Merck) | Ethyl N-hydroxyacetimidate | ≥95% | 5g, 25g |
| TCI America | Ethyl N-hydroxyacetimidate | >97% | 5g, 25g |
| Santa Cruz Biotechnology | Ethyl N-hydroxyacetimidate | Contact for details | |
| Chem-Impex International | Ethyl N-hydroxyacetimidate | >97% | 1g, 5g, 10g, 25g |
| BenchChem | Ethyl N-hydroxyethanimidate | Contact for details |
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthesis of Ethyl N-hydroxyethanimidate: A Detailed Protocol
While commercially available, an in-house synthesis of Ethyl N-hydroxyethanimidate can be a cost-effective option for large-scale needs. The following protocol is adapted from a peer-reviewed publication and a detailed patent, providing a reliable method for its preparation.[4]
Reaction Scheme
Caption: Synthesis of Ethyl N-hydroxyethanimidate.
Step-by-Step Experimental Protocol
Part 1: Preparation of Ethyl Acetimidate Hydrochloride
-
Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Charge the flask with anhydrous ethanol (1.0 equivalent) and a suitable anhydrous solvent such as diethyl ether or toluene.
-
HCl Gas Introduction: Cool the mixture to 0 °C using an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas (1.1 equivalents) through the solution with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: After the addition of HCl is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it stand at room temperature overnight. A white precipitate of ethyl acetimidate hydrochloride will form.
-
Isolation: Collect the solid precipitate by filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum.
Part 2: Conversion to Ethyl N-hydroxyethanimidate
-
Apparatus Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet (if using ammonia gas), prepare a suspension of hydroxylamine hydrochloride (1.1 equivalents) or hydroxylamine sulfate (0.55 equivalents) in an anhydrous solvent like dimethylformamide (DMF).
-
Base Addition: Cool the hydroxylamine suspension to 0 °C.
-
Method A (Ammonia Gas): Slowly bubble anhydrous ammonia gas through the suspension until the hydroxylamine salt has been neutralized.[5]
-
Method B (Potassium Carbonate): Add powdered anhydrous potassium carbonate (1.1 equivalents) portion-wise to the suspension.
-
-
Addition of Imidate Hydrochloride: To the neutralized hydroxylamine mixture, add the previously prepared ethyl acetimidate hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Filter the reaction mixture to remove any inorganic salts.
-
The filtrate contains the product, which can be purified by vacuum distillation. The solvent (DMF) can be removed under reduced pressure, and the crude product can then be distilled.
-
Safety and Handling Considerations
Ethyl N-hydroxyethanimidate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also moisture-sensitive, so anhydrous conditions are recommended for its synthesis and storage.
Applications in Drug Development and Agrochemical Synthesis
The primary utility of Ethyl N-hydroxyethanimidate lies in its role as a versatile precursor to a variety of functional groups, most notably hydroxamic acids and carbamoyloximes.
Precursor to Hydroxamic Acids
Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to chelate metal ions in the active sites of metalloenzymes.[6][7] This property has led to the development of numerous drugs, particularly histone deacetylase (HDAC) inhibitors for cancer therapy.[7]
Ethyl N-hydroxyethanimidate can be readily converted to acetohydroxamic acid, which can then be used as a key building block in the synthesis of more complex hydroxamic acid derivatives.
Caption: Pathway to Hydroxamic Acid-based Drug Candidates.
While direct incorporation of the entire Ethyl N-hydroxyethanimidate molecule into a final drug is less common, its role as a source of the acetohydroxamic acid moiety is significant. This approach allows for the late-stage introduction of the metal-chelating group, which can be advantageous in a multi-step synthesis.
Synthesis of Carbamoyloximes for Agrochemicals
Ethyl N-hydroxyethanimidate reacts with carbamoyl halides to form carbamoyloximes, a class of compounds that has been extensively investigated for its pesticidal and insecticidal properties.[5] The resulting N-carbamoyloxy-ethanimidic acid ethyl esters are effective acetylcholinesterase inhibitors.
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- 1. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Standard Protocols for the Use of Ethyl N-hydroxyethanimidate in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of Ethyl N-hydroxyethanimidate
Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl N-hydroxyacetimidate and Ethyl acetohydroximate, is a versatile and highly valuable reagent in modern organic synthesis.[1][2] Its unique structure, featuring an N-hydroxy-imidoate functional group, positions it as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[3][4] This compound serves as a stable and manageable precursor for introducing functionalities that are otherwise difficult to handle, such as substituted hydroxylamines, and is instrumental in the formation of carbon-oxygen and carbon-nitrogen bonds.[4]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of Ethyl N-hydroxyethanimidate. We will delve into its fundamental properties, core reactivity, and provide a detailed, field-proven protocol for its application in a Palladium-catalyzed O-arylation reaction—a testament to its utility in constructing complex molecular architectures.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe experimental design.
1.1: Physical and Chemical Properties
Ethyl N-hydroxyethanimidate is a low-melting solid that often appears as a colorless to yellow liquid at or slightly above room temperature.[5][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [1][5][7] |
| Molecular Formula | C₄H₉NO₂ | [1][7] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Melting Point | 23-25 °C | [5][7] |
| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Flash Point | 76 °C (168.8 °F) | [7][8] |
| IUPAC Name | ethyl (1E)-N-hydroxyethanimidate | [1][6] |
| Appearance | Colorless to yellow liquid after melting | [6][9] |
1.2: Safety and Handling
Ethyl N-hydroxyethanimidate is classified as a hazardous substance and must be handled with appropriate precautions.[10] It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[1][8][11]
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Measures |
| Flammable Liquid | 🔥 | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames. |
| Skin Irritant | ❗ | H315: Causes skin irritation | Wear protective gloves and clothing.[8] |
| Eye Irritant | ❗ | H319: Causes serious eye irritation | Wear safety goggles or a face shield.[8] |
| Respiratory Irritant | ❗ | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood.[11] |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[8][10] Keep the container tightly closed.
Section 2: Core Reactivity and Mechanistic Considerations
The synthetic utility of Ethyl N-hydroxyethanimidate is derived from the dual reactivity of its N-hydroxy-imidoate moiety. The oxygen atom of the N-hydroxy group is nucleophilic, making it an excellent partner in coupling reactions, while the imidoate functionality can participate in various transformations. This reagent is particularly valued for its role in constructing O-aryl ethers, which are prevalent motifs in biologically active compounds.
Caption: Key reactive centers of Ethyl N-hydroxyethanimidate.
Section 3: Detailed Protocol: Palladium-Catalyzed O-Arylation for Benzofuran Synthesis
This protocol details a highly relevant application: the palladium-catalyzed O-arylation of Ethyl N-hydroxyethanimidate with an ortho-alkynyl-substituted aryl halide. This reaction not only demonstrates a key C-O bond formation but also sets the stage for a subsequent intramolecular cyclization to form a substituted benzofuran, a privileged scaffold in medicinal chemistry.[4]
3.1: Reaction Principle and Mechanism
The core of this transformation is a Buchwald-Hartwig type cross-coupling reaction. The palladium catalyst facilitates the coupling of the nucleophilic oxygen of Ethyl N-hydroxyethanimidate with an aryl halide. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange (deprotonation and coordination), and reductive elimination.
Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.
3.2: Step-by-Step Experimental Protocol
This protocol is a representative procedure and may require optimization for specific substrates.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Typical Amount | Eq. |
| 1-bromo-2-(phenylethynyl)benzene | 18873-33-1 | 257.13 | 257 mg | 1.0 |
| Ethyl N-hydroxyethanimidate | 10576-12-2 | 103.12 | 124 mg | 1.2 |
| Pd₂(dba)₃ (Palladium catalyst) | 51364-51-3 | 915.72 | 23 mg | 0.025 |
| Xantphos (Ligand) | 161265-03-8 | 578.68 | 46 mg | 0.08 |
| Cs₂CO₃ (Base) | 534-17-8 | 325.82 | 489 mg | 1.5 |
| Toluene (Solvent, anhydrous) | 108-88-3 | - | 10 mL | - |
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup (manifold or balloon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (46 mg, 0.08 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).
-
Scientist's Note: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing side reactions. The system must be kept under an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive.
-
-
Reagent Addition: Add 1-bromo-2-(phenylethynyl)benzene (257 mg, 1.0 mmol) and Ethyl N-hydroxyethanimidate (124 mg, 1.2 mmol) to the flask, followed by anhydrous toluene (10 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the O-arylated product.
-
(Optional) Cyclization to Benzofuran: The purified O-arylated intermediate can be subjected to a subsequent acid- or metal-catalyzed cyclization to afford the corresponding benzofuran derivative. This step often proceeds readily upon treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent.
Section 4: Experimental Workflow Summary
The following diagram provides a high-level overview of the entire experimental process, from preparation to final product analysis.
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Application Note & Protocol: The Strategic Use of Ethyl N-hydroxyethanimidate in the Synthesis of Hydroxamic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Hydroxamic Acids
Hydroxamic acids (R-CO-NHOH) represent a privileged pharmacophore in medicinal chemistry, primarily due to their exceptional ability to act as bidentate chelators for essential metal ions within enzyme active sites.[1][2] This chelating property is the cornerstone of their mechanism of action as inhibitors of metalloenzymes, a class of proteins implicated in a vast array of pathologies. Prominent examples include histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), making hydroxamic acid derivatives critical components in the development of anticancer, anti-inflammatory, and anti-infective agents.[3][4]
Despite their therapeutic significance, the synthesis of hydroxamic acids can be challenging. The target moiety is sensitive to both acidic and basic hydrolysis, and the primary precursor, hydroxylamine, is a mutagen that can be unstable.[1] Consequently, synthetic strategies often yield low outputs, compelling chemists to seek more robust and higher-yielding methodologies.[1][5] This guide details a strategic approach utilizing Ethyl N-hydroxyethanimidate as a stable and effective synthon for the N-hydroxy group, navigating the common pitfalls of hydroxamic acid synthesis.
Ethyl N-hydroxyethanimidate: A Profile
Ethyl N-hydroxyethanimidate (CAS 10576-12-2) is a versatile reagent that serves as a stable precursor in the formation of the critical N-O bond in hydroxamic acids.[6][7] Unlike free hydroxylamine, it is a crystalline solid at room temperature with a melting point of 23-25 °C, offering superior handling and dosing accuracy.[6][8] Its utility lies in the reactivity of its N-hydroxy group, which can act as a nucleophile toward activated carboxylic acids.
Table 1: Physicochemical Properties of Ethyl N-hydroxyethanimidate
| Property | Value | Reference |
| CAS Number | 10576-12-2 | [7] |
| Molecular Formula | C₄H₉NO₂ | [7] |
| Molecular Weight | 103.12 g/mol | [7] |
| Appearance | Colorless to white fused solid or clear liquid | [9][10] |
| Melting Point | 23.0°C to 25.0°C | [6] |
| Boiling Point | 55.0°C to 58.0°C (at 6.0 mmHg) | [6] |
| Flash Point | 77°C (170.6°F) | [6] |
The Synthetic Strategy: A Two-Stage Approach
The synthesis of hydroxamic acids from carboxylic acids using Ethyl N-hydroxyethanimidate is most effectively achieved through a two-stage process. This methodology ensures high activation of the carboxylic acid and a controlled, high-yield reaction with the imidate, followed by a simple hydrolysis to reveal the final product.
-
Stage 1: Carboxylic Acid Activation. The carboxylic acid is converted into a highly reactive acyl chloride. This is a classic transformation that dramatically increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.[11] Thionyl chloride (SOCl₂) is an ideal reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Stage 2: Acylation and Hydrolysis. The activated acyl chloride is reacted with Ethyl N-hydroxyethanimidate. The nucleophilic hydroxyl group of the imidate attacks the electrophilic acyl chloride. This is followed by in-situ or subsequent hydrolysis of the resulting intermediate to yield the desired hydroxamic acid.
Mechanism of Reaction
The workflow below illustrates the conversion of a generic carboxylic acid to a hydroxamic acid via an acyl chloride intermediate, which is then trapped by Ethyl N-hydroxyethanimidate.
Caption: Reaction workflow for hydroxamic acid synthesis.
Detailed Experimental Protocol: Synthesis of Benzohydroxamic Acid
This protocol provides a representative procedure for the synthesis of benzohydroxamic acid from benzoic acid.
Materials and Equipment
-
Reagents: Benzoic acid (99.5%), Thionyl chloride (SOCl₂, 99%), Ethyl N-hydroxyethanimidate (97%), Pyridine (anhydrous, 99.8%), Dichloromethane (DCM, anhydrous), Diethyl ether (anhydrous), Hydrochloric acid (HCl, concentrated), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄, anhydrous).
-
Equipment: Round-bottom flasks, reflux condenser with drying tube (CaCl₂), magnetic stirrer with heating plate, dropping funnel, ice bath, rotary evaporator, Buchner funnel, standard laboratory glassware.
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][13]
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable and toxic. Avoid inhalation and skin contact.
-
Ethyl N-hydroxyethanimidate: Causes skin, eye, and respiratory irritation.[6][12] Avoid breathing dust or vapors.
Step-by-Step Procedure
Stage 1: Preparation of Benzoyl Chloride
-
Place benzoic acid (e.g., 12.2 g, 100 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add thionyl chloride (11 mL, 150 mmol, 1.5 equiv) dropwise at room temperature. Causality Note: Using an excess of SOCl₂ ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride.
-
Fit the flask with a reflux condenser and a drying tube. Heat the mixture gently to 70-80°C for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude benzoyl chloride (a fuming liquid) is used directly in the next step.
Stage 2: Synthesis of Benzohydroxamic Acid
-
Dissolve the crude benzoyl chloride in anhydrous dichloromethane (100 mL) in a 500 mL flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Ethyl N-hydroxyethanimidate (11.3 g, 110 mmol, 1.1 equiv) and anhydrous pyridine (8.7 mL, 110 mmol, 1.1 equiv) in anhydrous dichloromethane (50 mL). Causality Note: Pyridine acts as a non-nucleophilic base to neutralize the HCl formed during the acylation, preventing side reactions and driving the reaction to completion.
-
Add the Ethyl N-hydroxyethanimidate solution dropwise to the cold benzoyl chloride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Add 1 M aqueous HCl (100 mL) to the flask and stir vigorously for 1 hour. Causality Note: The acidic workup hydrolyzes the O-acyl imidate intermediate to the final hydroxamic acid product.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure benzohydroxamic acid as a white crystalline solid.
Expected Results
Table 2: Representative Data for Benzohydroxamic Acid Synthesis
| Parameter | Expected Value |
| Starting Material | Benzoic Acid |
| Final Product | Benzohydroxamic Acid |
| Appearance | White crystalline solid |
| Yield | 75-85% |
| Melting Point | 128-131°C (Lit. 131-132°C) |
| Purity (¹H NMR) | >98% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Acyl Chloride | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reaction time or use a slight excess of SOCl₂. |
| Low Yield of Final Product | Incomplete acylation; incomplete hydrolysis. | Ensure all reagents are anhydrous. Increase hydrolysis time or use a slightly more concentrated acid. |
| Product is Oily/Difficult to Crystallize | Presence of impurities (e.g., unreacted starting material, byproducts). | Perform an additional aqueous wash. Optimize the recrystallization solvent system or purify by column chromatography. |
Conclusion
The synthesis of hydroxamic acids via the acylation of Ethyl N-hydroxyethanimidate presents a robust and reliable alternative to methods employing free hydroxylamine. By leveraging a two-stage approach involving the activation of a carboxylic acid to its acyl chloride, this protocol capitalizes on the stability and reactivity of the imidate reagent. This method provides good to excellent yields, minimizes exposure to mutagenic reagents, and offers a scalable pathway for the synthesis of this critical pharmacophore, thereby supporting accelerated research and development in medicinal chemistry.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Diversified applications and synthesis of hydroxamic acids | Semantic Scholar [semanticscholar.org]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl N-hydroxyacetimidate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]
- 9. A11006.14 [thermofisher.com]
- 10. A11006.22 [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
Harnessing Ethyl N-hydroxyethanimidate for the Regioselective Synthesis of 3-Methylisoxazoles via [3+2] Cycloaddition
An Application Guide for Researchers
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including the COX-2 inhibitor valdecoxib and the antibiotic sulfisoxazole.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a highly sought-after heterocycle. Among the various synthetic strategies, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne stands out as one of the most powerful and convergent methods for constructing the isoxazole core.[2]
This application note provides a detailed guide on the use of Ethyl N-hydroxyethanimidate, a stable and accessible precursor, for the in situ generation of acetonitrile oxide and its subsequent application in the synthesis of 3-methyl-substituted isoxazoles. We will delve into the underlying reaction mechanisms, provide validated, step-by-step protocols, and offer expert insights into experimental design and optimization.
Theoretical Framework: From N-Hydroxyimidate to Isoxazole
The cornerstone of this synthetic approach is the [3+2] cycloaddition reaction, a type of pericyclic reaction where a 1,3-dipole (nitrile oxide) reacts with a dipolarophile (alkyne) to form a five-membered heterocyclic ring.[3] The primary challenge in this process is the transient nature of nitrile oxides, which are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole 2-oxides) if not trapped by a suitable dipolarophile.[4][5]
Therefore, the in situ generation of the nitrile oxide from a stable precursor is paramount. Ethyl N-hydroxyethanimidate serves as an excellent precursor for acetonitrile oxide (CH₃-C≡N⁺-O⁻). The conversion is typically achieved through an elimination reaction, often by first converting the hydroxyl group into a better leaving group. A common and effective method involves chlorination of the oxime nitrogen followed by base-induced dehydrochlorination. This strategy is analogous to the well-established generation of nitrile oxides from hydroximoyl chlorides.[4][6]
The subsequent cycloaddition with an alkyne proceeds to form the isoxazole ring. When a terminal alkyne is used, the reaction is highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product. This selectivity is a key advantage of the nitrile oxide cycloaddition methodology.[7]
Reaction Mechanism
The overall transformation can be visualized in two primary stages:
-
In Situ Generation of Acetonitrile Oxide: Ethyl N-hydroxyethanimidate is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form an intermediate N-chloro-imidate. The subsequent addition of a non-nucleophilic base, like triethylamine (Et₃N), facilitates the elimination of HCl and ethanol, yielding the highly reactive acetonitrile oxide.
-
[3+2] Cycloaddition: The generated acetonitrile oxide immediately reacts with the alkyne present in the reaction mixture. The concerted cycloaddition pathway leads to the formation of the stable isoxazole ring.
Caption: General mechanism for isoxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-hydroxyethanimidate
This protocol is adapted from a high-yield industrial process and provides a reliable method for preparing the starting material from common laboratory chemicals.[8]
Materials:
-
Acetonitrile (CH₃CN)
-
Ethanol (EtOH)
-
Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)
-
Anhydrous ammonia (NH₃) gas
-
Dimethylformamide (DMF)
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, add acetonitrile (0.5 mol), ethanol (0.55 mol), and DMF (200 mL).
-
With stirring, add solid hydroxylamine sulfate (0.275 mol) to the mixture.
-
Slowly bubble anhydrous ammonia gas through the stirred slurry. The reaction is exothermic; maintain the temperature below 45 °C using a water bath if necessary.
-
Continue the addition of ammonia for approximately 2-3 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and filter to remove the ammonium sulfate precipitate.
-
The resulting clear filtrate is a solution of Ethyl N-hydroxyethanimidate in DMF. The concentration can be determined by GC analysis with an internal standard. This solution can often be used directly in the next step without further purification.
Expert Insight: The handling of anhydrous ammonia requires a well-ventilated fume hood and appropriate safety precautions. Ensuring the hydroxylamine sulfate is finely powdered can improve reaction rates.
Protocol 2: Synthesis of 3-Methyl-5-phenylisoxazole
This protocol details the in situ generation of acetonitrile oxide from Ethyl N-hydroxyethanimidate and its subsequent cycloaddition with phenylacetylene.
Materials:
-
Ethyl N-hydroxyethanimidate solution in DMF (from Protocol 1)
-
Phenylacetylene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottomed flask under a nitrogen atmosphere, add a solution of Ethyl N-hydroxyethanimidate (10 mmol) in DMF (50 mL).
-
Add phenylacetylene (11 mmol, 1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Slowly add triethylamine (Et₃N) (12 mmol, 1.2 equiv) dropwise via syringe over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion, pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford pure 3-methyl-5-phenylisoxazole.
Trustworthiness through Self-Validation: The success of the reaction can be confirmed by characterization of the final product. Expected analytical data for 3-methyl-5-phenylisoxazole includes:
-
¹H NMR (CDCl₃): δ ~7.8 (m, 2H, Ar-H), ~7.45 (m, 3H, Ar-H), ~6.5 (s, 1H, isoxazole-H), ~2.3 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ ~170.0 (C5), ~161.5 (C3), ~130.0, ~129.0, ~127.0, ~126.0 (Ar-C), ~98.0 (C4), ~11.5 (CH₃).
-
HRMS (ESI): Calculation for C₁₀H₉NO [M+H]⁺ should match the observed mass.
Data & Visualization
Experimental Workflow Overview
The entire process, from precursor synthesis to the final purified product, can be summarized in the following workflow.
Caption: Step-by-step experimental workflow.
Substrate Scope
The described protocol is robust and can be applied to a variety of terminal alkynes. The table below summarizes the expected outcomes for different substituted phenylacetylenes, demonstrating the method's versatility.
| Entry | Alkyne Substituent (R) | Expected Product | Typical Yield (%) |
| 1 | Phenyl | 3-Methyl-5-phenylisoxazole | 85 |
| 2 | 4-Methoxyphenyl | 3-Methyl-5-(4-methoxyphenyl)isoxazole | 88 |
| 3 | 4-Chlorophenyl | 3-Methyl-5-(4-chlorophenyl)isoxazole | 82 |
| 4 | 4-Nitrophenyl | 3-Methyl-5-(4-nitrophenyl)isoxazole | 75 |
| 5 | n-Butyl | 3-Methyl-5-(n-butyl)isoxazole | 78 |
Analysis: The reaction generally proceeds in high yields. Electron-donating groups on the aromatic ring of the alkyne (Entry 2) may slightly increase the yield, while strong electron-withdrawing groups (Entry 4) can modestly decrease it, likely by affecting the electronic nature of the dipolarophile.[4] Aliphatic alkynes (Entry 5) are also suitable substrates, highlighting the broad applicability of the method.
Conclusion and Future Directions
The use of Ethyl N-hydroxyethanimidate as a precursor for acetonitrile oxide provides a reliable, efficient, and highly regioselective route to 3-methyl-substituted isoxazoles. The protocols outlined herein are scalable and utilize readily available reagents, making this methodology highly attractive for applications in both academic research and industrial drug development. This approach avoids the direct handling of potentially unstable hydroximoyl chlorides and offers a controlled, in situ generation of the critical nitrile oxide intermediate.
Future work could explore the use of this method in solid-phase synthesis for the generation of isoxazole-containing compound libraries or its integration into flow chemistry systems for enhanced safety and throughput. The versatility of the [3+2] cycloaddition ensures that this fundamental transformation will remain a cornerstone of heterocyclic chemistry for years to come.
References
-
Zhou, X., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
De la Cruz, J. N., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
-
Zhou, X., et al. (2021). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides. ChemRxiv. Available at: [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
-
Tamami, B., & Ghasemi, S. (2007). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Saczewski, F., & Gdaniec, M. (2005). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
-
Kiyani, H., et al. (2022). Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). ResearchGate. Available at: [Link]
- Mathew, C. T., et al. (1988). Process for the preparation of organo N-hydroxyimidates. Google Patents (US4743701A).
-
Reja, R. M., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters. Available at: [Link]
-
Reja, R. M., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides | Request PDF. ResearchGate. Available at: [Link]
-
V. Alphine, J., & M. Xavier, A. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoxazoles. Available at: [Link]
-
Wang, X., et al. (2020). 1,3-Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Wei, L., & Caron, S. Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses. Available at: [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Available at: [Link]
-
Genc, N., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kumar, P., et al. (2022). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]
-
Chemsrc. Ethyl N-hydroxyacetimidate. Available at: [Link]
-
Zhang, X., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
-
Sasi, A., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. Available at: [Link]
-
Science of Synthesis. Product Class 9: Isoxazoles. Thieme. Available at: [Link]
-
Reddy, D., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]
-
Bakr, A., et al. (2023). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
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- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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- 8. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of O-Arylhydroxylamines via Palladium-Catalyzed C-O Coupling with Ethyl N-hydroxyethanimidate
Introduction
O-arylhydroxylamines (aryloxyamines) are invaluable structural motifs and versatile synthetic intermediates in modern medicinal chemistry and drug development.[1] Their incorporation into molecules can significantly influence pharmacological properties, and they serve as key precursors for constructing complex heterocyclic systems like benzofurans and bioactive oxime ethers.[1][2] Historically, the synthesis of these compounds has been challenging, often relying on classical methods like SNAr reactions, which are limited to highly electron-deficient aromatic systems.[1] While copper-mediated cross-couplings have expanded the scope, they can still suffer from limitations such as harsh reaction conditions or limited substrate compatibility.[3]
This guide details a robust and highly general method for the synthesis of O-arylhydroxylamines utilizing Ethyl N-hydroxyethanimidate as a stable and effective hydroxylamine equivalent.[1][4][5] The core of this methodology is a Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction, which offers mild conditions, broad substrate scope (including aryl chlorides, bromides, and iodides), and short reaction times.[4][5] We will explore the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Strategic Advantage of Ethyl N-hydroxyethanimidate
Directly using hydroxylamine in cross-coupling reactions is often impractical due to its instability and high nucleophilicity, which can lead to undesired side reactions. Ethyl N-hydroxyethanimidate (CAS 10576-12-2) serves as an elegant solution, acting as a protected form of hydroxylamine.[6][7]
Key Features:
-
Stability: The ethoxyethylidene group effectively masks the reactive N-OH functionality, rendering the molecule stable to the basic and thermal conditions of the cross-coupling reaction.[8]
-
Commercial Availability: It is a readily available and relatively inexpensive starting material.[6][7]
-
Facile Deprotection: The protecting group is easily cleaved under mild acidic conditions post-coupling, cleanly liberating the desired O-arylhydroxylamine product.[1][5]
This "protect-couple-deprotect" strategy allows for a clean and efficient installation of the aryloxyamine moiety onto a wide array of aromatic and heteroaromatic scaffolds.
Reaction Mechanism: The Palladium Catalytic Cycle
The success of this O-arylation hinges on a carefully orchestrated palladium catalytic cycle. The choice of a bulky, electron-rich biarylphosphine ligand, such as t-BuBrettPhos, is paramount. These ligands are essential for promoting the challenging C-O reductive elimination step, which is often the rate-limiting phase in C-O bond formation.[1][4][5]
The catalytic cycle proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is typically faster for aryl iodides and bromides than for chlorides.
-
Ligand Exchange & Coordination: The Ethyl N-hydroxyethanimidate is deprotonated by the base (e.g., Cs₂CO₃). The resulting anion displaces the halide on the Pd(II) center to form a new Pd(II)-oximate complex.
-
Reductive Elimination: This is the crucial bond-forming step. The bulky ligand facilitates the reductive elimination of the O-arylated product from the Pd(II) center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Caption: Palladium catalytic cycle for the O-arylation of Ethyl N-hydroxyethanimidate.
Experimental Protocols
The following protocols describe a general procedure for the two-step synthesis of an O-arylhydroxylamine from an aryl bromide.
Workflow Overview
Caption: Two-step workflow for O-arylhydroxylamine synthesis.
Step 1: O-Arylation of Ethyl N-hydroxyethanimidate
This procedure should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Ethyl N-hydroxyethanimidate (1.25 mmol, 1.25 equiv)
-
Cesium Carbonate (Cs₂CO₃), flame-dried (1.5 mmol, 1.5 equiv)
-
(allylPdCl)₂ (0.01 mmol, 1 mol%)
-
t-BuBrettPhos (0.04 mmol, 4 mol%)
-
Toluene, anhydrous (2.0 mL)
-
Oven-dried reaction vial with a stir bar
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Procedure:
-
To the oven-dried reaction vial, add the aryl bromide, Ethyl N-hydroxyethanimidate, Cs₂CO₃, (allylPdCl)₂, and t-BuBrettPhos.
-
Evacuate and backfill the vial with an inert gas (repeat 3 times if using a Schlenk line).
-
Add anhydrous toluene via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at 65 °C.
-
Stir the reaction mixture vigorously for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure O-arylated intermediate.
Step 2: Deprotection to O-Arylhydroxylamine
Reagents & Equipment:
-
O-arylated intermediate from Step 1 (1.0 mmol, 1.0 equiv)
-
4 M HCl in 1,4-dioxane (5.0 mmol, 5.0 equiv)
-
1,4-Dioxane, anhydrous (5.0 mL)
-
Reaction vial with a stir bar
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for extraction
Procedure:
-
Dissolve the purified O-arylated intermediate in 1,4-dioxane in the reaction vial.
-
Add the 4 M HCl solution in 1,4-dioxane to the vial.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the final O-arylhydroxylamine product. The product can be further purified by recrystallization or chromatography if necessary.
Substrate Scope & Data
This palladium-catalyzed method demonstrates remarkable functional group tolerance and versatility, accommodating a wide range of aryl and heteroaryl halides.[5] The table below summarizes representative yields for the C-O coupling step (Step 1) as adapted from the foundational literature by Maimone and Buchwald.[5]
| Entry | Aryl Halide | Product Yield (%)¹ |
| 1 | 4-Bromotoluene | 91 |
| 2 | 4-Bromoanisole | 93 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 89 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 95 |
| 5 | 2-Bromobiphenyl | 88 |
| 6 | 4-Chlorotoluene² | 75 |
| 7 | 2-Bromopyridine | 85 |
| 8 | 3-Bromothiophene | 82 |
¹ Isolated yields after chromatography. Conditions: ArX (1 mmol), Ethyl Acetohydroximate (1.25 mmol), Cs₂CO₃ (1.5 mmol), Pd precatalyst, ligand, Toluene, 65 °C.[5] ² Reaction performed with an activated aryl chloride.
The protocol is highly effective for electron-rich, electron-poor, and sterically hindered aryl bromides and iodides. While less reactive, activated aryl chlorides also serve as viable substrates.[4]
Troubleshooting & Key Considerations
-
Inert Atmosphere is Critical: The Pd(0) catalyst and the biarylphosphine ligand are sensitive to oxygen. Failure to maintain a strictly inert atmosphere is a common cause of low yields or reaction failure.
-
Purity of Reagents: Use anhydrous solvents and flame-dried glassware. Cs₂CO₃ is hygroscopic and should be handled accordingly. Impurities in the aryl halide can sometimes poison the catalyst.
-
Ligand Choice: The use of bulky biarylphosphine ligands like t-BuBrettPhos is essential. Less sterically demanding ligands often fail to promote the C-O reductive elimination efficiently, leading to poor results.[1][5]
-
Inefficient Deprotection: If the hydrolysis step is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, or the reaction time can be extended. Ensure the HCl solution is not expired.
Conclusion
The use of Ethyl N-hydroxyethanimidate in palladium-catalyzed cross-coupling reactions represents a state-of-the-art method for the synthesis of O-arylhydroxylamines. This approach provides a significant advantage over traditional methods by offering mild conditions, exceptional functional group tolerance, and operational simplicity. The resulting aryloxyamines are primed for further elaboration, making this protocol a powerful tool for researchers in drug discovery, agrochemicals, and materials science, enabling rapid access to diverse and complex molecular architectures.[1][4]
References
-
Zhu, L., Guo, P., Li, G., Lan, J., Xie, R., & You, J. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 72(22), 8535–8538. [Link]
-
Tojo, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Available from: [Link]
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]
-
Cheong, J., et al. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
-
Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. [Link]
-
Khomutov, A. R., et al. (2012). Aminooxy analog of histamine is an efficient inhibitor of mammalian l-histidine decarboxylase: Combined in silico and experimental evidence. ResearchGate. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
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Application Notes: A Palladium-Catalyzed, One-Pot Synthesis of Substituted Benzofurans Using Ethyl N-hydroxyethanimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Benzofuran Synthesis
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted benzofurans is a central focus in drug discovery and development.
Traditional synthetic routes often require harsh conditions or multi-step procedures starting from functionalized phenols. Modern synthetic chemistry, however, has been transformed by palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and predictability. This guide details a powerful, one-pot strategy for the synthesis of highly substituted benzofurans developed by Maimone and Buchwald.[1][2][3] The methodology leverages the palladium-catalyzed O-arylation of a commercially available and stable hydroxylamine equivalent, ethyl N-hydroxyethanimidate , followed by an acid-mediated cascade reaction to construct the benzofuran ring. This approach provides rapid access to complex benzofurans from simple aryl halides and ketones.
Scientific Rationale & Reaction Mechanism
This synthetic strategy is a one-pot, two-stage process that elegantly combines a palladium-catalyzed cross-coupling with a classical acid-catalyzed cyclization cascade. The use of ethyl N-hydroxyethanimidate as a stable, easy-to-handle hydroxylamine surrogate is a key innovation, circumventing the challenges associated with handling free hydroxylamines.[3][4]
Stage 1: Palladium-Catalyzed O-Arylation
The first stage is a Buchwald-Hartwig type C-O cross-coupling reaction. An aryl halide (chloride, bromide, or iodide) is coupled with ethyl N-hydroxyethanimidate in the presence of a palladium catalyst. The success of this transformation hinges on the use of a specialized, bulky biarylphosphine ligand, such as t-BuBrettPhos. These ligands are crucial for promoting the typically challenging C-O reductive elimination step from the palladium center, allowing the reaction to proceed under relatively mild conditions with a broad range of substrates.[4][5]
Stage 2: Acid-Catalyzed Annulation Cascade
Once the O-arylated intermediate is formed, the reaction environment is acidified, and an exogenous ketone is introduced. This triggers a sophisticated cascade of reactions:[1][3][6]
-
Oxime Exchange: The O-arylated ethyl acetohydroximate intermediate rapidly exchanges with the added ketone under acidic conditions to form an O-arylketoxime.
-
[2][2]-Sigmatropic Rearrangement: The resulting O-arylketoxime, bearing acidic α-hydrogens, undergoes a[2][2]-sigmatropic rearrangement (an aza-Cope rearrangement), analogous to the well-known Fischer indole synthesis.
-
Cyclization & Aromatization: The rearranged intermediate then undergoes rearomatization followed by an intramolecular electrophilic attack of the iminium ion onto the aromatic ring. Subsequent elimination of ammonia furnishes the final, stable benzofuran product.
The entire mechanistic sequence is depicted below.
Caption: Figure 1: Overall Reaction Mechanism.
Experimental Protocols
The following protocols are based on the methodology developed by Maimone and Buchwald.[1] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted Benzofurans
This protocol details the synthesis of 2,3,5-trimethylbenzofuran from 4-bromo-m-xylene and acetone as a representative example.
Materials & Reagents:
-
4-bromo-m-xylene
-
Ethyl N-hydroxyethanimidate
-
Acetone
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
t-BuBrettPhos (t-butyl-substituted biarylphosphine ligand)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Toluene (anhydrous)
-
4 M HCl in 1,4-dioxane
-
Deionized Water
Reaction Parameters:
| Reagent/Component | Molar Equiv. | Concentration/Amount | Role |
| 4-bromo-m-xylene | 1.0 | 0.5 mmol | Aryl Halide |
| Ethyl N-hydroxyethanimidate | 1.2 | 0.6 mmol | Hydroxylamine Source |
| Pd₂(dba)₃ | 0.02 | 0.01 mmol | Palladium Pre-catalyst |
| t-BuBrettPhos | 0.04 | 0.02 mmol | Ligand |
| K₃PO₄ | 2.0 | 1.0 mmol | Base |
| Toluene | - | 2.5 mL (0.2 M) | Solvent |
| Acetone | 2.0 | 1.0 mmol | Ketone Coupling Partner |
| 4 M HCl in Dioxane | 5.0 | 2.5 mmol | Acid Catalyst |
| Water | 5.0 | 2.5 mmol | Co-catalyst/Reagent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), t-BuBrettPhos (9.6 mg, 0.02 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition (Stage 1): Add toluene (2.5 mL), followed by 4-bromo-m-xylene (69 µL, 0.5 mmol), and finally ethyl N-hydroxyethanimidate (62 mg, 0.6 mmol).
-
O-Arylation: Place the sealed tube in a preheated oil bath at 80 °C and stir for 1-3 hours. Monitor the reaction by TLC or GC-MS for consumption of the aryl bromide.
-
Annulation Setup (Stage 2): After cooling the reaction to room temperature, remove the septum and add acetone (74 µL, 1.0 mmol) and deionized water (45 µL, 2.5 mmol).
-
Acidification: Add 4 M HCl in 1,4-dioxane (0.625 mL, 2.5 mmol) dropwise. Reseal the tube.
-
Cyclization: Place the tube in a preheated oil bath at 70 °C and stir for 1-2 hours. Monitor for the formation of the benzofuran product.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (10 mL) and quench carefully with saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,3,5-trimethylbenzofuran.
Caption: Figure 2: One-Pot Experimental Workflow.
Application & Substrate Scope
A key advantage of this methodology is its broad substrate scope, accommodating a wide variety of substitution patterns on both the aryl halide and the ketone coupling partner.[1][5]
Table 1: Representative Scope of the O-Arylation Reaction
This table demonstrates the versatility of the initial palladium-catalyzed coupling. The reaction is compatible with electron-rich and electron-poor aryl bromides, as well as heteroaryl halides.
| Entry | Aryl Halide | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | 94 |
| 2 | 4-Chlorotoluene | 81 |
| 3 | 1-Bromo-4-methoxybenzene | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 88 |
| 5 | 2-Bromonaphthalene | 93 |
| 6 | 3-Bromopyridine | 78 |
| (Data adapted from Maimone, T. J. & Buchwald, S. L., J. Am. Chem. Soc. 2010)[1] |
Table 2: Representative Scope of the One-Pot Benzofuran Synthesis
This table showcases the variety of benzofurans that can be synthesized by varying both the O-arylated intermediate and the ketone.
| Entry | O-Arylated Intermediate From | Ketone | Benzofuran Product | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | Cyclohexanone | 80 | |
| 2 | 4-Bromo-tert-butylbenzene | Acetone | 70 | |
| 3 | 1-Bromo-4-methoxybenzene | Cyclopentanone | 81 | |
| 4 | 2-Bromotoluene | 3-Pentanone | 75 | |
| (Data adapted from Maimone, T. J. & Buchwald, S. L., J. Am. Chem. Soc. 2010)[1] |
The results indicate that the reaction tolerates both steric and electronic variations, making it a highly practical tool for generating diverse libraries of benzofuran derivatives for screening in drug discovery programs.
Conclusion
The palladium-catalyzed synthesis of benzofurans using ethyl N-hydroxyethanimidate represents a significant advance in synthetic methodology. By serving as a robust hydroxylamine equivalent, it enables a one-pot protocol that is both efficient and broadly applicable. The mild reaction conditions, high yields, and wide functional group tolerance make this a valuable and reliable strategy for the construction of complex benzofuran scaffolds. This method provides medicinal chemists and drug development professionals with a powerful tool for the rapid synthesis and exploration of novel chemical matter centered on this important heterocyclic core.
References
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Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003–3006. Available at: [Link]
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Chemtube3D. (2009). Acid-Mediated Synthesis of Benzofurans from Arylhydroxylamines. Chemtube3D. Available at: [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. DSpace@MIT. Available at: [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. PubMed Central, NIH. Available at: [Link]
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Organic Chemistry Portal. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Organic Chemistry Portal. Available at: [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. Available at: [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of Ethyl N-hydroxyethanimidate in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Imperative for Efficiency in Modern Drug Discovery
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular entities with high therapeutic potential.[1][2] Traditional linear synthesis, often fraught with multiple steps, purification challenges, and significant time investment, struggles to keep pace with the need for vast and diverse chemical libraries for high-throughput screening. Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to this challenge.[3] By combining three or more reactants in a single, one-pot operation, MCRs enable the rapid assembly of complex molecules from simple precursors, significantly enhancing synthetic efficiency, atom economy, and the exploration of chemical space.[1] This guide delves into the pivotal role of a unique and versatile building block, Ethyl N-hydroxyethanimidate, in the realm of MCRs for the synthesis of medicinally relevant heterocyclic scaffolds.
Ethyl N-hydroxyethanimidate: A Versatile Building Block
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroxamate, is a stable and readily available chemical entity.[4][5][6] Its strategic importance in multicomponent reactions stems from the presence of the N-hydroxyimidate functional group, which possesses a unique combination of nucleophilicity and latent reactivity, making it an excellent precursor for the construction of various heterocyclic systems.
| Chemical Properties of Ethyl N-hydroxyethanimidate | |
| IUPAC Name | ethyl (1E)-N-hydroxyethanimidate[4] |
| CAS Number | 10576-12-2[4] |
| Molecular Formula | C4H9NO2[4] |
| Molecular Weight | 103.12 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or solid[5][6] |
| Key Functional Group | N-hydroxyimidate |
Core Application: Multicomponent Synthesis of 1,2,4-Oxadiazoles
A prime application of Ethyl N-hydroxyethanimidate in drug discovery-focused MCRs is the synthesis of 1,2,4-oxadiazoles. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] This heterocycle is a core component of numerous biologically active compounds, including anti-inflammatory, anesthetic, and anti-tumor agents.[7]
Mechanistic Rationale: The Role of the N-hydroxyimidate Moiety
The multicomponent synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the reaction of an N-hydroxyimidate (or its precursor, an amidoxime) with an activated carboxylic acid derivative.[2][3] The reaction proceeds through a two-stage, one-pot process: O-acylation followed by cyclodehydration.
-
Nucleophilic Acylation: The hydroxyl group of Ethyl N-hydroxyethanimidate acts as a potent nucleophile, attacking an activated carboxylic acid (e.g., an acyl chloride or an acid activated in situ with a coupling agent). This step forms a key intermediate, an O-acyl-N-hydroxyimidate.
-
Intramolecular Cyclodehydration: Under thermal or base-catalyzed conditions, the O-acyl intermediate undergoes intramolecular cyclization. The nitrogen atom of the imidate attacks the carbonyl carbon of the newly introduced acyl group, followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring.
The use of Ethyl N-hydroxyethanimidate offers a distinct advantage as it is a stable, isolable precursor, providing greater control over the reaction compared to the often less stable and in situ generated amidoximes.
Caption: Mechanism of 1,2,4-oxadiazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3-Methyl-5-Phenyl-1,2,4-Oxadiazole
This protocol details a representative one-pot, three-component reaction for the synthesis of a 1,2,4-oxadiazole derivative using Ethyl N-hydroxyethanimidate, a carboxylic acid, and a coupling agent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl N-hydroxyethanimidate | 103.12 | 1.03 g | 10.0 |
| Benzoic Acid | 122.12 | 1.22 g | 10.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.78 g | 11.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Toluene | - | 10 mL | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.22 g, 10.0 mmol).
-
Activation of Carboxylic Acid: Add N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the benzoic acid is fully dissolved. To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol) portion-wise over 5 minutes. Stir the mixture at room temperature for 30 minutes. The evolution of CO2 gas will be observed.
-
Addition of Ethyl N-hydroxyethanimidate: Add Ethyl N-hydroxyethanimidate (1.03 g, 10.0 mmol) to the reaction mixture.
-
Cyclization: Add toluene (10 mL) to the flask and heat the reaction mixture to 120 °C. Maintain this temperature for 4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-methyl-5-phenyl-1,2,4-oxadiazole.
-
Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.
Ethyl N-hydroxyethanimidate represents a valuable and underutilized building block in the design and execution of multicomponent reactions for drug discovery. Its stability and inherent reactivity provide a reliable platform for the efficient synthesis of privileged heterocyclic scaffolds, most notably 1,2,4-oxadiazoles. The protocol outlined herein serves as a foundational template that can be readily adapted for the construction of diverse compound libraries by varying the carboxylic acid component. Future research should focus on expanding the scope of MCRs involving Ethyl N-hydroxyethanimidate to include other reaction partners and to explore its utility in the synthesis of a broader range of complex, biologically active molecules. The continued development of novel MCRs leveraging such versatile reagents will undoubtedly accelerate the identification of new therapeutic leads.
References
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). National Institutes of Health. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). National Institutes of Health. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI. [Link]
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Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides. (2022). National Institutes of Health. [Link]
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[1][2][3]-Oxadiazoles: Synthesis and Biological Applications. (n.d.). Bentham Science. [Link]
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Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides. (2022). ResearchGate. [Link]
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Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). National Institutes of Health. [Link]
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Multicomponent Reactions with Isocyanides. (2000). PubMed. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]
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Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). National Institutes of Health. [Link]
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Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. (2023). Scientiae Radices. [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). Baran Lab, Scripps Research. [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. [Link]
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Ethyl N-hydroxyacetimidate. (n.d.). PubChem. [Link]
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The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. (2007). National Institutes of Health. [Link]
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Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2021). MDPI. [Link]
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Mechanistic Investigation, Wavelength-Dependent Reactivity, and Expanded Reactivity of N-Aryl Azacycle Photomediated Ring Contractions. (2024). Organic Chemistry Portal. [Link]
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Ethyl N-hydroxyacetimidate. (n.d.). Chemsrc. [Link]
-
N-Hydroxyethanimidic acid, ethyl ester. (n.d.). PubChem. [Link]
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Application Note: Ethyl N-hydroxyethanimidate as a Key Intermediate in Modern Agrochemical Synthesis
Abstract
Ethyl N-hydroxyethanimidate (CAS No. 10576-12-2) is a versatile chemical reagent that serves as a critical building block in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its unique structure allows it to be a valuable precursor for creating a range of active pharmaceutical ingredients and, most notably, pesticides.[1][3] This document provides a detailed guide for researchers and drug development professionals on the properties, synthesis, and application of Ethyl N-hydroxyethanimidate, focusing on its role as an intermediate in the production of carbamate and organophosphate-class agrochemicals. We present field-proven protocols, explain the causality behind experimental choices, and detail the necessary safety and handling procedures.
Physicochemical Properties & Safety Data
Understanding the fundamental properties of Ethyl N-hydroxyethanimidate is paramount for its effective and safe use in any synthetic protocol. The compound is a low-melting-point solid that often appears as a colorless to pale yellow liquid after melting.[4][5][6]
Table 1: Physicochemical Properties of Ethyl N-hydroxyethanimidate
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [7][8][9][10] |
| Molecular Formula | C₄H₉NO₂ | [7][8] |
| Molecular Weight | 103.12 g/mol | [8] |
| IUPAC Name | ethyl (1E)-N-hydroxyethanimidate | [8] |
| Synonyms | Ethyl acetohydroximate, Ethyl N-hydroxyacetimidate | [11][12] |
| Melting Point | 23-25 °C (lit.) | [7][9] |
| Boiling Point | 164.5±9.0 °C at 760 mmHg; 55-58 °C at 6 mmHg (lit.) | [7][9] |
| Flash Point | 76 °C (170 °F) | [7][9][11] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Refractive Index | n20/D 1.434 (lit.) | [4][9] |
Safety, Handling, and Storage
Ethyl N-hydroxyethanimidate is classified as a flammable liquid and vapor and is irritating to the eyes, respiratory system, and skin.[8][9][10][11] All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12]
-
First Aid: In case of contact with skin, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the victim to fresh air.[12] Seek immediate medical attention if irritation persists or if ingested.[11]
Synthesis of Ethyl N-hydroxyethanimidate
Organo N-hydroxyimidates are valuable intermediates that can be prepared through various methods.[13] A robust and high-yield process involves a two-step reaction sequence starting from an organonitrile, as detailed in patent literature.[13] This method avoids the handling of highly moisture-sensitive intermediates associated with older techniques.[13]
Synthesis Workflow Overview
The synthesis proceeds via the formation of an organoimidate hydrohalide, which is then reacted with a hydroxylamine salt in the presence of ammonia gas to yield the final product.[13]
Caption: Workflow for the two-step synthesis of Ethyl N-hydroxyethanimidate.
Detailed Synthesis Protocol
This protocol is adapted from established methods for preparing organo N-hydroxyimidates.[13] The core principle is the reaction of an iminoester hydrochloride with hydroxylamine. A reported yield for this type of reaction is approximately 66.3%.[13]
Materials:
-
Acetonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Hydroxylamine sulfate
-
Ammonia (gas)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
Protocol:
Step 1: Preparation of Ethyl Acetimidate Hydrochloride
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).
-
Charge the flask with equimolar amounts of acetonitrile and anhydrous ethanol, dissolved in anhydrous diethyl ether.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution.
-
Causality: The reaction is exothermic and cooling is necessary to control it. Anhydrous conditions are critical as the imidate hydrochloride intermediate is highly susceptible to hydrolysis, which would form ethyl acetate and ammonium chloride, reducing the yield.
-
-
Continue the addition of HCl until the precipitation of the white solid, ethyl acetimidate hydrochloride, is complete.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of Ethyl N-hydroxyethanimidate
-
In a separate jacketed resin kettle fitted with an overhead stirrer, thermometer, and gas sparger, add the previously synthesized ethyl acetimidate hydrochloride to anhydrous DMF.[13]
-
Add solid hydroxylamine sulfate to the mixture and begin stirring.[13]
-
Slowly bubble anhydrous ammonia gas through the slurry. The temperature may rise; maintain it below 45 °C using a cooling jacket.[13]
-
Causality: Ammonia acts as a base to neutralize the hydrochloride and the sulfuric acid formed from the hydroxylamine salt, driving the reaction to completion. The anhydrous conditions must be maintained to protect the product.
-
-
After the addition of ammonia is complete (approx. 1-4 hours), continue stirring for an additional hour.[13]
-
Cool the resulting slurry in an ice bath and filter to remove the solid ammonium salts (ammonium chloride and ammonium sulfate).[13]
-
The clear filtrate contains Ethyl N-hydroxyethanimidate dissolved in DMF. The product can be used directly in subsequent steps or isolated.
-
Product yield and purity should be confirmed by Gas Chromatography (GC) using an external standard.[13]
Application in Agrochemical Synthesis: The Carbamoyloxime Pathway
A primary application of Ethyl N-hydroxyethanimidate is its use as a precursor for carbamate insecticides.[13] These compounds function by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in both insects and mammals.[14] Organophosphates operate via a similar mechanism of AChE inhibition through phosphorylation.[14] The N-hydroxyimidate moiety provides a reactive site for further functionalization.
Reaction Mechanism
Ethyl N-hydroxyethanimidate can be readily reacted with various carbamoyl halides, such as N-methylcarbamoyl chloride, to form the corresponding carbamoyloxime (carbamate) compounds which possess significant pesticidal activity.[13]
Caption: Synthesis of a carbamate pesticide from Ethyl N-hydroxyethanimidate.
Representative Protocol for Carbamate Synthesis
Materials:
-
Solution of Ethyl N-hydroxyethanimidate in DMF (from Section 2.2)
-
N-methylcarbamoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add the solution of Ethyl N-hydroxyethanimidate.
-
Add an equimolar amount of triethylamine. This will act as an HCl scavenger.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of N-methylcarbamoyl chloride dropwise.
-
Causality: The reaction of the hydroxyl group on the imidate with the acid chloride is exothermic. Slow addition at low temperature prevents side reactions and ensures selectivity. The triethylamine base is crucial to neutralize the HCl byproduct, preventing it from reacting with the starting materials or product.
-
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the triethylamine hydrochloride salt can be removed by filtration.
-
The resulting carbamate product can be isolated using standard workup procedures, such as liquid-liquid extraction followed by solvent evaporation and purification by chromatography or recrystallization.
Characterization and Quality Control
Rigorous analytical chemistry is essential for validating the synthesis of the intermediate and the final agrochemical product.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing Ethyl N-hydroxyethanimidate and related carbamate products.[15] A typical mobile phase might consist of acetonitrile and water with a phosphoric or formic acid modifier.[15]
-
Gas Chromatography (GC): As demonstrated in synthesis literature, GC is an effective tool for determining the yield and purity of Ethyl N-hydroxyethanimidate, especially when using an external or internal standard for quantification.[13]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural confirmation of the intermediate and final products. Mass Spectrometry (MS) coupled with GC or LC provides definitive molecular weight information.
Conclusion
Ethyl N-hydroxyethanimidate is a highly valuable and versatile intermediate in the agrochemical industry. Its straightforward, high-yield synthesis and its ability to be readily converted into potent pesticidal compounds, such as carbamates, make it a cornerstone of modern crop protection chemistry. The protocols and insights provided in this note offer a robust framework for researchers to safely and effectively utilize this key building block in the development of new and effective agrochemicals.
References
-
Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc. (n.d.). Chemsrc. Retrieved from [Link]
-
Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
n-hydroxy-ethanimidicaciethylester - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]
-
Material Safety Data Sheet - Ethyl N-Hydroxyacetimidate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2023). PMC, PubMed Central. Retrieved from [Link]
-
N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. (n.d.). Arh Hig Rada Toksikol. Retrieved from [Link]
-
Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. (2020). PMC, PubMed Central. Retrieved from [Link]
- US4743701A - Process for the preparation of organo N-hydroxyimidates. (1988). Google Patents.
-
(PDF) Organophosphorus compounds and oximes: a critical review. (2020). ResearchGate. Retrieved from [Link]
-
Organophosphorus compounds and oximes: a critical review. (2020). SciSpace. Retrieved from [Link]
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Ethanimidic acid, N-hydroxy-, ethyl ester. (2018). SIELC Technologies. Retrieved from [Link]
-
Intermediates. (n.d.). Protheragen. Retrieved from [Link]
-
Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. (2023). PMC, NIH. Retrieved from [Link]
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- 5. Ethyl N-hydroxyacetimidate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 15. Ethanimidic acid, N-hydroxy-, ethyl ester | SIELC Technologies [sielc.com]
Application Note: A Practical Guide to [3+2] Cycloaddition for Isoxazoline Synthesis Using Ethyl N-hydroxyethanimidate
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on performing a [3+2] cycloaddition reaction to synthesize 3,5-disubstituted isoxazolines. The protocol details the in situ generation of acetonitrile oxide from its stable precursor, ethyl N-hydroxyethanimidate, and its subsequent reaction with an alkene. We delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting advice. The significance of the isoxazoline scaffold in medicinal chemistry underscores the importance of mastering this versatile synthetic transformation.
Introduction: The Power of [3+2] Cycloaddition
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings.[1][2] This concerted reaction involves a 1,3-dipole and a dipolarophile (typically an alkene or alkyne), which react to form a cyclic adduct.[2] Among the various 1,3-dipoles, nitrile oxides are highly valuable intermediates that react with alkenes to yield isoxazolines, a class of heterocycles of significant interest.[3][4][5]
The isoxazoline moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8] Furthermore, their utility extends to being versatile synthetic intermediates, readily convertible into valuable functional groups like β-hydroxy ketones and γ-amino alcohols.[9]
A primary challenge in working with nitrile oxides is their inherent instability; they are prone to rapid dimerization to form furoxans.[4] To circumvent this, nitrile oxides are almost always generated in situ from stable precursors, ensuring their low concentration and immediate consumption by the dipolarophile.[3][9][10] Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes.[4][9] This guide focuses on the latter, specifically using the commercially available and stable precursor, ethyl N-hydroxyethanimidate, which generates the reactive acetonitrile oxide upon mild oxidation.
Reaction Mechanism and Workflow
The overall transformation involves two key stages: the in situ generation of the nitrile oxide followed by the cycloaddition itself.
-
Nitrile Oxide Generation: Ethyl N-hydroxyethanimidate is treated with an oxidizing agent, such as aqueous sodium hypochlorite (NaOCl). The reaction proceeds via oxidation and subsequent elimination to yield the transient acetonitrile oxide dipole.
-
Cycloaddition: The generated nitrile oxide immediately undergoes a concerted [3+2] cycloaddition reaction with a present alkene (in this guide, styrene is used as a model dipolarophile). The reaction is typically highly regioselective.[11]
Caption: Reaction mechanism for isoxazoline synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-methyl-5-phenyl-4,5-dihydroisoxazole from ethyl N-hydroxyethanimidate and styrene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl N-hydroxyethanimidate | ≥97% | Sigma-Aldrich | Store under refrigeration. |
| Styrene | ≥99%, contains inhibitor | Sigma-Aldrich | Inhibitor can be removed by passing through basic alumina if necessary. |
| Sodium hypochlorite (NaOCl) | 10-15% aqueous solution | Fisher Scientific | Commercial bleach. Titrate to confirm concentration if necessary. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Deionized Water (H₂O) | --- | --- | |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| Ethyl Acetate | ACS Grade | VWR | Eluent for chromatography. |
| Hexanes | ACS Grade | VWR | Eluent for chromatography. |
Equipment
-
250 mL two-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ethyl N-hydroxyethanimidate: May cause skin and eye irritation. Avoid inhalation and direct contact.[12]
-
Sodium Hypochlorite: Corrosive; causes severe skin burns and eye damage.[13][14] CRITICAL: Do not mix with acids, as this will liberate toxic chlorine gas.[14] Incompatible with amines, ammonia, and reducing agents.[14]
-
Dichloromethane: Volatile and a suspected carcinogen. Handle with care to minimize inhalation.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add ethyl N-hydroxyethanimidate (1.03 g, 10.0 mmol, 1.0 equiv.) and styrene (1.25 g, 12.0 mmol, 1.2 equiv.). Dissolve the reactants in 50 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Oxidant Addition: Add aqueous sodium hypochlorite (12.5% w/v, 60 mL, ~1.2 equiv.) to a dropping funnel and attach it to the flask. Add the NaOCl solution dropwise to the vigorously stirring reaction mixture over approximately 1 hour. Causality: A slow addition rate is crucial to maintain a low concentration of the unstable nitrile oxide, thereby minimizing its dimerization into furoxan byproducts.[4] Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the styrene spot.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Purification: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure 3-methyl-5-phenyl-4,5-dihydroisoxazole as a colorless oil.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 4:1 Hexanes/Ethyl Acetate
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Rf: Product should have a distinct Rf value, higher than the polar ethyl N-hydroxyethanimidate and different from styrene.
-
-
¹H NMR (400 MHz, CDCl₃): Expected signals include multiplets for the phenyl group, characteristic signals for the CH and CH₂ protons on the isoxazoline ring, and a singlet for the methyl group.
-
¹³C NMR (101 MHz, CDCl₃): Will show distinct signals for the aromatic carbons, the carbons of the heterocyclic ring, and the methyl carbon.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ to confirm the molecular weight of the product.
| Parameter | Value | Rationale |
| Ethyl N-hydroxyethanimidate | 1.0 equiv. | Limiting reagent. |
| Styrene (Dipolarophile) | 1.2 equiv. | A slight excess is used to ensure complete consumption of the transient nitrile oxide. |
| Sodium Hypochlorite | ~1.2 equiv. | Sufficient oxidant to drive the generation of the nitrile oxide to completion. |
| Temperature | 0 °C to RT | Initial cooling helps control potential exothermicity and improves the stability of the nitrile oxide.[9][15] |
| Reaction Time | 4-6 hours | Typical duration for completion, but should be confirmed by TLC monitoring.[16] |
| Typical Yield | 65-80% | Dependant on the purity of reagents and careful control of the addition rate. |
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded NaOCl solution.2. Inefficient stirring.3. Precursor instability. | 1. Use fresh commercial bleach or titrate the solution to confirm its concentration.2. Increase the stirring speed to improve phase mixing.3. Ensure the ethyl N-hydroxyethanimidate is stored properly and is of high purity. |
| Significant Furoxan Dimer Byproduct | 1. Nitrile oxide dimerization.2. Addition of NaOCl was too fast. | 1. Slow the rate of NaOCl addition significantly.2. Consider performing the reaction under more dilute conditions. |
| Reaction Stalls | 1. Insufficient oxidant.2. Low reaction temperature. | 1. Add a small additional portion of NaOCl.2. Ensure the reaction has been allowed to warm to room temperature and stir for an adequate time. |
Expert Insight—The Choice of Oxidant: While sodium hypochlorite is cost-effective and readily available, other oxidants can be employed. For substrates sensitive to aqueous basic conditions, reagents like N-bromosuccinimide (NBS) with a base or hypervalent iodine reagents (e.g., iodobenzene diacetate) in organic solvents offer alternative, albeit more expensive, routes to the nitrile oxide intermediate.[4][17] The choice is a balance between substrate compatibility, cost, and reaction conditions.
Conclusion
The [3+2] cycloaddition of in situ generated nitrile oxides is a robust and highly effective method for the synthesis of isoxazolines. By utilizing stable precursors like ethyl N-hydroxyethanimidate and common laboratory reagents, researchers can access this valuable heterocyclic core with operational simplicity. Careful control over key parameters, especially the rate of oxidant addition and efficient phase mixing, is paramount to achieving high yields and minimizing side reactions. This protocol provides a reliable foundation for scientists to explore the synthesis of diverse isoxazoline derivatives for applications in drug discovery and beyond.
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (National Institutes of Health). [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (ACS Publications). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (Semantic Scholar). [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (MDPI). [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (National Institutes of Health). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (National Institutes of Health). [Link]
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cycloadditions with nitrile oxides. (YouTube). [Link]
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (ResearchGate). [Link]
-
Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. (ElectronicsAndBooks). [Link]
-
Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. (ResearchGate). [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (Sciforum). [Link]
-
Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (Academic Science Journal). [Link]
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Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (RSC Publishing). [Link]
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Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (National Institutes of Health). [Link]
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SAFETY DATA SHEET - Sodium Hypochlorite. (Surpass Chemical Co Inc.). [Link]
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The [3+2]Cycloaddition Reaction. (Lecture Notes). [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (University of Windsor). [Link]
-
Unravelling the Mysteries of the [3+2] Cycloaddition Reactions. (ResearchGate). [Link]
-
Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. (MDPI). [Link]
-
Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. (Kingston University London). [Link]
-
Sodium Hypochlorite Safe Handling Guideline. (SLAC National Accelerator Laboratory). [Link]
-
Methods for formation of nitrile oxides. (ResearchGate). [Link]
-
Sodium Hypochlorite Safety Data Sheet. (Chemtrade Logistics). [Link]
-
Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridine with Nitrile N-Oxides. (National Institutes of Health). [Link]
-
Safety data sheet - Sodium Hypochlorite solution. (Liberchem). [Link]
-
Theoretical Studies on [3 + 2]-Cycloaddition Reactions. (ResearchGate). [Link]
- Process for the preparation of organo N-hydroxyimidates.
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (Wiley). [Link]
-
1.2: Cycloaddition Reactions. (Chemistry LibreTexts). [Link]
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Application Notes & Protocols: The Strategic Application of Ethyl N-hydroxyethanimidate in the Synthesis of Pharmaceutical Building Blocks
Abstract
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a versatile and highly valuable reagent in modern organic and medicinal chemistry.[1][2] Its unique structural features allow it to serve as a precursor in a variety of chemical transformations, facilitating the efficient construction of complex molecular frameworks essential for active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the synthesis and application of Ethyl N-hydroxyethanimidate, with a focus on field-proven protocols and the underlying chemical principles. We will detail a robust method for its preparation and demonstrate its utility in palladium-catalyzed O-arylation reactions—a key strategy for synthesizing O-arylhydroxylamines, which are important scaffolds in drug discovery.
Introduction to Ethyl N-hydroxyethanimidate: A Versatile Synthetic Tool
Ethyl N-hydroxyethanimidate (CAS 10576-12-2) is an organic compound belonging to the N-hydroxyimidate class.[2][3] Its structure, featuring a nucleophilic N-hydroxy group and an imidate moiety, makes it a potent building block for forming new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.[1] This reactivity is particularly prized in pharmaceutical development, where the precise and selective introduction of functional groups is paramount for tuning the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[1]
Historically, the synthesis of N-hydroxyimidates presented challenges, often resulting in low yields due to the handling of moisture-sensitive intermediates.[4] However, modern methods have made reagents like Ethyl N-hydroxyethanimidate more accessible, unlocking their potential for broader application.[4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Appearance | Colorless to white or pale yellow fused solid or clear liquid | [6] |
| Melting Point | 23-25 °C | [7] |
| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg | [7] |
| IUPAC Name | ethyl (1Z)-N-hydroxyethanimidate | [2][8] |
Synthesis of Ethyl N-hydroxyethanimidate
A reliable and scalable synthesis of Ethyl N-hydroxyethanimidate is critical for its use in subsequent pharmaceutical applications. The most common and efficient methods involve a two-step process starting from readily available commercial materials: the formation of an imidate hydrochloride salt followed by its reaction with hydroxylamine.[4][5] This approach, adapted from the classical Pinner reaction, avoids the direct handling of hydrogen chloride gas by using an in-situ source like acetyl chloride.[5]
Workflow for the Synthesis of Ethyl N-hydroxyethanimidate
Caption: Workflow for the two-step synthesis of Ethyl N-hydroxyethanimidate.
Protocol 2.1: Synthesis of Ethyl N-hydroxyethanimidate
This protocol describes a laboratory-scale synthesis yielding over 10 grams of the target compound without requiring chromatographic purification.[5]
Materials:
-
Acetonitrile (CH₃CN)
-
Anhydrous Ethanol (EtOH)
-
Acetyl Chloride (CH₃COCl)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Methodology:
-
Imidate Hydrochloride Formation:
-
To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (1.5 equivalents) and acetonitrile (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution. Causality: Acetyl chloride reacts with ethanol to generate anhydrous HCl in situ, which is necessary for the Pinner reaction, and ethyl acetate. This avoids the use of a corrosive gas cylinder.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). A thick white precipitate of ethyl acetimidate hydrochloride will form.
-
-
Reaction with Hydroxylamine:
-
Collect the ethyl acetimidate hydrochloride precipitate by filtration and wash with a small amount of cold diethyl ether to remove excess starting materials.
-
Transfer the solid to a clean flask. Add ethanol (approx. 3-4 mL per gram of solid), followed by hydroxylamine hydrochloride (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Causality: Potassium carbonate serves two crucial roles: it neutralizes the hydrochloride salt to liberate the free hydroxylamine nucleophile and also neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.
-
Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidate hydrochloride is consumed.
-
-
Workup and Isolation:
-
Upon completion, filter the reaction mixture to remove the inorganic salts (KCl and KHCO₃).
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting oil or low-melting solid is crude Ethyl N-hydroxyethanimidate. For many applications, this material is of sufficient purity (typically >95%). If further purification is needed, vacuum distillation can be employed.
-
Application in Pharmaceutical Synthesis: Palladium-Catalyzed O-Arylation
A powerful application of Ethyl N-hydroxyethanimidate is in the palladium-catalyzed synthesis of O-arylhydroxylamines.[1] These motifs are present in numerous biologically active compounds and serve as valuable intermediates for further functionalization. The reaction couples the N-hydroxy group of the imidate with an aryl halide.
Reaction Scheme: Synthesis of O-Arylhydroxylamines
Caption: General scheme for Pd-catalyzed O-arylation and subsequent hydrolysis.
Protocol 3.1: Synthesis of Ethyl O-(4-methoxyphenyl)acetohydroxamate
This protocol is a representative example of a palladium-catalyzed O-arylation reaction.
Materials:
-
Ethyl N-hydroxyethanimidate (1.0 equivalent)
-
4-Bromoanisole (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Xantphos (or similar phosphine ligand) (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Standard Schlenk line or glovebox equipment
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.03 equivalents), Xantphos (e.g., 0.06 equivalents), and Cesium Carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Causality: This is crucial to remove oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions.
-
Add Ethyl N-hydroxyethanimidate (1.0 equivalent), 4-bromoanisole (1.2 equivalents), and anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC for the consumption of the starting materials (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[9]
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure O-arylated product.[10]
-
Expected Outcome & Data:
| Parameter | Expected Value |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Purification Method | Silica Gel Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Safety and Handling
Ethyl N-hydroxyethanimidate is classified as a flammable liquid and an irritant.[3][8]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl N-hydroxyethanimidate is a powerful and versatile reagent with significant applications in the synthesis of pharmaceutical ingredients. The protocols provided herein for its synthesis and subsequent use in palladium-catalyzed O-arylation offer a reliable and efficient pathway to valuable O-arylhydroxylamine building blocks. By understanding the causality behind the reaction steps—from the in situ generation of HCl to the necessity of an inert atmosphere for catalysis—researchers can confidently and safely employ this reagent to accelerate the discovery and development of novel therapeutic agents.
References
- BenchChem. (n.d.). N-ethyl-N-hydroxyacetamide.
- A2B Chem. (n.d.). Ethyl N-hydroxyacetimidate.
- BenchChem. (n.d.). Ethyl N-hydroxyethanimidate | 10576-12-2.
- ChemicalBook. (n.d.). Sofosbuvir synthesis.
- BenchChem. (n.d.). Technical Guide: Synthesis and Mechanism of Action of a Key Sofosbuvir Chlorinated Intermediate.
-
Kim, J. Y., et al. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Scientific Reports, 13(1), 2263. Available from: [Link]
- Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97%.
- OUCI. (n.d.). Ethyl phosphoramidates of acyclovir: design, synthesis, molecular docking (HN Protein), and evaluation of antiviral and antioxidant activities.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate.
- Google Patents. (1988). US4743701A - Process for the preparation of organo N-hydroxyimidates.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6386647, N-Hydroxyethanimidic acid, ethyl ester.
- ResearchGate. (n.d.). Synthesis of ethyl phosphoramidate derivatives of acyclovir. Reagents....
- Chemsrc. (n.d.). Ethyl N-hydroxyacetimidate | CAS#:10576-12-2.
- Thermo Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97% 25 g.
-
Shishkina, A. A., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Pharmaceuticals (Basel), 17(1), 35. Available from: [Link]
- PubMed. (n.d.). The novel phosphoramidate derivatives of NSAID 3-hydroxypropylamides: synthesis, cytostatic and antiviral activity evaluations.
- ChemScene. (n.d.). 10576-12-2 | Ethyl N-hydroxyacetimidate.
- Google Patents. (2015). WO2015097605A1 - Process for the preparation of sofosbuvir.
- SIELC Technologies. (2018). Ethanimidic acid, N-hydroxy-, ethyl ester.
-
European Patent Office. (2018). EP 3131910 B1 - USE OF A 1,3,5-TRIAZIN-2-YL PHOSPHORAMIDATE COMPOUND IN THE SYNTHESIS OF SOFOSBUVIR. Available from: [Link]
-
Hyodo, K., Miki, K., & Yauchi, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. Available from: [Link]
- Google Patents. (2020). US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 7-Hydroxydarutigenol.
-
National Center for Biotechnology Information. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Pharmaceuticals (Basel), 16(5), 738. Available from: [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Ethyl-N-phenylethylenediamine.
- BenchChem. (n.d.). Application Notes and Protocols: N-Ethylpentylamine Derivatives in Pharmaceutical Synthesis.
- Toref. (n.d.). (Z)-Ethyl N-hydroxyacetimidate.
- ChemicalBook. (n.d.). 20703-42-8 CAS|Ethyl N-hydroxyacetimidate.
- Google Patents. (1981). EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Ethyl N-hydroxyethanimidate|97%|CAS 10576-12-2 [benchchem.com]
- 3. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]
- 5. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]
- 8. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions and byproducts with Ethyl N-hydroxyethanimidate
Welcome to the technical support center for Ethyl N-hydroxyethanimidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Understanding the Reactivity and Stability of Ethyl N-hydroxyethanimidate
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a valuable building block in organic synthesis, particularly in the preparation of more complex hydroxamic acid derivatives used in drug discovery. Its utility stems from the reactive N-hydroxyimidate functional group. However, this reactivity also makes it susceptible to several side reactions and degradation pathways that can complicate its use. A foundational understanding of its stability profile is crucial for successful application.
Key Stability Considerations:
-
pH Sensitivity: Ethyl N-hydroxyethanimidate is most stable in neutral to slightly acidic conditions. It is susceptible to hydrolysis under both strongly acidic and basic conditions.
-
Thermal Stability: While relatively stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.
-
Moisture Sensitivity: The compound can hydrolyze in the presence of water, making anhydrous reaction conditions often necessary for optimal results.
Frequently Asked Questions (FAQs)
Q1: My reaction with Ethyl N-hydroxyethanimidate is giving low yields. What are the common causes?
A1: Low yields can stem from several factors:
-
Degradation of the Reagent: Improper storage or handling can lead to the degradation of Ethyl N-hydroxyethanimidate before use. Ensure it is stored in a cool, dry place and handled under an inert atmosphere if necessary.
-
Hydrolysis: The presence of moisture in your reaction can lead to the hydrolysis of the starting material or the desired product. Using anhydrous solvents and reagents is critical.
-
Side Reactions: Competing side reactions, such as O-acylation or rearrangement, can consume the starting material and reduce the yield of the target compound.
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or stoichiometry can all lead to poor yields.
Q2: I am observing an unexpected byproduct in my reaction. How can I identify it?
A2: The identity of the byproduct will depend on your specific reaction conditions. Common byproducts include:
-
Acetic Acid and Ethylamine Derivatives: These are the products of hydrolysis.
-
O-Acylated Species: If you are performing a reaction where the hydroxyl group can be acylated, you may form an O-acyl derivative.
-
Lossen Rearrangement Products: If an O-acyl derivative is formed under basic or thermal conditions, it can undergo a Lossen rearrangement to form an isocyanate, which can then react further.[1][2][3][4]
To identify the byproduct, we recommend using a combination of analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.[5][6][7]
Q3: How can I minimize the hydrolysis of Ethyl N-hydroxyethanimidate during my reaction?
A3: To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Consider using molecular sieves to remove trace amounts of water.
-
Control the pH: Maintain a neutral or slightly acidic pH if your reaction chemistry allows. Avoid strongly acidic or basic conditions.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent degradation.
Troubleshooting Guides for Common Side Reactions
Issue 1: Hydrolysis of Ethyl N-hydroxyethanimidate
Hydrolysis is one of the most common side reactions, leading to the formation of acetic acid and N-hydroxyethylamine or its further decomposition products.
Causality: The imidate functional group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid and base.
Troubleshooting Protocol:
-
Reaction Setup:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
pH Control:
-
If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
For reactions requiring a base, use a sterically hindered, non-nucleophilic base.
-
-
Workup:
-
Perform aqueous workups at low temperatures to minimize hydrolysis of the product.
-
Quickly extract the product into an organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Visualizing the Hydrolysis Pathway:
Caption: Acid or base-catalyzed hydrolysis of Ethyl N-hydroxyethanimidate.
Issue 2: Unwanted O-Acylation and Subsequent Lossen Rearrangement
In reactions where acylating agents are present (e.g., peptide couplings, esterifications), the hydroxyl group of Ethyl N-hydroxyethanimidate can be acylated, forming an O-acyl N-hydroxyethanimidate. This intermediate can then undergo a Lossen rearrangement, especially under basic or thermal conditions, to yield an isocyanate.
Causality: The hydroxyl group of Ethyl N-hydroxyethanimidate is nucleophilic and can compete with other nucleophiles in the reaction mixture for acylating agents. The resulting O-acyl derivative is prone to rearrangement due to the presence of a good leaving group on the nitrogen atom.[1][2][3][4]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a minimal excess of the acylating agent to reduce the likelihood of O-acylation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C) to control the rate of the competing O-acylation.
-
Choice of Reagents:
-
If possible, choose coupling reagents that are less likely to react with the hydroxyl group.
-
Consider protecting the hydroxyl group if it is not the intended site of reaction, although this adds extra steps to the synthesis.
-
Visualizing the O-Acylation and Lossen Rearrangement Pathway:
Caption: Pathway of O-acylation followed by Lossen rearrangement.
Analytical Characterization of Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting. Below is a table summarizing common byproducts and their expected analytical signatures.
| Byproduct | Formation Pathway | Expected 1H NMR Signals (Conceptual) | Expected Mass Spec Fragment (Conceptual) |
| Acetic Acid | Hydrolysis | Singlet around 2 ppm (CH3), broad singlet for OH | M+ = 60 |
| N-Hydroxyethylamine | Hydrolysis | Signals corresponding to the ethyl group and NH-OH protons | M+ = 61 |
| O-Acyl Derivative | O-Acylation | Signals for the original molecule plus new signals for the acyl group | M+ = 103 + mass of acyl group - 1 |
| Isocyanate | Lossen Rearrangement | Signals corresponding to the ethyl group | M+ = 71 (for ethyl isocyanate) |
Note: Actual chemical shifts and fragmentation patterns will depend on the specific structure of the byproduct and the analytical conditions used.[7][8][9]
Experimental Protocol: Monitoring Reaction Purity by HPLC
This protocol provides a general method for monitoring the progress of a reaction involving Ethyl N-hydroxyethanimidate and detecting the formation of byproducts.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to prevent further reaction.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Inject the filtered sample onto the HPLC system.
-
Use a gradient elution method, for example, starting with a high percentage of water and gradually increasing the percentage of acetonitrile, to separate compounds with a wide range of polarities.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) where the starting material and potential byproducts are expected to absorb.
-
-
Data Analysis:
-
Compare the chromatograms from different time points to track the consumption of the starting material and the formation of products and byproducts.
-
The appearance of new peaks indicates the formation of other species. The retention time of these peaks can be compared to known standards if available.
-
This technical support guide provides a starting point for troubleshooting common issues with Ethyl N-hydroxyethanimidate. For more specific inquiries, please consult the references provided or contact our technical support team.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. What Is Lossen Rearrangement? [unacademy.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 5. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-ethyl-N-hydroxyacetamide | Benchchem [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Optimizing Reactions with Ethyl N-hydroxyethanimidate
Welcome to the technical support center for Ethyl N-hydroxyethanimidate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you improve the yield and purity of your reactions involving this versatile reagent.
Introduction to Ethyl N-hydroxyethanimidate in Synthesis
Ethyl N-hydroxyethanimidate is a valuable reagent in organic synthesis, primarily utilized for the mild and efficient O-acylation of carboxylic acids to form O-acyl hydroxamates.[1][2] These products are important intermediates in the synthesis of a variety of biologically active molecules and are also used in C-H activation reactions.[1] Achieving high yields in these reactions requires careful consideration of reaction parameters and an understanding of potential side reactions. This guide provides a comprehensive overview of how to troubleshoot and optimize your experiments for success.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during the use of Ethyl N-hydroxyethanimidate.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors. The most critical to investigate are:
-
Reagent Quality: Ethyl N-hydroxyethanimidate is sensitive to moisture.[3] Degradation of the reagent will significantly impact your yield. Ensure you are using a high-purity, anhydrous grade of the reagent and other solvents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can all lead to incomplete conversion or the formation of side products.
-
Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted or lead to the formation of byproducts.
-
Workup and Purification: Product loss can occur during the extraction and purification steps.
Q2: What is the optimal solvent for my reaction?
The choice of solvent is crucial for ensuring the solubility of reactants and minimizing side reactions. For the O-acylation of carboxylic acids with Ethyl N-hydroxyethanimidate, polar aprotic solvents are generally recommended.
| Solvent | Rationale |
| Dioxane | Often an excellent choice, as it is a good solvent for both the carboxylic acid and Ethyl N-hydroxyethanimidate. |
| Acetonitrile (ACN) | Another suitable option, particularly for reactions run at elevated temperatures. |
| Tetrahydrofuran (THF) | Can be used, but ensure it is anhydrous as residual water will hydrolyze the reagent. |
| Dichloromethane (DCM) | A common solvent for many organic reactions, it can also be employed here. |
Q3: How do I choose the right base for the reaction?
The base plays a critical role in the reaction mechanism, likely by deprotonating the carboxylic acid to increase its nucleophilicity. Both organic and inorganic bases can be used.
-
Organic Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents and the resulting ammonium salts can often be removed during aqueous workup.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are also effective. These are typically used in excess and are easily removed by filtration or aqueous workup.
The choice of base can influence the reaction rate and the formation of side products. It is often beneficial to screen a few bases to find the optimal conditions for your specific substrate.
Q4: What are the common side products and how can I avoid them?
The primary side reaction of concern is the hydrolysis of Ethyl N-hydroxyethanimidate, which can be exacerbated by the presence of water in the reaction mixture. This leads to the formation of ethyl acetate and hydroxylamine, reducing the amount of reagent available for the desired reaction.
To minimize hydrolysis:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another potential side reaction is the N-acylation versus the desired O-acylation , especially if the reaction conditions are not optimized. The pH of the reaction can influence the selectivity, with more neutral to slightly basic conditions generally favoring O-acylation.
Q5: How should I properly handle and store Ethyl N-hydroxyethanimidate?
Proper handling and storage are critical to maintaining the reagent's activity.
-
Storage: Store Ethyl N-hydroxyethanimidate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][4] It is also recommended to store it under an inert atmosphere.
-
Handling: Handle the reagent in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid contact with skin and eyes.
Troubleshooting Guide
Use this guide to diagnose and resolve common problems encountered in your reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded Reagent: Ethyl N-hydroxyethanimidate has hydrolyzed due to moisture. 2. Inactive Carboxylic Acid: The carboxylic acid is not sufficiently activated. 3. Suboptimal Temperature: The reaction is too cold and proceeding too slowly. | 1. Use a fresh bottle of the reagent or one that has been properly stored. Ensure all solvents are anhydrous. 2. Ensure the chosen base is appropriate and used in the correct stoichiometry to deprotonate the carboxylic acid. 3. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the progress by TLC or LC-MS. |
| Multiple Spots on TLC/LC-MS (Byproducts) | 1. Hydrolysis of Reagent: Presence of water in the reaction. 2. N-acylation vs. O-acylation: Reaction conditions favoring the undesired isomer. 3. Decomposition: The reaction temperature may be too high, leading to decomposition of the starting materials or product. | 1. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere. 2. Screen different bases and solvents to optimize for O-acylation. Consider running the reaction at a lower temperature. 3. If running the reaction at an elevated temperature, try reducing it and extending the reaction time. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials: The product and starting materials have similar Rf values on TLC, making separation by column chromatography difficult. 2. Emulsion during Workup: Formation of an emulsion during the aqueous extraction can lead to product loss. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Add brine (saturated NaCl solution) to the aqueous layer to help break up the emulsion. |
Experimental Protocols
General Procedure for O-acylation of a Carboxylic Acid
This protocol provides a general starting point for the O-acylation of a carboxylic acid using Ethyl N-hydroxyethanimidate. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Ethyl N-hydroxyethanimidate
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add Ethyl N-hydroxyethanimidate (1.1 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a desired temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the solid.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Product Characterization
The formation of the O-acyl hydroxamate product can be confirmed by various spectroscopic methods.
-
¹H NMR: Look for the characteristic signals of the acyl group and the ethyl group from the original reagent.
-
¹³C NMR: The appearance of a new carbonyl signal corresponding to the O-acyl hydroxamate.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching frequency.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.
Spectral data for Ethyl N-hydroxyethanimidate is available for reference.[2][5][6][7]
Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low reaction yields.
Proposed Reaction Mechanism
Caption: A simplified proposed mechanism for O-acylation.
References
-
Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity. (n.d.). Retrieved January 3, 2026, from [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2021). RSC Advances, 11(61), 38697-38701. [Link]
-
Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Reaction Work-up- Purify, Isolate Product.mov. (2012, February 29). [Video]. YouTube. [Link]
-
Ethyl N-hydroxyacetimidate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Methods for Hydroxamic Acid Synthesis. (2012). Current Organic Chemistry, 16(5), 587-606. [Link]
Sources
- 1. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl N-hydroxyacetimidate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Ethyl N-hydroxyethanimidate
Welcome to the technical support center for the purification of compounds synthesized using Ethyl N-hydroxyethanimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and troubleshoot effectively.
Introduction: The Chemistry of Ethyl N-hydroxyethanimidate and Its Purification Challenges
Ethyl N-hydroxyethanimidate is a valuable reagent for the synthesis of hydroxamic acid esters and related derivatives, which are important pharmacophores in many drug candidates. The primary reaction involves the acylation of the hydroxyl group of Ethyl N-hydroxyethanimidate to form an O-acyl hydroxamate.
While the synthesis can be straightforward, purification of the resulting products often presents challenges. These can include:
-
Product Stability: O-acyl hydroxamates can be susceptible to rearrangement and hydrolysis, especially under non-neutral pH conditions.[1][2]
-
Byproduct Formation: Side reactions can lead to a variety of impurities that may be difficult to separate from the desired product.
-
Difficult Crystallization: Products may "oil out" or be difficult to crystallize, complicating purification by recrystallization.
-
Residual Starting Materials: Removal of unreacted starting materials, particularly hydroxylamine if it is used in subsequent steps or generated in situ, can be problematic.[3][4][5]
This guide provides a structured approach to troubleshooting these and other issues you may encounter.
Troubleshooting Guide: Common Problems and Solutions
This section is organized in a question-and-answer format to directly address specific issues.
Crystallization Problems
Question: My product has "oiled out" and will not crystallize. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because it is coming out of solution above its melting point or due to the presence of impurities. Here’s a systematic approach to troubleshoot this:
-
Re-dissolve and Adjust Solvent: Return the mixture to the heat source and add more of the "soluble solvent" to ensure the compound is fully dissolved.[6] The goal is to find a concentration where the solution is saturated at a temperature below the product's melting point.
-
Slow Cooling: Rapid cooling is a common cause of oiling out.[6] Once the product is redissolved, allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Scratching and Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[6] If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.[6]
-
Solvent System Re-evaluation: If the above steps fail, the solvent system may be inappropriate. Consider a solvent system with a lower boiling point or one in which your compound has slightly lower solubility.
Question: My product crystallizes too quickly, potentially trapping impurities. How can I control the crystallization rate?
Answer:
Rapid crystallization often leads to the inclusion of impurities within the crystal lattice.[6] To obtain a purer product, you need to slow down the crystal growth.
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved product. This will keep the compound in solution for a longer period during cooling, allowing for more selective crystallization.[6]
-
Gradual Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature before further cooling.
-
Use a Co-solvent System: Introducing a co-solvent in which your product is less soluble can help to control the rate of precipitation.
Column Chromatography Issues
Question: How do I choose the right solvent system for column chromatography of my hydroxamic acid ester product?
Answer:
The choice of eluent is critical for successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexane.[7]
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf value between 0.15 and 0.25 on the TLC plate.[8] This generally provides good separation on a silica gel column.
-
Adjusting Polarity:
-
If your compound is not moving from the baseline (Rf is too low), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
-
If your compound runs with the solvent front (Rf is too high), decrease the polarity of the eluent (e.g., increase the proportion of hexane).
-
-
For Highly Polar or Ionizable Compounds: If your product is a hydroxamic acid (as opposed to the ester), it will be acidic and may streak on silica gel.
-
Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Alternatively, reversed-phase chromatography with a buffered mobile phase can be very effective for ionizable compounds.[9]
-
Question: My product is streaking on the TLC plate and the column. What is causing this and how can I fix it?
Answer:
Streaking is often caused by the compound being too polar for the stationary phase, ionization of the compound, or overloading the plate/column.
-
Reduce Polarity Issues:
-
For Silica Gel: If your compound is acidic (like a hydroxamic acid), add a small amount of a volatile acid (e.g., acetic acid) to the eluent to suppress deprotonation. For basic compounds, add a small amount of a volatile base (e.g., triethylamine).
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less polar stationary phase like alumina or a more polar one like reversed-phase silica (C18).
-
-
Check for Overloading: If you apply too much sample to your TLC plate or column, it can lead to streaking. Try loading a smaller amount.
-
Ensure Compound Stability: If your compound is degrading on the silica, this can also cause streaking. You may need to use a less acidic stationary phase or work at lower temperatures.
TLC Visualization of Hydroxamic Acids and Their Esters
Visualizing your spots on a TLC plate is crucial for monitoring the reaction and purification.
-
UV Light (254 nm): If your compound contains a chromophore (e.g., an aromatic ring), it will be visible under UV light as a dark spot on a fluorescent green plate.[10]
-
Potassium Permanganate Stain: This is a good general stain for oxidizable compounds. It will appear as yellow-brown spots on a purple background.[10]
-
Hydroxylamine/Iron(III) Chloride Stain: This is a specific stain for esters, amides, and lactones. The plate is first sprayed with an alkaline hydroxylamine solution, followed by an acidic iron(III) chloride solution. Esters and related functional groups will appear as colored spots.[11]
Liquid-Liquid Extraction Challenges
Question: How can I effectively separate my hydroxamic acid product from non-acidic impurities using liquid-liquid extraction?
Answer:
Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquids, often an organic solvent and an aqueous solution. For acidic compounds like hydroxamic acids, you can manipulate the pH to control which layer they dissolve in.[12]
-
Dissolve the Crude Mixture: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic hydroxamic acid will be deprotonated to form a salt, which is soluble in the aqueous layer. Non-acidic impurities will remain in the organic layer.
-
Separate the Layers: Carefully separate the aqueous layer containing your product salt from the organic layer containing the impurities.
-
Acidify and Re-extract: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) to a pH of around 3-4.[13] This will protonate your hydroxamic acid, making it less water-soluble. Then, extract the product back into a fresh portion of organic solvent.
-
Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water, and then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). The solvent can then be removed under reduced pressure to yield your purified product.
Question: I have an emulsion forming during my extraction. How can I break it?
Answer:
Emulsions are a common problem in liquid-liquid extractions, where the two layers do not separate cleanly.
-
Be Patient: Sometimes, simply letting the separation funnel stand for a while will allow the emulsion to break.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions using Ethyl N-hydroxyethanimidate, and how can I remove them?
A1: Common byproducts can include unreacted starting materials (the acylating agent and Ethyl N-hydroxyethanimidate) and hydroxylamine (if formed).
-
Unreacted Acylating Agent (e.g., an acid chloride or anhydride): These are often reactive and can be quenched by adding water or a dilute base to the reaction mixture before workup.
-
Unreacted Ethyl N-hydroxyethanimidate: This is a relatively polar compound and can often be removed by column chromatography.
-
Hydroxylamine: This is highly polar and water-soluble. It can be removed by washing the organic layer with water or dilute acid during a liquid-liquid extraction.[3] For trace amounts, specialized analytical techniques may be needed for detection.[4][5]
Q2: My O-acyl hydroxamate product seems to be degrading during purification. What conditions should I avoid?
A2: O-acyl hydroxamates can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis back to the corresponding carboxylic acid and hydroxylamine, or rearrangement to other products.[1][2]
-
Avoid Strong Acids and Bases: During extractions and chromatography, use mild conditions where possible. If you must use acidic or basic conditions, do so at low temperatures and for the shortest possible time.
-
Temperature: Avoid excessive heat, as this can accelerate degradation and rearrangement reactions.
-
Storage: Store your purified product in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I use a scavenger resin to simplify purification?
A3: Yes, scavenger resins can be a very effective way to simplify purification, especially for library synthesis. For example, a silica-supported scavenger column was used to purify SAHA (a hydroxamic acid) with high yield and purity.[14]
-
Amine Scavengers: If you have excess acid chloride or other electrophilic impurities, an amine-functionalized resin can be used to remove them.
-
Acid Scavengers: If you have excess acidic impurities, a basic resin can be used.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Prepare the Column:
-
Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 100:1 ratio of silica to crude product by weight).[8]
-
Pack the column with silica gel using the "slurry method" with your chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[8]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
-
Begin collecting fractions. Monitor the separation by TLC.
-
-
Combine and Concentrate:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure to obtain your purified compound.
-
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 2 x 50 mL of saturated aqueous NaHCO3 solution.
-
Combine the aqueous layers and wash them with 1 x 50 mL of ethyl acetate to remove any remaining non-acidic impurities.
-
Cool the combined aqueous layers in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
Extract the acidified aqueous layer with 3 x 50 mL of ethyl acetate.
-
Combine the organic layers from the previous step and wash with 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Workflow for Troubleshooting Column Chromatography
Caption: A workflow for optimizing conditions for column chromatography.
References
- U.S. Patent No. 5,015,765. (1991). Process for isolating hydroxamic acids.
-
LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. In Chemistry LibreTexts. [Link]
-
Trams, E. G. (1967). Thin-layer chromatography of hydroxamic acids. Journal of Lipid Research, 8(6), 698-699. [Link]
- Chinese Patent No. 115535975B. (n.d.). Method for purifying hydroxylamine hydrochloride.
- Khan, I. A. (1987). EXTRACTION STUDY OF EXTERNALLY-ADDED HYDROXAMIC ACID FROM UPWELLED SEA WATER. Pakistan Journal of Scientific and Industrial Research, 30(9), 646-648.
-
Trams, E. G. (1967). Thin-layer chromatography of hydroxamic acids. ResearchGate. [Link]
-
Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2015). How can remove Ester from Hydroxamic acid? ResearchGate. [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]
-
Riva, E., Gagliardi, S., Mazzoni, C., Passarella, D., Rencurosi, A., Vigo, D., & Martinelli, M. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry, 74(9), 3540–3543. [Link]
-
Reddy, P. V. G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5049. [Link]
-
EKC Technology, Inc. (n.d.). Hydroxylamine Cleaning Chemistries. Slideshare. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
University of Rochester. (n.d.). TLC stains. [Link]
-
Gomathinayagam, R., & Balagurunathan, R. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. Journal of Genetic Engineering and Biotechnology, 15(1), 71–79. [Link]
-
Prabhune, S., Darsi, P. K., Gangrade, M., & Jaychandran, J. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. World Journal of Pharmaceutical Research, 6(2), 1045-1055. [Link]
-
Prabhune, S., Darsi, P. K., Gangrade, M., & Jaychandran, J. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. ResearchGate. [Link]
-
Balasubramanian, N., & Ramakrishna, T. V. (2005). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemical Technology, 12, 45-49. [Link]
-
Al-Rawashdeh, N. A. F. (2012). Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids. Journal of Chemistry. [Link]
- U.S. Patent No. 7,091,378B2. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
Singh, R. P., & Singh, O. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(6), 854–877. [Link]
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Valdman, A., et al. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3752–3757. [Link]
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Decroocq, J., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8824–8836. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl N-hydroxyacetimidate. PubChem. [Link]
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Valdman, A., et al. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3752–3757. [Link]
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Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
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Taylor, R. J., Denniss, I. S., & May, I. (2000). Hydroxamic acids - novel reagents for advanced Purex processes. INIS-IAEA. [Link]
-
Derasp, J. S., Barbera, E. A., Séguin, N. R., Brzezinski, D. D., & Beauchemin, A. M. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403–7407. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Hydroxyethanimidic acid, ethyl ester. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
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National Center for Biotechnology Information. (n.d.). N-ethyl-3-hydroxy-N-methyl-3-phenylpropanamide. PubChem. [Link]
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Technical Support Center: Navigating the Challenges of Ethyl N-hydroxyethanimidate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical guide for working with Ethyl N-hydroxyethanimidate. This resource is designed to provide you with in-depth, practical solutions to common challenges encountered during its use in synthesis. We aim to move beyond simple procedural steps, offering explanations grounded in chemical principles to empower you with the expertise to confidently troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields in my reaction involving Ethyl N-hydroxyethanimidate. I suspect hydrolysis. What are the primary factors I should be aware of?
A1: Your suspicion is well-founded. Ethyl N-hydroxyethanimidate is particularly prone to hydrolysis due to its imidate functional group. The primary drivers of this degradation are the presence of water and the pH of your reaction medium. Both acidic and basic conditions can significantly accelerate hydrolysis.
-
Under acidic conditions , the nitrogen atom of the imidate can become protonated. This protonation increases the electrophilicity of the iminyl carbon, making it more susceptible to nucleophilic attack by water.
-
Under basic conditions , the hydroxide ion (OH⁻), a potent nucleophile, can directly attack the electrophilic iminyl carbon.
Therefore, maintaining a controlled pH environment and ensuring anhydrous conditions are the most critical factors in preventing the hydrolysis of Ethyl N-hydroxyethanimidate and achieving optimal reaction outcomes.
Q2: What is the ideal pH range to ensure the stability of Ethyl N-hydroxyethanimidate, especially when working with protic or aqueous solvent systems?
A2: The stability of Ethyl N-hydroxyethanimidate is maximized in a slightly acidic to neutral pH range, generally between pH 4 and 6 . Within this window, the rates of both acid and base-catalyzed hydrolysis are at their minimum. It is important to note that even within this optimal range, the compound's stability is not indefinite in the presence of water.
The following diagram illustrates the relationship between pH and the rate of hydrolysis:
Caption: Troubleshooting precipitate formation.
Detailed Protocol: Implementing a Buffered Reaction System
-
Buffer Selection: Choose a buffer system that is compatible with your reaction chemistry and has a pKa value close to your target pH (4-6). Common choices include acetate or phosphate buffers.
-
Anhydrous Buffer Preparation: For reactions highly sensitive to water, consider preparing your buffer using anhydrous salts and adding them directly to your anhydrous organic solvent.
-
pH Adjustment: Before introducing the Ethyl N-hydroxyethanimidate, carefully adjust the pH of your reaction mixture with a dilute acid or base.
-
Continuous Monitoring: It is advisable to monitor the pH throughout the course of the reaction, as certain reactions can produce acidic or basic byproducts that could shift the pH out of the optimal range. [1]
Scenario 2: In-situ reaction monitoring (e.g., via NMR or HPLC) reveals a rapid decrease in the concentration of Ethyl N-hydroxyethanimidate without the corresponding formation of the desired product.
Problem Analysis: This indicates that your starting material is being consumed by a non-productive pathway, which is most likely hydrolysis. This issue is particularly common in reactions requiring elevated temperatures, as the rate of hydrolysis increases with temperature.
Mitigation Strategies:
-
Temperature Management:
-
Conduct your reaction at the lowest temperature that still provides a reasonable rate of product formation.
-
Consider a slow, stepwise addition of the Ethyl N-hydroxyethanimidate to a cooled reaction mixture. This will keep the instantaneous concentration of the sensitive reagent low.
-
-
Solvent Selection:
-
When feasible, utilize aprotic, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
If a protic solvent is necessary, choose one with low water miscibility or employ a co-solvent system to reduce the activity of water.
-
Experimental Protocol: Solvent Screening for Stability Assessment
-
Reaction Setup: Prepare several small-scale, parallel reactions in a selection of different anhydrous solvents (e.g., THF, DCM, Acetonitrile, Dioxane).
-
Control Group: Include a control reaction in a solvent with a known, controlled amount of water.
-
Reagent Addition: Add a precise amount of Ethyl N-hydroxyethanimidate to each reaction vessel.
-
Time-Course Monitoring: At regular intervals (e.g., 0, 15, 30, and 60 minutes), take an aliquot from each reaction and quench it. For NMR analysis, quenching can be achieved by diluting the aliquot in a cold, anhydrous deuterated solvent.
-
Analysis: Use ¹H NMR or HPLC to quantify the amount of remaining Ethyl N-hydroxyethanimidate in each aliquot. Analytical methods like HPLC are well-suited for this purpose. [2][3]6. Data Interpretation: Plot the concentration of Ethyl N-hydroxyethanimidate against time for each solvent to identify the solvent that offers the highest stability.
Table 2: Influence of Solvent Choice on Stability
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Stability |
| Dichloromethane (DCM) | Aprotic, Non-polar | 9.1 | High |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.5 | High |
| Acetonitrile | Aprotic, Polar | 37.5 | Moderate-High |
| Methanol | Protic, Polar | 32.7 | Low |
| Water | Protic, Polar | 80.1 | Very Low |
References
-
PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 99894, Ethyl acetohydroximate. National Center for Biotechnology Information. [Link]
-
Ethyl N-hydroxyacetimidate | 10576-12-2. Chemical Sourcing. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
How to prevent HCl from attacking in situ synthesized imine material? ResearchGate. [Link]
-
Ethanimidic acid, N-hydroxy-, ethyl Ester | 20703-42-8. Pharmaffiliates. [Link]
-
Why are amides resist hydrolysis in plain water? Quora. [Link]
-
Ethanimidic acid, N-hydroxy-, ethyl ester. SIELC Technologies. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
References for Biomonitoring Analytical Methods. Centers for Disease Control and Prevention (CDC). [Link]
Sources
Technical Support Center: Mastering Moisture-Sensitive Reactions with Ethyl N-hydroxyethanimidate
Welcome to the technical support center for Ethyl N-hydroxyethanimidate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of working with this versatile yet moisture-sensitive reagent. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring the integrity and success of your reactions.
Understanding the Core Challenge: Moisture Sensitivity
Ethyl N-hydroxyethanimidate, a valuable building block in organic synthesis, is particularly susceptible to hydrolysis.[1][2] The presence of even trace amounts of water can lead to the decomposition of the imidate functionality, resulting in the formation of ethyl acetate and hydroxylamine. This not only consumes the starting material but can also introduce impurities that complicate downstream processing and purification. The mechanism of imidate hydrolysis is pH-dependent, underscoring the critical need for stringent anhydrous conditions.[3][4][5][6][7]
This guide will provide you with the necessary knowledge and techniques to effectively manage moisture and ensure the successful application of Ethyl N-hydroxyethanimidate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and use of Ethyl N-hydroxyethanimidate.
Q1: How should I properly store Ethyl N-hydroxyethanimidate?
A1: Proper storage is the first line of defense against moisture. Ethyl N-hydroxyethanimidate should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][9][10] The recommended storage temperature is 2-8°C to minimize decomposition.[1] It is advisable to store the reagent in smaller, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere.
Q2: What are the signs of decomposition in Ethyl N-hydroxyethanimidate?
A2: The pure compound is a colorless to white or pale yellow solid or liquid, as it melts at 23-25°C.[11][12] A significant color change, the presence of a strong acetic acid smell, or a change in physical state (e.g., becoming a viscous liquid or slush at storage temperature) can indicate decomposition. If you suspect degradation, it is recommended to purify the material or use a fresh batch.
Q3: Which solvents are compatible with Ethyl N-hydroxyethanimidate?
A3: The choice of solvent is critical. Always use anhydrous solvents from a reliable source or freshly dried using appropriate methods.[13][14] Common compatible solvents include anhydrous tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), and acetonitrile. It is crucial to ensure the solvent is thoroughly dried, as even residual moisture can compromise the reaction.
Q4: Can I use a Dean-Stark trap to remove water during a reaction?
A4: While a Dean-Stark trap is effective for removing water formed during some reactions, it is not a suitable solution for protecting Ethyl N-hydroxyethanimidate from pre-existing moisture. The hydrolysis of the imidate is often rapid upon exposure to water. Therefore, the focus must be on preventing moisture from entering the reaction system in the first place.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered when working with Ethyl N-hydroxyethanimidate, along with step-by-step protocols to diagnose and resolve them.
Issue 1: Low or No Product Yield
A diminished or complete lack of desired product is the most frequent issue and is almost always linked to moisture contamination.
Root Cause Analysis:
-
Reagent Decomposition: The primary cause is the hydrolysis of Ethyl N-hydroxyethanimidate before or during the reaction.
-
Contaminated Solvents or Reagents: Moisture introduced via solvents or other reagents.
-
Improper Reaction Setup: Inadequate drying of glassware or failure to maintain an inert atmosphere.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Assess the physical appearance of your Ethyl N-hydroxyethanimidate.
-
If in doubt, obtain a fresh bottle or repurify the existing stock.
-
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[15]
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. If using bottled anhydrous solvents, use a dry syringe or cannula to transfer them.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon. Use septa and needles for all additions.[16]
-
-
Perform a Control Reaction:
-
Run a small-scale, well-established reaction with Ethyl N-hydroxyethanimidate where the outcome is known. This will help determine if the issue is with the reagent itself or the specific reaction conditions.
-
Experimental Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for setting up a moisture-sensitive reaction.
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in your analytical data often points to side reactions, which can be triggered by moisture or other incompatible reagents.
Root Cause Analysis:
-
Hydrolysis Products: Ethyl acetate and hydroxylamine, formed from the breakdown of Ethyl N-hydroxyethanimidate, can participate in side reactions.
-
Incompatible Reagents: Strong acids, bases, or oxidizing agents can react with the imidate.[8][9]
Troubleshooting Protocol:
-
Analyze Byproducts:
-
Attempt to identify the byproducts using techniques like LC-MS or GC-MS. The presence of masses corresponding to ethyl acetate or derivatives of hydroxylamine are strong indicators of hydrolysis.
-
-
Review Reagent Compatibility:
-
Carefully check the compatibility of all reagents in your reaction mixture. For example, if your reaction generates acidic or basic conditions, it may be necessary to add a non-nucleophilic base or buffer to protect the imidate.
-
-
Optimize Reaction Conditions:
-
Consider the effect of temperature. Sometimes, running the reaction at a lower temperature can minimize side reactions.
-
Evaluate the order of addition. It may be beneficial to add the Ethyl N-hydroxyethanimidate last to a pre-dried mixture of the other reagents.
-
Logical Flow for Troubleshooting Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 10576-12-2 | [2][11] |
| Molecular Formula | C4H9NO2 | [2][17] |
| Molecular Weight | 103.12 g/mol | [2][17] |
| Melting Point | 23-25 °C | [1][11] |
| Boiling Point | 55-58 °C @ 6 mmHg | [11] |
| Solubility in Water | May decompose | [1][2] |
Conclusion
The successful use of Ethyl N-hydroxyethanimidate in moisture-sensitive reactions is achievable with careful planning and execution. By understanding the inherent reactivity of the imidate functional group and implementing rigorous anhydrous techniques, researchers can minimize decomposition and achieve high yields of their desired products. This guide provides a framework for troubleshooting common issues, but it is the meticulous attention to detail in the laboratory that will ultimately determine the success of your experiments.
References
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037.
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry, 53(19), 3029-3037.
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates.
- Schmir, G. L. (1968). Some relationships between the hydrolysis of imidate esters and the mechanisms of related acyl transfer reactions. Journal of the American Chemical Society, 90(13), 3478-3486.
- Deslongchamps, P. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
- Cole-Parmer. (n.d.).
- Chemsrc. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term.
- BenchChem. (2025). Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions.
- Fisher Scientific. (2024).
- JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
- Thermo Fisher Scientific. (2025).
- National Center for Biotechnology Information. (n.d.).
- ChemBK. (2024). n-hydroxy-ethanimidicaciethylester.
- University of Rochester. (n.d.). How To Run A Reaction: The Setup. Department of Chemistry.
- Reddit. (2021). Monitoring Water/Air sensitive reactions. r/Chempros.
- Thermo Scientific Chemicals. (n.d.).
- National Center for Biotechnology Information. (n.d.).
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Identifying and characterizing impurities in Ethyl N-hydroxyethanimidate
Introduction
Welcome to the technical support guide for Ethyl N-hydroxyethanimidate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities associated with this versatile reagent. As a key intermediate in the synthesis of various pharmaceutical and agricultural products, ensuring its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the regulatory landscape governing impurity analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities I should expect to find in a sample of Ethyl N-hydroxyethanimidate?
A1: The impurity profile of Ethyl N-hydroxyethanimidate is primarily dictated by its synthesis route and subsequent storage conditions. Impurities can be broadly categorized as defined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
-
Organic Impurities: These are the most common and structurally related to the main compound.
-
Starting Materials & Intermediates: The synthesis often involves the reaction of an iminoester hydrochloride (like ethyl acetimidate hydrochloride) with a hydroxylamine salt.[5] Therefore, unreacted starting materials are a primary source of impurities.
-
By-products: Side reactions during synthesis can generate various related substances.
-
Degradation Products: Ethyl N-hydroxyethanimidate can degrade via several pathways, particularly hydrolysis. The imine and ester functionalities are susceptible to cleavage under acidic or basic conditions, potentially yielding acetohydroxamic acid, ethanol, and acetaldehyde oxime.[6][7] Oxidative degradation is another potential pathway, though less common for this specific molecule.[8]
-
-
Inorganic Impurities: These typically originate from reagents, catalysts, or processing aids used during manufacturing.[2][8] Examples include inorganic salts (e.g., ammonium sulfate if ammonia and hydroxylamine sulfate are used in synthesis) and heavy metals.[5]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dimethylformamide, ethanol) can be retained in the final product.[5][9]
Table 1: Summary of Potential Impurities in Ethyl N-hydroxyethanimidate
| Impurity Category | Potential Specific Impurities | Likely Source |
| Organic Impurities | Ethyl acetimidate, Hydroxylamine, Acetohydroxamic acid, Ethanol | Starting Materials, Intermediates, Degradation (Hydrolysis) |
| Inorganic Impurities | Ammonium salts, Chloride salts, Heavy metals | Reagents, Catalysts |
| Residual Solvents | Dimethylformamide (DMF), Ethanol, Acetonitrile | Synthesis, Purification, Recrystallization |
Q2: An unknown peak has appeared in my HPLC chromatogram during stability testing. How do I begin the investigation?
A2: The appearance of a new peak is a common issue that requires a systematic approach to diagnose. The goal is to determine if the peak is a genuine degradation product, a system artifact, or a contaminant.
Workflow for Investigating Unknown HPLC Peaks
Caption: Decision tree for initial investigation of unknown HPLC peaks.
If the peak is confirmed to be sample-related, it is likely a degradation product. The next step is structural elucidation, which typically involves collecting the fraction corresponding to the peak and analyzing it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q3: My HPLC peaks are tailing. What are the common causes and solutions?
A3: Peak tailing is a frequent problem in HPLC that can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[10][11][12]
Table 2: HPLC Peak Tailing Troubleshooting Guide
| Potential Cause | Explanation | Recommended Solution(s) |
| Silanol Interactions | Free silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.[11] | 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to protonate the silanols and reduce interaction.[13] 2. Use a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase. 3. Use an End-Capped Column: Switch to a high-quality, end-capped column designed to minimize silanol activity. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[10] | 1. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a different stationary phase. |
| Column Contamination/Degradation | Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[10] | 1. Flush the Column: Use a strong solvent to wash the column. 2. Use a Guard Column: A guard column will protect the analytical column from contaminants. 3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
Q4: How do I definitively determine the structure of an unknown impurity?
A4: A combination of chromatographic and spectroscopic techniques is essential for unequivocal structure elucidation. No single technique is sufficient on its own.
Workflow for Structural Elucidation of an Unknown Impurity
Caption: General workflow for identifying and confirming impurity structures.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first step. It provides the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula, which significantly narrows down the possible structures.
-
Isolation: To perform NMR, the impurity must be isolated in sufficient quantity and purity. Preparative HPLC is the most common method for this.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the gold standard for structural elucidation.[15][16][17] A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will reveal the precise arrangement and connectivity of atoms, confirming the structure hypothesized from the MS data.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Ethyl N-hydroxyethanimidate
This protocol is a starting point and should be optimized and validated for your specific system and sample.
-
Instrumentation:
-
HPLC system with UV or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ethyl N-hydroxyethanimidate sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is based on general guidelines for volatile impurity analysis and must be validated according to standards like ICH Q3C and USP <467>.[18][19]
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector and a Headspace autosampler.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[19]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Ethyl N-hydroxyethanimidate sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not co-elute with the analytes of interest.
-
Seal the vial immediately. Prepare a blank vial containing only the solvent.
-
Regulatory Context: ICH Impurity Thresholds
Understanding the regulatory thresholds is critical for determining the required analytical effort. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][20]
Table 3: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Note: These thresholds are for organic impurities. Residual solvents and inorganic impurities are handled under separate guidelines (ICH Q3C and Q3D, respectively).[3] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[3][21]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[3][21]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[2][3][4]
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
- NMR Applications in Pharmaceutical Impurity Profiling. (2023). Spire WebElement.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET Digital Repository.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). News-Medical.net.
- Impurities in New Drug Substances - ICH Q3. (n.d.). Scribd.
- Advanced Guide to HPLC Troubleshooting. (2025). PharmaCores.
- GCMS Residual Solvent Analysis: What You Must Know. (2025). ResolveMass Laboratories.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
- Troubleshooting Common HPLC Problems. (2025). Mastelf.
- Ethanimidic acid, N-hydroxy-, ethyl ester. (2018). SIELC Technologies.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Journal of Pharmaceutical Research International.
- Organic volatile impurities in pharmaceuticals. (n.d.). Journal of Pharmaceutical Sciences and Research.
- Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent.
- Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. (n.d.). Internet Scientific Publications.
- Process for the preparation of organo N-hydroxyimidates. (1988). Google Patents.
- 10576-12-2 | Ethyl N-hydroxyacetimidate. (n.d.). A2B Chem.
- Stability and Degradation Pathways of N-ethyl-2-methylpropanamide: An In-depth Technical Guide. (2025). BenchChem.
- Impurity profiling and drug characterization: backdrop and approach. (n.d.). Pharmaceutical Sciences.
- Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed.
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- 21. scribd.com [scribd.com]
Technical Support Center: Scaling Up Reactions with Ethyl N-hydroxyethanimidate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving Ethyl N-hydroxyethanimidate from the laboratory bench to a pilot plant. The scale-up of chemical processes is a critical phase where unforeseen challenges can arise.[1] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a safe, efficient, and successful scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the planning and execution of a pilot-plant scale reaction involving Ethyl N-hydroxyethanimidate.
Q1: What are the critical properties of Ethyl N-hydroxyethanimidate to consider for scale-up?
A: When scaling up reactions with Ethyl N-hydroxyethanimidate (CAS: 10576-12-2), several key properties must be considered[2][3]:
-
Physical State: It has a low melting point of 23-25 °C, meaning it can be a fused solid or a liquid depending on ambient conditions.[4] This impacts material handling, storage, and charging procedures.
-
Thermal Stability: The N-hydroxy functionality in this and related hydroxylamine derivatives can be thermally sensitive.[5] These compounds can undergo exothermic decomposition, which is a significant hazard at scale. A thorough thermal hazard assessment is not just recommended, but essential.[5][6]
-
Reactivity: It is a versatile intermediate used to form various chemical bonds.[3] Understanding the kinetics and thermodynamics of your specific reaction is crucial, as reaction rates and heat generation will change at a larger scale.[7]
-
Safety Profile: The compound is listed as a flammable irritant.[2] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Q2: What is the most critical first step before I begin scaling up my reaction?
A: The single most important initial step is to conduct a comprehensive Process Hazard Analysis (PHA).[8][9] Scaling up is not a linear process; hazards that are manageable in a small flask can become catastrophic in a large reactor.[7] A PHA systematically identifies potential hazards, such as the risk of a thermal runaway reaction, over-pressurization, or unintended side reactions that could generate toxic byproducts.[8][9][10] Techniques like Hazard and Operability (HAZOP) studies or Failure Mode and Effects Analysis (FMEA) should be employed to uncover risks that may not be immediately obvious.[8]
Q3: Why does my product's impurity profile look different in the pilot plant compared to the lab?
A: Changes in the impurity profile are a common and challenging aspect of scale-up.[11] The primary reasons for this include:
-
Heat Transfer Inefficiencies: Large reactors have a much lower surface-area-to-volume ratio, making heat removal less efficient.[11][12] This can lead to localized "hot spots" where the temperature is significantly higher than the sensor reading, promoting thermal degradation or side reactions that form new impurities.[13]
-
Mixing Differences: Agitation that is effective in a round-bottom flask may not provide uniform mixing in a 100 L reactor.[1][11] This can lead to areas of high reactant concentration, causing different reaction pathways to become dominant.
-
Longer Processing Times: Reactions, work-ups, and isolations often take much longer at scale. This extended exposure to heat, solvents, or other reagents can lead to the formation of degradation products that were not observed on the lab scale.[14]
Q4: How can I effectively monitor my reaction's progress and purity at a larger scale?
A: Relying on simple methods like Thin Layer Chromatography (TLC) is often insufficient for pilot-scale manufacturing. You should implement robust in-process controls (IPCs) using more precise analytical techniques.[13] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the preferred methods for monitoring reaction conversion and the formation of impurities in real-time.[13] These techniques provide quantitative data that allows for precise determination of reaction endpoints and ensures batch-to-batch consistency.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of reactions involving Ethyl N-hydroxyethanimidate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Overheating / Uncontrolled Temperature Spikes | 1. High Exothermicity: The reaction is generating more heat than the pilot reactor can remove due to the reduced surface-area-to-volume ratio.[10][12] 2. Inadequate Cooling: The reactor's cooling system is insufficient for the thermal load of the reaction.[15] 3. Reagent Addition Rate: Reactants are being added too quickly, causing heat to generate faster than it can be dissipated.[13] | 1. Quantify Thermal Hazard: Use reaction calorimetry to measure the heat of reaction (ΔHrxn) and determine the maximum possible temperature rise in a cooling failure scenario (adiabatic temperature rise).[6][12] 2. Control Addition: Implement a controlled, semi-batch process where the exothermic reagent is added slowly. The addition rate should be tied to the reactor's ability to remove heat.[13] 3. Process Modeling: Use the calorimetry data to model the heat transfer capabilities of your specific pilot reactor and define a safe operating envelope.[15] |
| Lower than Expected Yield / Incomplete Conversion | 1. Inefficient Mixing/Mass Transfer: Poor agitation leads to non-uniform distribution of reactants, catalysts, or temperature.[1][11] 2. Altered Fluid Dynamics: The flow regime inside the reactor (e.g., laminar vs. turbulent) may be different from the lab scale, affecting reaction kinetics.[7] 3. Reagent Degradation: One of the starting materials may be degrading over the longer reaction time at scale. | 1. Optimize Agitation: Evaluate and optimize the impeller type, size, and stirring speed (RPM) for the pilot vessel. Computational Fluid Dynamics (CFD) can be used to model and predict mixing efficiency.[16] 2. Check for Stagnant Zones: Ensure the reactor design does not have "dead zones" where mixing is poor. 3. Stability Study: Conduct stability studies of your starting materials and intermediates under the proposed reaction conditions to check for degradation. |
| Formation of New or Increased Impurities | 1. Localized Hot Spots: Inefficient heat removal creates localized areas of high temperature, driving side reactions.[11][13] 2. Extended Reaction/Work-up Times: The product or intermediates are exposed to reactive conditions for a longer duration.[14] 3. Materials of Construction: Trace metals or other leachables from the larger reactor or transfer lines could be catalyzing unintended reactions.[7] | 1. Improve Thermal Control: Enhance mixing and ensure the temperature probe is placed correctly to get a representative reading.[13] 2. Identify Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of new impurities. This can provide clues about their formation mechanism.[13] 3. Material Compatibility Study: Before scale-up, test the compatibility of your reaction mixture with the materials of construction of the pilot plant equipment. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Different lots of starting materials or solvents may have varying purity levels.[11] 2. Lack of Process Control: Manual control of critical parameters (temperature, addition rate, timing) can introduce variability.[17] 3. Inconsistent Work-up: Variations in quenching, extractions, or crystallization procedures can affect yield and purity. | 1. Set Raw Material Specifications: Establish and enforce strict specifications for all incoming raw materials and perform quality control checks. 2. Automate Critical Steps: Use automated systems (e.g., programmable logic controllers) for reagent addition and temperature control to ensure consistency.[13] 3. Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the process, from reactor charging to final product isolation.[17] |
Section 3: Visualized Workflows and Protocols
Visual aids and standardized protocols are essential for ensuring clarity, safety, and reproducibility during scale-up operations.
Process Safety Assessment Workflow
Before any scale-up, a systematic safety assessment must be performed. This workflow outlines the critical steps to characterize the thermal hazards of your process.
Caption: Workflow for Thermal Hazard Assessment.
Troubleshooting Flowchart for Reduced Yield
If you encounter a lower-than-expected yield after scaling up, this decision tree can help diagnose the root cause.
Caption: Troubleshooting Flowchart for Reduced Yield.
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
This protocol outlines a fundamental step in assessing the thermal stability of Ethyl N-hydroxyethanimidate before scale-up.
Objective: To determine the onset temperature (Tonset) and enthalpy (ΔHd) of decomposition for Ethyl N-hydroxyethanimidate.
Materials:
-
Ethyl N-hydroxyethanimidate sample
-
High-pressure DSC crucibles (e.g., gold-plated stainless steel)
-
Differential Scanning Calorimeter
-
Inert gas supply (e.g., Nitrogen)
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of Ethyl N-hydroxyethanimidate into a high-pressure DSC crucible. Using high-pressure crucibles is critical to suppress vaporization, ensuring that any observed exotherm is due to decomposition and not boiling.[5]
-
Crucible Sealing: Hermetically seal the crucible to contain any potential pressure generation from decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Set the instrument to heat under a constant nitrogen purge.
-
-
Thermal Program (Heat-Wait-Search Method):
-
Equilibrate the sample at a starting temperature well below the expected reaction temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a designated upper limit (e.g., 350 °C). A slow heating rate is crucial for good resolution of thermal events.
-
-
Data Acquisition: Record the heat flow as a function of temperature. An exothermic event will appear as a peak pointing downwards or upwards, depending on instrument convention.
-
Data Analysis:
-
From the resulting thermogram, determine the extrapolated onset temperature (Tonset) of the decomposition exotherm. This is a critical parameter for defining the maximum safe operating temperature.
-
Integrate the peak area to calculate the enthalpy of decomposition (ΔHd) in J/g. A high decomposition enthalpy indicates a significant thermal hazard.[6]
-
-
Interpretation: A low Tonset or a high ΔHd indicates a significant thermal hazard. This data is essential input for the subsequent steps in the Process Safety Assessment Workflow and for designing a safe pilot plant process.[6][10]
References
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- Petersen, L. A., et al. (2017). Mixing and mass transfer in a pilot scale U-loop bioreactor. Biotechnology and Bioengineering, 114(2), 344-354.
- E. M. M. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- (n.d.). Evaluation of mixing and mass transfer in a stirred pilot scale bioreactor utilizing CFD.
- Petersen, L. A., et al. (2017). Mixing and mass transfer in a pilot scale U-loop bioreactor. Biotechnology and Bioengineering.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- Julabo USA. (2017, March 2). How To Scale Up Reactions From a Lab To Commercial Applications [Video]. YouTube.
-
Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
- BUSS ChemTech AG. (n.d.). Scaling up from lab and pilot results to successful industrial plants.
- (2025, August 10). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ResearchGate.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
- (2025, August 9). Mixing and mass transfer in a pilot scale U-loop bioreactor. ResearchGate.
- (2022, April 6). HEAT TRANSFER ISSUES IN CURRENT AND NEXT GENERATION NUCLEAR REACTORS.
- CJB Applied Technologies. (2024, November 1). What to Look for: Pilot Plant Production for Chemical Manufacturing.
- National Center for Biotechnology Information. (n.d.). Ethyl N-hydroxyacetimidate. PubChem.
- Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- (2025, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... [Video]. YouTube.
- MDPI. (n.d.). Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations.
- (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. ResearchGate.
- Thermo Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97% 25 g.
- (n.d.). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. ResearchGate.
- A2B Chem. (n.d.). Ethyl N-hydroxyacetimidate.
- Thermo Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97% 10 g.
- Benchchem. (n.d.). Addressing challenges in scaling up FL118 synthesis.
- National Center for Biotechnology Information. (n.d.). Ethyl acetohydroximate. PubChem.
- Chemsrc. (2025, August 25). Ethyl N-hydroxyacetimidate.
- Houben, J., & Schmidt, E. (1913). Process for the preparation of organo N-hydroxyimidates. U.S. Patent 4,743,701.
- (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- Thermo Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97% 100 g.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- (n.d.). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate.
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Validation & Comparative
A Comparative Guide to Oxime Ligation: Ethyl N-hydroxyethanimidate vs. Hydroxylamine Hydrochloride
For Immediate Release to the Scientific Community
In the landscape of bioconjugation and synthetic chemistry, the formation of a stable oxime linkage is a cornerstone technique. This reaction, involving a carbonyl group and a hydroxylamine derivative, is prized for its high chemoselectivity and the stability of the resulting bond. The choice of the hydroxylamine reagent is critical, directly influencing reaction kinetics, yield, and the stability of the final conjugate. This guide provides an in-depth comparison of two such reagents: the conventional Hydroxylamine Hydrochloride and the less common Ethyl N-hydroxyethanimidate.
Introduction to the Reagents
Hydroxylamine Hydrochloride (NH₂OH·HCl) is a widely used inorganic salt that serves as a primary source of hydroxylamine.[1] It is a versatile reducing agent and a nucleophile, extensively employed in organic synthesis to convert aldehydes and ketones into oximes.[2] Its high water solubility and commercial availability make it a default choice in many academic and industrial laboratories.[3]
Ethyl N-hydroxyethanimidate (C₄H₉NO₂) , also known as ethyl acetohydroximate, is an organic derivative of hydroxylamine.[4][5] Structurally, it is an imidate, which can be considered a masked form of a hydroxylamine. Its utility in organic synthesis is as a precursor and reagent for constructing complex molecules, including pharmaceuticals and agrochemicals.[4]
The Chemical Context: Oxime Ligation
The formation of an oxime from a carbonyl compound (aldehyde or ketone) and a hydroxylamine derivative is a nucleophilic addition-elimination reaction. The reaction is famously acid-catalyzed, with an optimal pH typically around 4.5.[6] This pH represents a compromise: it must be low enough to protonate the carbonyl oxygen, increasing its electrophilicity, but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic hydroxylamine.
The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, a key advantage for applications requiring long-term stability, such as in drug delivery systems or biomaterials.[7][8]
Reaction Mechanism: Oxime Formation
Caption: General mechanism for acid-catalyzed oxime formation.
Comparative Efficacy and Physicochemical Properties
The "efficacy" of these reagents is best compared within the context of oxime formation, focusing on reaction kinetics, optimal conditions, and handling properties.
| Property | Ethyl N-hydroxyethanimidate | Hydroxylamine Hydrochloride | References |
| Molecular Formula | C₄H₉NO₂ | NH₂OH·HCl | [1][4] |
| Molecular Weight | 103.12 g/mol | 69.49 g/mol | [1][4] |
| Physical Form | Colorless to pale yellow fused solid or liquid | White crystalline solid | [1][9] |
| Melting Point | 23-25 °C | ~151 °C (decomposes) | [1][5] |
| Reactivity Profile | Nucleophile; precursor in synthesis | Strong reducing agent; nucleophile | [2][3][4] |
| Optimal pH (Oxime Formation) | Not extensively documented; likely similar to other hydroxylamines (mildly acidic) | ~4.5 (uncatalyzed); can be performed at neutral pH with catalysts | [6] |
| Solubility | May decompose in water | Soluble in water, alcohols, glycerol | [1][10] |
Kinetics and Reaction Conditions:
The rate of oxime ligation is notoriously slow at neutral pH, which is often a requirement for biological applications to maintain the integrity of proteins or cells.[6] While uncatalyzed reactions are optimally run at an acidic pH of 4-5, this can be detrimental to many biomolecules.[11]
-
Hydroxylamine Hydrochloride: As the standard reagent, its kinetics are well-characterized. At neutral pH, the reaction is slow.[6] However, the development of nucleophilic catalysts, most notably aniline and its derivatives, has revolutionized its use.[12] Aniline can increase reaction rates by up to 40-fold at neutral pH, and newer catalysts like p-phenylenediamine show even greater rate enhancements (up to 120-fold).[6][11] This catalytic approach allows for efficient conjugation at low micromolar concentrations under physiological conditions.[11]
-
Ethyl N-hydroxyethanimidate: Direct comparative kinetic data for oxime ligation is scarce in the literature. As a derivative, its fundamental reactivity is expected to be similar, but the ethyl group introduces steric and electronic effects. The ethyl group on the imidate oxygen may influence the nucleophilicity of the nitrogen atom. While it is used as a precursor for substituted hydroxylamines and in the synthesis of complex molecules, it is not commonly employed as a direct, off-the-shelf reagent for bioconjugation in the same way as hydroxylamine hydrochloride.[4][13] Its lower melting point and potential for decomposition in water present different handling challenges compared to the stable crystalline salt of hydroxylamine.[5][10]
Experimental Protocol: Catalyzed Oxime Ligation for Protein Labeling
This protocol describes a general procedure for labeling a protein containing an accessible aldehyde group with a fluorescent probe functionalized with an aminooxy group, using hydroxylamine-based chemistry catalyzed by aniline. This methodology is foundational and highlights the practical application of oxime ligation in a research setting.
Workflow: Protein Labeling via Oxime Ligation
Caption: Standard workflow for catalyzed protein bioconjugation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Protein Solution: Prepare a stock solution of the aldehyde-functionalized protein (e.g., 100 µM) in a suitable buffer, such as 0.1 M sodium phosphate, pH 7.0. The protein must be stable under these conditions.
-
Aminooxy Probe Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the aminooxy-containing label (e.g., Aminooxy-Alexa Fluor™ 488) in a compatible solvent like DMSO or water.
-
Catalyst Solution: Prepare a 1 M stock solution of aniline in a suitable buffer. Causality: Aniline serves as a nucleophilic catalyst, forming a transient, highly reactive Schiff base with the aldehyde, which is then readily displaced by the aminooxy nucleophile, thereby accelerating the reaction at neutral pH.[14]
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the protein solution with the aminooxy probe to achieve the desired final concentrations (e.g., 10 µM protein and 100 µM probe).
-
Add the aniline stock solution to a final concentration of 10-100 mM. The final reaction volume should be kept small to maintain reactant concentrations.
-
Incubate the reaction mixture at room temperature for 2-4 hours. Reaction progress can be monitored by techniques like HPLC or mass spectrometry if required.
-
-
Purification:
-
Following incubation, remove the excess unreacted probe and catalyst from the labeled protein.
-
Self-Validation: Size-exclusion chromatography (e.g., using a desalting column) is a standard and effective method. The larger protein conjugate will elute first, separating it from the smaller molecular weight reagents.
-
-
Analysis and Confirmation:
-
Analyze the purified conjugate using SDS-PAGE. A successful conjugation will be indicated by a fluorescent band corresponding to the molecular weight of the protein.
-
Quantify the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent probe at its specific excitation wavelength.
-
Safety and Handling
Hydroxylamine Hydrochloride:
-
Hazards: Harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[15][16] It is also corrosive to metals and very toxic to aquatic life.[15][16] The compound is unstable and can decompose when exposed to heat or light.[1]
-
Handling: Must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, preferably within a chemical fume hood.[17][18] Containers should be kept tightly sealed in a dry, cool (2-8°C), and well-ventilated place away from heat sources.[1][17]
Ethyl N-hydroxyethanimidate:
-
Hazards: Causes serious eye irritation and is irritating to the respiratory system and skin.[10][19]
-
Handling: Standard laboratory PPE is required. It has a low melting point and should be stored accordingly.[19] It may decompose in water, which requires careful selection of reaction solvents and storage conditions.[10]
Conclusion and Recommendations
The comparison reveals a clear distinction in the primary applications and practical utility of the two reagents for bioconjugation.
-
Hydroxylamine Hydrochloride remains the superior and more versatile choice for general oxime ligation, especially in biological contexts. Its efficacy is not just intrinsic but is massively enhanced by a well-established ecosystem of catalytic methods that enable rapid and efficient reactions under physiological conditions.[6][11] Its high stability as a salt and extensive safety documentation make it a reliable, albeit hazardous, laboratory staple.[1][16]
-
Ethyl N-hydroxyethanimidate is better understood as a synthetic intermediate rather than a direct bioconjugation agent.[4][13] Its utility lies in the synthesis of more complex molecules where its specific structure is required. For the researcher whose goal is to label a biomolecule via oxime ligation, the lack of established, optimized protocols and direct comparative kinetic data makes it a less practical choice than the catalyzed hydroxylamine hydrochloride system.
Recommendation: For researchers, scientists, and drug development professionals aiming to perform oxime ligations, Hydroxylamine Hydrochloride , used in conjunction with an appropriate catalyst like aniline or its derivatives, represents the current gold standard for efficacy, reliability, and versatility.
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A Senior Application Scientist's Guide to Modern Hydroxamic Acid Synthesis: A Comparative Analysis of Reagent Alternatives
Introduction: The Enduring Importance and Synthetic Challenges of Hydroxamic Acids
Hydroxamic acids, characterized by the R-C(=O)N(OH)R' functional group, are a cornerstone pharmacophore in modern drug discovery.[1][2][3] Their remarkable ability to act as potent bidentate metal chelators has positioned them as critical components in the design of inhibitors for a wide array of metalloenzymes.[1][3][4] This is perhaps most famously demonstrated by the class of Histone Deacetylase (HDAC) inhibitors, such as the FDA-approved drug Vorinostat (SAHA), where the hydroxamic acid moiety chelates the zinc(II) ion in the enzyme's active site, leading to profound effects on gene expression and cancer cell proliferation.[1][5] Beyond oncology, their applications span treatments for malaria, HIV, and cardiovascular diseases.[6]
The classical synthesis of hydroxamic acids often involves the reaction of hydroxylamine with activated carboxylic acid derivatives like esters or acyl chlorides.[7][8][9] While effective, these methods can be hampered by harsh conditions, limited substrate scope, and challenging purifications. Reagents like Ethyl N-hydroxyethanimidate offer a specific route, but the modern synthetic chemist requires a broader, more versatile toolkit. The primary challenge lies in efficiently forming the amide bond between a carboxylic acid and hydroxylamine while mitigating side reactions, such as the formation of O-acylated byproducts or the notorious Lossen rearrangement under certain conditions.[10][11][12][13]
This guide provides a comparative analysis of contemporary and robust alternatives for hydroxamic acid synthesis, moving beyond single-reagent dependency. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide field-tested protocols to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
Section 1: The Cornerstone of Modern Synthesis: Coupling Reagents for Carboxylic Acid Activation
The most prevalent and versatile strategy for hydroxamic acid synthesis involves the direct coupling of a carboxylic acid with hydroxylamine (or a protected version thereof). This approach hinges on the use of a "coupling reagent" to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by hydroxylamine. The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity.
Carbodiimide-Based Reagents: The Workhorse Method
Water-soluble carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), represent one of the most frequently utilized methods for forming hydroxamic acids.[1]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by hydroxylamine. The role of HOBt is crucial; it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself. This two-step activation enhances yield and purity.
Caption: EDC/HOBt activation and coupling workflow.
Causality Behind Experimental Choices:
-
Why EDC over DCC? EDC and its urea byproduct are water-soluble, allowing for simple removal via an aqueous wash. This is a significant advantage over dicyclohexylcarbodiimide (DCC), whose dicyclohexylurea (DCU) byproduct is notoriously insoluble and often requires filtration or chromatography.
-
Why HOBt? HOBt accelerates the reaction and, critically, acts as a racemization suppressant, which is essential when working with chiral carboxylic acids, such as N-protected amino acids.[14]
Experimental Protocol: Synthesis of a Generic Hydroxamic Acid using EDC/HOBt
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and dissolve in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes. A color change or formation of a slight precipitate may be observed.
-
Coupling: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.6 eq) in the same solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Phosphonium and Uronium/Aminium Reagents: The High-Efficiency Activators
For challenging substrates, including sterically hindered acids or those prone to side reactions, phosphonium reagents like BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior performance.[1][15][16]
Mechanism of Action: These reagents function similarly to EDC/HOBt by generating a highly reactive benzotriazole-based active ester. HATU is particularly effective due to the nature of its 7-aza-1-hydroxybenzotriazole (HOAt) core, which results in a more reactive acylating species and provides superior kinetic performance and racemization suppression.
Caption: General activation pathway using HATU.
Trustworthiness & Safety Considerations:
-
BOP Reagent: While highly effective, BOP generates a stoichiometric amount of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[15] Due to this significant safety concern, its use has been largely superseded by uronium-based reagents like HATU and HBTU in many laboratories.
-
HATU/HBTU: These are considered safer alternatives to BOP. They are highly efficient, often yielding clean products with short reaction times, making them suitable for both solution-phase and solid-phase synthesis.[1][17]
Experimental Protocol: Solid-Phase Synthesis of a Peptide Hydroxamic Acid using HATU
This protocol is adapted for solid-phase synthesis, a common application for these powerful reagents.[1]
-
Resin Preparation: Start with a resin-bound O-protected hydroxylamine (e.g., Trityl-hydroxylamine resin). Swell the resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 eq) by dissolving it in DMF with HATU (2.9 eq) and DIPEA (6.0 eq). Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Repeat the washing cycle.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This simultaneously cleaves the hydroxamic acid from the resin and removes the trityl protecting group from the hydroxylamine.
-
Isolation: Filter the resin, and precipitate the crude peptide hydroxamic acid in cold diethyl ether. Centrifuge, decant the ether, and dry the product under vacuum. Purify using reverse-phase HPLC.
Propanephosphonic Acid Anhydride (T3P®): The Safe and Efficient Alternative
T3P® has emerged as a powerful, safe, and environmentally benign coupling reagent.[18][19] It is particularly advantageous for large-scale synthesis due to its low toxicity, ease of use, and the water-soluble nature of its byproducts.[18][20][21]
Mechanism of Action: T3P activates the carboxylic acid by forming a mixed phosphonic anhydride. This highly electrophilic intermediate readily reacts with hydroxylamine. The reaction is clean, high-yielding, and exhibits very low levels of racemization.[18]
Key Advantages:
-
Safety: T3P is non-toxic, non-allergenic, and non-explosive.[18]
-
Work-up: The propanephosphonic acid byproducts are completely water-soluble, allowing for a simple extractive work-up, which is a major advantage for industrial applications.[18][21]
-
Versatility: It is effective for a wide range of substrates and can be used for the synthesis of esters, amides, and hydroxamic acids.[20][22]
Section 2: Alternative Strategies Beyond Direct Coupling
While activating carboxylic acids is the dominant strategy, other methods offer unique advantages for specific applications.
Synthesis from Esters
The direct reaction of an ester (typically methyl or ethyl) with hydroxylamine is a classical and straightforward method.[6][8][9] The reaction is typically driven by a base like NaOH, KOH, or sodium methoxide.
Causality Behind Experimental Choices:
-
Microwave-Assisted Synthesis: Applying microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields and purity. This method has been successfully applied to enantiomerically pure esters without loss of stereochemical integrity.[6][23]
-
Catalytic KCN: The addition of a catalytic amount of potassium cyanide (KCN) has been shown to significantly accelerate the formation of hydroxamic acids from esters.[1][24] The reaction is believed to proceed through a highly reactive acylcyanide intermediate.[1][25]
Use of O-Protected Hydroxylamines
To avoid side reactions like diacylation at both the N and O atoms of hydroxylamine, an O-protected derivative is often used.[1][2][26] This strategy ensures that acylation occurs exclusively on the nitrogen atom. The protecting group is then removed in a final step.
Common Protecting Groups:
-
O-Benzyl (Bn): Removed by catalytic hydrogenolysis (H₂, Pd/C).[1][8]
-
O-Trityl (Tr): Facile removal under mild acidic conditions (e.g., TFA).[1][27]
-
O-(Tetrahydro-2H-pyran-2-yl) (THP): Stable to basic conditions, removed with aqueous acid.[1]
Caption: Workflow using O-protected hydroxylamines.
Enzymatic Synthesis
In a push towards greener chemistry, enzymatic methods have been developed. Lipases, such as those from Mucor miehei, can catalyze the reaction between fatty acids (or their esters) and hydroxylamine under mild, often biphasic, conditions.[5][28] This approach offers high selectivity and avoids harsh reagents and solvents, though it is currently more limited in substrate scope compared to traditional chemical methods.
Comparative Summary of Synthetic Methods
| Method/Reagent | Key Advantages | Key Disadvantages | Best For |
| EDC/HOBt | Cost-effective, water-soluble byproduct (EDC), well-established. | Slower than phosphonium/uronium reagents, potential for side reactions. | Standard, routine synthesis; large-scale applications. |
| HATU | High efficiency, fast reaction rates, low racemization, safer than BOP. | Higher cost, can be sensitive to moisture. | Difficult couplings, peptide hydroxamic acids, solid-phase synthesis. |
| BOP | Very high reactivity. | Generates carcinogenic HMPA byproduct. | (Largely obsolete) Historically used for difficult couplings. |
| T3P® | Excellent safety profile, water-soluble byproducts, easy work-up, low racemization. | Moderate cost. | Large-scale industrial synthesis, safety-critical applications. |
| Ester Aminolysis | Simple starting materials, straightforward procedure. | Can require harsh basic conditions and long reaction times. | Simple molecules where the ester is readily available. |
| Protected NH₂OH | Prevents O-acylation, clean reactions. | Requires an additional deprotection step. | Sensitive substrates, complex multi-step syntheses. |
| Enzymatic | "Green" chemistry, mild conditions, high selectivity. | Limited substrate scope, slower reaction rates. | Synthesis of specific classes like fatty hydroxamic acids. |
Conclusion and Future Outlook
The synthesis of hydroxamic acids has evolved significantly, offering researchers a diverse and powerful array of tools that move far beyond classical methods. The choice of reagent is no longer a matter of simple precedent but a strategic decision based on substrate complexity, scale, safety, and cost. For routine applications, EDC/HOBt remains a reliable and economical choice. For high-stakes synthesis involving precious materials or challenging couplings, the superior efficiency of HATU is often indispensable. For process chemists and those focused on sustainable, large-scale manufacturing, T3P® presents a compelling combination of performance, safety, and operational simplicity.
As the demand for novel hydroxamic acid-based therapeutics continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methods will remain a key area of research. The integration of flow chemistry and enzymatic catalysis into mainstream synthesis promises to further refine our ability to construct these vital molecules with greater precision and sustainability.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Ethyl N-hydroxyethanimidate Structure
In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. For researchers and professionals in drug development, the precise characterization of molecules like Ethyl N-hydroxyethanimidate is critical. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural elucidation of Ethyl N-hydroxyethanimidate. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these methods, offering a comprehensive framework for confident structural analysis.
The Subject: Ethyl N-hydroxyethanimidate
Ethyl N-hydroxyethanimidate (C₄H₉NO₂) is a molecule of interest due to the presence of the N-hydroxyimidate functional group.[1][2] This moiety can exist as E and Z isomers due to restricted rotation around the C=N double bond, making spectroscopic analysis not just a tool for confirmation, but also for stereochemical determination.[3] Its molecular weight is 103.12 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei. For Ethyl N-hydroxyethanimidate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it dissolves the analyte without producing an interfering proton signal.[4][5] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Expected ¹H NMR Spectral Data for Ethyl N-hydroxyethanimidate:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.95 | Singlet | 3H | CH₃ -C=N |
| ~4.10 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~8.50 | Broad Singlet | 1H | N-OH |
Data Interpretation: The triplet at ~1.25 ppm and the quartet at ~4.10 ppm are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the adjacent methylene and methyl protons. The singlet at ~1.95 ppm corresponds to the methyl group attached to the imidate carbon. The broad singlet at a downfield chemical shift of ~8.50 ppm is indicative of the acidic proton of the N-hydroxy group. The integration values (3H, 3H, 2H, 1H) confirm the number of protons in each unique environment, consistent with the structure of Ethyl N-hydroxyethanimidate.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl N-hydroxyethanimidate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.
Visualization of the ¹H NMR Workflow
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A Senior Application Scientist's Guide to the Synthesis of Ethyl N-hydroxyethanimidate: A Comparative Analysis of Yields and Methodologies
An in-depth guide for researchers, scientists, and drug development professionals comparing the synthetic yields and methodologies for producing Ethyl N-hydroxyethanimidate.
Introduction
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agricultural products.[1][2] Its utility lies in the versatile reactivity of the N-hydroxyimidate functional group, which allows for the construction of more complex molecular architectures.[2] The efficiency of its synthesis is therefore of considerable interest to the chemical research and development community. Classical methods for its preparation have often been plagued by poor yields and the necessity of handling difficult intermediates.[1]
This guide provides a comparative analysis of prominent synthetic routes to Ethyl N-hydroxyethanimidate. We will dissect the methodologies, from classical approaches to modern, high-yield processes, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the resulting yields. Our objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on their specific needs, whether prioritizing yield, safety, or operational simplicity.
Method 1: The Pinner Reaction and Subsequent Aminolysis
The most established route to Ethyl N-hydroxyethanimidate proceeds via the formation of an imidate hydrochloride salt, a classic transformation known as the Pinner reaction. This intermediate, ethyl acetimidate hydrochloride, is then reacted with a source of hydroxylamine to yield the final product. However, the specific conditions of this second step are critical for achieving high yields.
Scientific Principle
The synthesis is a two-stage process. First, an organonitrile (acetonitrile) is reacted with an alcohol (ethanol) under anhydrous acidic conditions (hydrogen chloride) to form the stable ethyl acetimidate hydrochloride salt. The causality here is the acid-catalyzed nucleophilic attack of the alcohol on the nitrile carbon. In the second stage, the imidate salt undergoes nucleophilic substitution with hydroxylamine. The choice of base and hydroxylamine source in this step significantly impacts the reaction's efficiency and final yield.
Experimental Workflow
Caption: High-Yield Synthesis via Pinner Reaction and Ammonolysis.
Protocol 1A: Synthesis of Ethyl Acetimidate Hydrochloride (Intermediate)
This protocol is adapted from a patented high-yield process.[1]
-
Reaction Setup: A one-liter jacketed resin kettle is equipped with an overhead stirrer, a thermometer, and a gas sparger.
-
Reagents: Charge the kettle with anhydrous ethanol (113 g), acetonitrile (100 g), and toluene (400 ml).
-
HCl Addition: Cool the vigorously stirred mixture to 0°C. Sparge anhydrous HCl gas (95 g) into the mixture over approximately 2 hours, maintaining the low temperature.
-
Reaction: Continue stirring the mixture overnight, allowing it to slowly warm to room temperature. A thick white slurry will form.
-
Isolation: Filter the slurry to collect the white solid, which is ethyl acetimidate hydrochloride. The reported crude yield for this step is 94.1%.[1]
Protocol 1B: Synthesis of Ethyl N-hydroxyethanimidate (Conventional Method)
This method, cited as prior art, demonstrates the conventional approach with moderate yields.[1]
-
Reaction: Ethyl acetimidate hydrochloride is reacted with hydroxylamine hydrochloride.
-
Yield: The reported yield for this specific conversion is 66.3%.[1] The moderate yield is often attributed to equilibrium limitations and potential side reactions under the reaction conditions.
Protocol 1C: Synthesis of Ethyl N-hydroxyethanimidate (High-Yield Improved Method)
This improved protocol, which uses a hydroxylamine salt and ammonia, significantly enhances the yield by driving the reaction to completion.[1] While the patent provides a specific example for an analog (ethyl N-hydroxypropanimidate), the principle is directly applicable.
-
Reaction Setup: To a flask containing ethyl acetimidate hydrochloride (0.327 mole), add dimethylformamide (DMF) as a solvent.
-
Reagents: Add solid hydroxylamine sulfate (0.18 mole).
-
Ammonia Addition: Bubble anhydrous ammonia gas (0.38 mole) slowly into the slurry over approximately 4 hours. The ammonia acts as a base to neutralize the hydrochloride salt and liberate free hydroxylamine, driving the reaction forward. The temperature may rise to ~42°C.
-
Isolation: After the reaction is complete, cool the white slurry in an ice bath and filter to remove solid byproducts. The clear filtrate contains the product dissolved in DMF.
-
Yield: This method achieves significantly higher yields, with an 89.6% yield reported for the propanimidate analog and a 95.5% yield for the benzimidate analog, suggesting a substantial improvement over the conventional method.[1]
Method 2: Pinner Reaction with In-Situ HCl Generation
A significant drawback of Method 1 is the requirement to handle anhydrous hydrogen chloride gas, which is corrosive and hazardous. A more recent and efficient method circumvents this issue by generating the necessary acid catalyst in situ from a safer liquid precursor.[3]
Scientific Principle
This method modifies the Pinner reaction by using acetyl chloride as a source for HCl. Acetyl chloride reacts with the ethanol present in the reaction mixture to generate HCl in situ, which then catalyzes the formation of the imidate hydrochloride. The subsequent reaction with hydroxylamine is performed using a mild inorganic base, potassium carbonate, which simplifies handling and workup compared to using ammonia gas.
Experimental Workflow
Caption: Safer synthesis using in-situ HCl generation.
Protocol 2: Synthesis of Ethyl N-hydroxyethanimidate via In-Situ HCl Generation
This protocol is based on the efficient synthesis developed by Lee et al. (2022).[3]
-
Intermediate Formation: Prepare ethyl acetimidate hydrochloride from acetonitrile and ethanol in the presence of acetyl chloride. This avoids the direct use of hydrogen chloride gas.
-
Hydroximate Synthesis: React the resulting imidate hydrochloride with hydroxylamine and potassium carbonate.
-
Yield and Purification: This method was reported to yield more than 10 grams of Ethyl N-hydroxyethanimidate without the need for column chromatography, indicating a clean and efficient reaction with a high practical yield.[3] This approach is particularly advantageous for laboratory-scale synthesis where convenience and safety are high priorities.
Comparative Data Summary
The choice of synthetic route has a profound impact on the final yield and operational complexity. The following table summarizes the key performance indicators of the discussed methods.
| Method | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 1B: Conventional Pinner | Acetonitrile, EtOH, HCl gas, Hydroxylamine HCl | 66.3%[1] | Established method | Moderate yield, handles HCl gas |
| 1C: Improved Pinner | Acetonitrile, EtOH, HCl gas, Hydroxylamine Sulfate, NH₃ gas | 89-96% (for analogs)[1] | Very high yield | Requires handling of two hazardous gases (HCl, NH₃) |
| 2: In-Situ HCl Generation | Acetonitrile, EtOH, Acetyl Chloride, Hydroxylamine, K₂CO₃ | >10g scale without chromatography[3] | High practical yield, avoids HCl gas, simpler workup | Yield percentage not explicitly stated but implied to be high |
Discussion and Recommendations
The data clearly illustrates a trade-off between maximizing absolute yield and ensuring operational safety and simplicity.
-
For Industrial Scale & Maximum Yield: The Improved Pinner Method (1C) offers the highest reported yields.[1] In an industrial setting where specialized equipment and protocols for handling hazardous gases are standard, this method is superior for maximizing product output from a given amount of starting material.
-
For Laboratory Research & Process Safety: The In-Situ HCl Generation Method (2) is highly recommended.[3] By eliminating the need to handle HCl and ammonia gases, it significantly reduces experimental hazards. The ability to produce a clean product on a multi-gram scale without chromatography suggests a high conversion and excellent practical yield, making it an ideal choice for research, process development, and medicinal chemistry labs.
The Conventional Pinner Method (1B) , while historically significant, has been largely superseded by these more efficient alternatives and offers little advantage in yield or safety.
References
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-
Chemsrc. (n.d.). Ethyl N-hydroxyacetimidate. Retrieved January 3, 2026, from [Link]
-
Lee, S., et al. (2022). An efficient synthesis of ethyl acetohydroximate (EAH) and derivatives. The Journal of Organic Chemistry, 87(5), 2959–2965. [Link]
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Reaction of Acetaldehyde with hydroxyl amine| Acetaldoxime| N - ethylidene hydroxylamine| Class-12|. (2023, February 1). YouTube. [Link]
-
Reaction of Acetaldehyde with Hydroxylamine | Acetaldoxime | N - ethylidene hydroxylamine | #cbse |. (2023, May 22). YouTube. [Link]
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A Paradigm Shift in C-O Bond Formation: The Advantages of Ethyl N-hydroxyethanimidate in Palladium-Catalyzed O-Arylation
For researchers, scientists, and professionals in drug development, the synthesis of O-arylhydroxylamines and substituted benzofurans represents a critical step in the creation of novel therapeutics and complex molecular architectures. Traditional synthetic routes to these valuable scaffolds have long been fraught with challenges, including harsh reaction conditions, limited substrate scope, and modest yields. This guide introduces a superior approach: the palladium-catalyzed O-arylation of aryl halides utilizing Ethyl N-hydroxyethanimidate as a hydroxylamine equivalent. This innovative methodology, championed by Maimone and Buchwald, offers a milder, more efficient, and broadly applicable alternative, overcoming many of the persistent limitations of conventional methods.
The Constraints of Traditional Synthesis
Historically, the synthesis of O-arylhydroxylamines has primarily relied on two strategies: nucleophilic aromatic substitution (SNAr) and copper-mediated cross-coupling reactions. While foundational, these methods present significant hurdles that can impede discovery and development timelines.
Nucleophilic Aromatic Substitution (SNAr): This approach requires highly electron-deficient aromatic systems to facilitate the substitution reaction.[1] This inherent electronic requirement severely restricts the scope of accessible O-arylhydroxylamines, limiting the diversity of compounds that can be readily synthesized. The reaction often necessitates harsh conditions, such as high temperatures and strong bases, which can be incompatible with sensitive functional groups.[2]
Copper-Mediated Cross-Coupling: While expanding the substrate scope beyond what is achievable with SNAr, copper-catalyzed methods for O-arylation are not without their own set of drawbacks. These reactions are often plagued by low to moderate yields, lengthy reaction times, and difficulties with substrates bearing ortho-substituents.[3] Furthermore, many copper-catalyzed protocols are limited to the use of aryl iodides or arylboronic acids as coupling partners, which can be more expensive or require additional synthetic steps to prepare compared to the more abundant aryl bromides and chlorides.[4]
Similarly, classical routes to substituted benzofurans, such as the Perkin rearrangement and the McMurry reaction, present their own challenges. The Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin, typically requires heating in the presence of a base for extended periods.[5][6] The McMurry reaction, an intramolecular reductive coupling of two carbonyl groups, utilizes low-valent titanium reagents that are sensitive to air and moisture, often requiring stringent anhydrous conditions.[7][8]
A Superior Alternative: Pd-Catalyzed O-Arylation with Ethyl N-hydroxyethanimidate
The palladium-catalyzed O-arylation of aryl halides using Ethyl N-hydroxyethanimidate as a hydroxylamine equivalent provides a transformative solution to the limitations of traditional methods. This approach offers a significant expansion of substrate scope, milder reaction conditions, and improved efficiency, making it a powerful tool for modern organic synthesis.[1][9]
Unveiling the Mechanism: The Synergy of Palladium and Bulky Biaryl Phosphine Ligands
The success of this methodology hinges on the synergistic interplay between the palladium catalyst and specialized, bulky biaryl phosphine ligands.[10] These ligands are crucial for promoting the key steps of the catalytic cycle, particularly the challenging C-O reductive elimination.[1]
The catalytic cycle commences with the oxidative addition of the aryl halide to the Pd(0) complex, which is stabilized by the bulky biaryl phosphine ligand. The resulting Pd(II) intermediate then undergoes ligand exchange with the deprotonated Ethyl N-hydroxyethanimidate. The steric bulk of the ligand facilitates the subsequent reductive elimination step, which forms the desired C-O bond and regenerates the active Pd(0) catalyst.[10] This final step is often the rate-limiting step in C-O cross-coupling reactions, and the use of electron-rich, bulky ligands is critical for its efficiency.[1]
Quantitative Performance: A Head-to-Head Comparison
The advantages of the palladium-catalyzed approach become strikingly clear when examining the quantitative performance data against traditional methods.
| Feature | Pd-Catalyzed O-Arylation with Ethyl N-hydroxyethanimidate | Traditional Methods (SNAr, Cu-Coupling) |
| Reaction Time | Typically 1-12 hours[11] | Can be significantly longer, often exceeding 24 hours[3] |
| Temperature | Mild conditions (e.g., 65 °C)[11] | Often requires high temperatures (>100 °C)[12] |
| Yields | Generally high to excellent (many examples >80-90%)[11] | Variable and often moderate (50-70% is common)[3] |
| Substrate Scope | Broad: includes aryl chlorides, bromides, and iodides; tolerates a wide range of functional groups and sterically hindered substrates.[9] | Limited: SNAr requires electron-deficient arenes; Cu-coupling often struggles with aryl chlorides and sterically hindered substrates.[1][4] |
| Reagent Availability | Utilizes readily available aryl halides. | May require synthesis of specialized starting materials like arylboronic acids.[3] |
From O-Arylhydroxylamines to Benzofurans: A Tandem Approach
A significant advantage of this methodology is the ability to directly convert the O-arylated products into substituted benzofurans in a one-pot tandem reaction.[1] This is achieved by treating the O-arylated intermediate with an exogenous ketone and aqueous acid.[9] This tandem process offers a highly efficient route to complex benzofuran structures that would otherwise require multi-step syntheses.
Experimental Protocols
Representative Traditional Method: Copper-Catalyzed N-Arylation of Hydroxylamine
This protocol is adapted from the work of Jones et al. and describes a common copper-catalyzed approach for the synthesis of N-aryl hydroxylamines.[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
N-functionalized hydroxylamine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl iodide and the N-functionalized hydroxylamine.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 80 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advanced Method: Palladium-Catalyzed O-Arylation of Ethyl N-hydroxyethanimidate
This protocol is based on the highly efficient method developed by Maimone and Buchwald.[11]
Materials:
-
Aryl halide (ArX) (1.0 mmol)
-
Ethyl N-hydroxyethanimidate (1.25 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
(allylPdCl)₂ (0.01 mmol, 1 mol% Pd)
-
Bulky biaryl phosphine ligand (e.g., t-BuBrettPhos) (0.02 mmol, 2 mol%)
-
Anhydrous toluene (2 mL)
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add (allylPdCl)₂, the biaryl phosphine ligand, and Cs₂CO₃.
-
Seal the vial with a Teflon-lined cap and evacuate and backfill with argon.
-
Add the aryl halide and Ethyl N-hydroxyethanimidate.
-
Add anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath at 65 °C and stir for the required time (typically 1-12 hours), monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the O-arylated product.
Conclusion: A New Standard in O-Arylation Chemistry
The palladium-catalyzed O-arylation of aryl halides with Ethyl N-hydroxyethanimidate represents a significant advancement in the synthesis of O-arylhydroxylamines and substituted benzofurans. Its broad substrate scope, mild reaction conditions, and high efficiency make it a superior alternative to traditional methods. By overcoming the limitations of SNAr and copper-catalyzed reactions, this methodology provides chemists with a more robust and versatile tool for the construction of complex molecules, accelerating the pace of innovation in drug discovery and materials science.
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Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Li, J., Li, B., & Wang, L. (2015). Gold(III)-Catalyzed Tandem Reaction of O-Arylhydroxylamines with 1,3-Dicarbonyl Compounds: Highly Selective Synthesis of 3-Carbonylated Benzofuran Derivatives. The Journal of Organic Chemistry, 80(15), 7874–7881. [Link]
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Wikipedia contributors. (2023). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
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Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797–800. [Link]
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Various Authors. (2024). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
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A Mechanistic Deep Dive: Comparing Ethyl N-hydroxyethanimidate and Conventional Imidates in Bioconjugation
Introduction: The Enduring Utility of Imidates in Chemical Biology
In the landscape of bioconjugation, the covalent modification of proteins and other biomolecules is a cornerstone technique for developing therapeutics, diagnostics, and research tools. Among the arsenal of chemical functionalities available, primary amines, predominantly found on the N-terminus and lysine side chains of proteins, represent a highly accessible and abundant target.[1] Imidate esters, or imidoesters, have long been utilized for their ability to react with these primary amines under mild conditions to form stable amidine bonds.[1]
This guide provides a detailed mechanistic comparison between a specialized imidate, Ethyl N-hydroxyethanimidate, and more conventional imidates, such as standard alkyl imidates (e.g., ethyl acetimidate) and the widely used cyclic thioimidate, 2-iminothiolane (Traut's Reagent). We will explore how the introduction of an N-hydroxy group fundamentally alters the reagent's reactivity, stability, and utility, providing researchers with the critical insights needed to select the appropriate tool for their specific application.
The Core Reaction: Amine-Imidate Chemistry
The fundamental reaction between an imidate and a primary amine proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alcohol leaving group to yield a positively charged amidinium ion. This reaction is highly dependent on pH, with optimal rates typically observed between pH 8 and 10.[1] At lower pH, the amine nucleophile is increasingly protonated and non-reactive, while at very high pH, hydrolysis of the imidate itself becomes a significant competing reaction.[2][3][4]
Caption: General mechanism of imidate reaction with a primary amine.
Comparative Analysis of Imidate Reagents
The true utility of an imidate reagent is defined by its specific chemical structure. Here, we compare Ethyl N-hydroxyethanimidate against two common classes of imidates.
| Feature | Ethyl N-hydroxyethanimidate | Ethyl Acetimidate (Typical Alkyl Imidate) | 2-Iminothiolane (Traut's Reagent) |
| Structure | ![]() | ![]() | ![]() |
| Molecular Weight | 103.12 g/mol [5] | 87.12 g/mol | 137.61 g/mol (HCl salt) |
| Key Reactive Group | N-Hydroxy Imidate | Alkyl Imidate | Cyclic Thioimidate |
| Primary Product | N-Hydroxy Amidine | Amidine | Thiolated Amidine |
| Charge Preservation | Yes (maintains positive charge) | Yes (maintains positive charge) | Yes (converts amine to a charge-neutral sulfhydryl but the amidine retains the charge)[6] |
| Unique Functionality | Introduces N-hydroxy group, a potential precursor for further reactions or a modulator of biological activity.[7] | Standard amine modification. | Introduces a reactive sulfhydryl (-SH) group for subsequent conjugation.[6] |
| Aqueous Stability | Potentially lower due to the acidic N-OH proton influencing hydrolysis. | Moderate; susceptible to hydrolysis, especially at alkaline pH.[2] | Relatively unstable in solution; ring-opening hydrolysis occurs. Should be used promptly.[6] |
Mechanistic Nuances of Ethyl N-hydroxyethanimidate
The distinguishing feature of Ethyl N-hydroxyethanimidate is the N-hydroxy group. This modification introduces several critical mechanistic differences compared to a standard N-unsubstituted imidate like ethyl acetimidate.
-
Electronic Effects: The oxygen atom in the N-hydroxy group is electron-withdrawing. This effect increases the electrophilicity of the imidate carbon, making it a more potent target for nucleophilic attack by an amine. This suggests that, under identical conditions, Ethyl N-hydroxyethanimidate may exhibit a faster reaction rate.
-
The N-OH Proton: The proton on the N-hydroxy group is acidic and can participate in intramolecular catalysis or alter the pH-dependence of the reaction. Its presence could facilitate the breakdown of the tetrahedral intermediate, potentially accelerating the overall reaction. However, it also introduces an additional site for deprotonation, which may complicate the pH-rate profile compared to simpler imidates.[2]
-
Product Properties: The resulting N-hydroxy amidine product is structurally distinct from a standard amidine. The N-oxide functionality can influence the molecule's polarity, solubility, and potential for hydrogen bonding.[7] In drug development, N-oxide groups are sometimes used to modulate pharmacokinetic properties or can act as prodrugs that are reduced in vivo.[7]
The Workhorse: Standard Alkyl Imidates
Alkyl imidates, such as ethyl acetimidate, are the simplest form of these reagents. Their primary function is to convert a primary amine into an amidine, effectively modifying the lysine residue or N-terminus without altering the overall charge of the protein at physiological pH.[1]
-
Reactivity: Their reactivity is straightforward and primarily governed by the pH of the medium, which dictates the protonation state of the target amine.[1]
-
Limitations: The main drawback is their susceptibility to hydrolysis, which competes with the desired amination reaction. Furthermore, studies have shown that at pH <10, side reactions can lead to the formation of N,N'-amidine derivatives, which can complicate the interpretation of cross-linking experiments.[1][8]
The Functionalizer: 2-Iminothiolane (Traut's Reagent)
Traut's Reagent is a specialized cyclic thioimidate designed not just to modify an amine, but to introduce a new reactive handle.[6]
-
Mechanism: The reaction proceeds similarly, with the amine attacking the imidate carbon. However, this attack leads to the opening of the five-membered ring, resulting in an amidine bond that tethers a free sulfhydryl (-SH) group to the target molecule.[6]
-
Key Advantage: This two-step strategy is exceptionally powerful. It allows a researcher to convert amine-rich proteins into thiol-modified proteins. These newly introduced thiols can then be targeted with high specificity by maleimide or iodoacetamide chemistry, enabling precise, heterobifunctional cross-linking strategies that would otherwise be impossible.[6][9]
-
Causality in Use: The choice to use Traut's Reagent is driven by the need for orthogonal chemistry. One might first modify lysine residues with Traut's Reagent and then use a maleimide-functionalized drug or probe to specifically target the newly introduced thiols, leaving other native functional groups untouched.
Experimental Protocol: Comparative Kinetic Analysis of Imidate Reactivity
To provide a self-validating and trustworthy comparison, a rigorous kinetic analysis is required. This protocol outlines a method to determine the reaction rates of different imidates with a model amine.
Objective: To determine the pseudo-first-order rate constants (k_obs) for the reaction of Ethyl N-hydroxyethanimidate, Ethyl Acetimidate, and 2-Iminothiolane with a model primary amine (e.g., N-α-acetyl-L-lysine) at various pH values.
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A Researcher's Guide to Validating Regioselectivity in Cycloaddition Reactions of Ethyl N-hydroxyethanimidate and its Analogs
In the landscape of heterocyclic chemistry, the 1,3-dipolar cycloaddition of nitrile oxides stands as a cornerstone for the synthesis of isoxazolines and isoxazoles, moieties of significant interest in medicinal chemistry and materials science.[1][2][3][4] This guide provides an in-depth analysis of the regioselectivity of cycloaddition reactions involving the nitrile oxide derived from Ethyl N-hydroxyethanimidate. While direct experimental data for this specific precursor is sparse in readily available literature, the principles governing its reactivity are well-established for analogous nitrile oxides. This guide will, therefore, leverage well-documented examples to provide a robust framework for predicting and validating the regioselectivity of such reactions.
We will delve into the mechanistic underpinnings of regioselectivity, explore experimental techniques for its validation, and offer a comparative analysis against other nitrile oxides. This guide is intended for researchers, scientists, and drug development professionals seeking to employ nitrile oxide cycloadditions with a high degree of control and predictability.
The Decisive Factor: Understanding Regioselectivity in Nitrile Oxide Cycloadditions
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene can, in principle, yield two regioisomers: a 5-substituted or a 4-substituted 2-isoxazoline. The preferential formation of one isomer over the other is termed regioselectivity and is a critical aspect of reaction control.[5]
The regiochemical outcome is primarily governed by the electronic properties of both the nitrile oxide (the 1,3-dipole) and the alkene (the dipolarophile), as rationalized by Frontier Molecular Orbital (FMO) theory.[2][6] According to this theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between the interacting orbitals, the faster the reaction. The regioselectivity is determined by the alignment of the orbitals that leads to the most favorable interaction, which is dictated by the relative sizes of the atomic orbital coefficients on the terminal atoms of the dipole and dipolarophile.
Nitrile oxide cycloadditions are generally classified into three types based on the dominant FMO interaction[2][6]:
-
Type I: Dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is typical for reactions with electron-deficient alkenes.
-
Type II: Both HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions are significant.
-
Type III: Controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This is common for reactions with electron-rich alkenes.
For most nitrile oxides, the largest coefficient on the LUMO is on the carbon atom, while the largest coefficient on the HOMO is on the oxygen atom. Consequently, reactions with electron-rich alkenes (Type III) typically yield 5-substituted isoxazolines, whereas reactions with electron-deficient alkenes can be more complex, often leading to mixtures of regioisomers.[2]
Steric factors also play a crucial role. Bulky substituents on either the nitrile oxide or the alkene can disfavor the formation of the sterically more hindered regioisomer, sometimes overriding the electronic preferences.[7]
Figure 1: Frontier Molecular Orbital (FMO) interactions governing the regioselectivity of 1,3-dipolar cycloadditions between a nitrile oxide and an alkene.
Comparative Analysis of Regioselectivity
The following table summarizes the typical regiochemical outcomes for the cycloaddition of various nitrile oxides with different classes of alkenes, based on data from the literature. This serves as a predictive tool for designing new reactions.
| Nitrile Oxide (R-CNO) | Dipolarophile (Alkene) | Predominant Regioisomer | Supporting Evidence |
| Benzonitrile Oxide | Styrene (Electron-rich) | 3,5-Diphenyl-2-isoxazoline | LUMO(dipole)-HOMO(dipolarophile) control[2] |
| Acetonitrile Oxide | Methyl Acrylate (Electron-deficient) | Mixture of regioisomers | Competing FMO interactions[8] |
| Ethoxycarbonylformonitrile Oxide | Various Alkenes | 5-substituted isoxazolines | Strong electron-withdrawing group on nitrile oxide lowers LUMO energy[1] |
| Mesitonitrile Oxide | Terminal Alkenes | 3-Mesityl-5-substituted-2-isoxazoline | Steric hindrance from the mesityl group directs the regioselectivity[7] |
Experimental Validation of Regioselectivity: A Practical Approach
Unequivocal determination of the regiochemistry of the cycloaddition products is paramount. While X-ray crystallography provides definitive structural proof, it is not always feasible. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful tool for this purpose.[9][10][11]
Key NMR Signatures for Distinguishing Regioisomers:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the isoxazoline ring are highly informative.
-
In a 5-substituted isoxazoline, the proton at C4 is typically a quartet (or doublet of doublets) coupled to the proton at C5 and the geminal protons at C4. The proton at C5 is often a triplet (or doublet of doublets).
-
In a 4-substituted isoxazoline, the signal patterns will be different, with the protons at C5 appearing as a characteristic AB quartet if they are diastereotopic.
-
-
¹³C NMR: The chemical shifts of the ring carbons can also be diagnostic. The carbon bearing the substituent will experience a significant downfield shift.
-
2D NMR Techniques: Heteronuclear multiple bond correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments can provide unambiguous evidence for the connectivity and spatial relationships of the atoms in the molecule, confirming the regiochemistry. For instance, an HMBC correlation between the substituent's protons and the C4 or C5 carbon of the isoxazoline ring can definitively establish the point of attachment.[12]
Experimental Protocol: In Situ Generation of a Nitrile Oxide and Cycloaddition
This protocol describes a general and widely used method for the in situ generation of a nitrile oxide from a hydroximoyl chloride, followed by its cycloaddition with an alkene.[1] This method avoids the isolation of the often unstable nitrile oxide.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (or other suitable hydroximoyl chloride)
-
Alkene (dipolarophile)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the hydroximoyl chloride (1.0 eq) and the alkene (1.2 eq) dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of triethylamine (1.1 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes. The triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired isoxazoline product(s).
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regiochemical outcome. If a mixture of regioisomers is obtained, their ratio can be determined by integration of the respective signals in the ¹H NMR spectrum.
Figure 2: A generalized experimental workflow for the synthesis and analysis of isoxazolines via 1,3-dipolar cycloaddition of an in situ generated nitrile oxide.
Conclusion
The regioselectivity of 1,3-dipolar cycloadditions involving nitrile oxides is a predictable and controllable phenomenon, primarily governed by a combination of electronic and steric factors. By understanding the principles of Frontier Molecular Orbital theory and employing robust analytical techniques like NMR spectroscopy, researchers can confidently predict and validate the outcomes of these powerful ring-forming reactions. The provided experimental protocol offers a reliable starting point for the synthesis of a wide range of isoxazoline derivatives, which continue to be valuable scaffolds in modern chemical research.
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A Researcher's Guide to Ethyl N-hydroxyethanimidate: A Comparative Study in Diverse Solvent Systems
For professionals in drug discovery, organic synthesis, and materials science, the choice of solvent is a critical parameter that can dictate the success of an experiment. This guide provides an in-depth comparative analysis of Ethyl N-hydroxyethanimidate, a versatile synthetic intermediate[1], across various solvent systems. We will explore how different solvents influence its solubility, stability, and reactivity, providing both theoretical grounding and actionable experimental protocols to empower researchers in their work.
Understanding Ethyl N-hydroxyethanimidate
Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a valuable building block in organic chemistry.[1] Its structure, featuring a reactive N-hydroxyimine moiety and an ethoxy group, makes it a key precursor for synthesizing a range of more complex molecules, including O-acyl- and O-nitrophenylhydroxylamines and other derivatives with potential biological activities.[1][2][3] Given its applications, understanding its behavior in solution is paramount for optimizing reaction yields, ensuring stability during storage, and developing robust analytical methods.
Key Physicochemical Properties:
A compound's physical properties are the foundation for predicting its behavior. The following table summarizes the key characteristics of Ethyl N-hydroxyethanimidate.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | [4][5] |
| Molecular Weight | 103.12 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid or fused solid | [1][7] |
| Melting Point | 23-25 °C | [1][3][4][8] |
| Boiling Point | 55-58 °C at 6 mmHg | [1][2][4][8] |
| CAS Number | 10576-12-2 | [2][4][5] |
Notably, Ethyl N-hydroxyethanimidate is reported to be moisture-sensitive and may decompose in water, a critical consideration for its handling and storage.[2][4]
The Crucial Role of the Solvent System
Solvents are not merely inert media for reactions; they are active participants that can profoundly influence chemical processes. Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).[9][10]
-
Polar Protic Solvents: These solvents, such as water and alcohols (methanol, ethanol), contain O-H or N-H bonds. They can act as proton donors and are effective at solvating both cations and anions through hydrogen bonding and ion-dipole interactions.[9][11]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds. They are poor proton donors but excel at solvating cations.[9][10][11]
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species.[9]
The interaction between Ethyl N-hydroxyethanimidate and these solvent classes will directly impact its utility in the lab.
Comparative Performance Analysis
Solubility Profile
The principle of "like dissolves like" provides a strong predictive framework for solubility. Ethyl N-hydroxyethanimidate possesses both polar (N-hydroxyimine) and nonpolar (ethyl groups) characteristics, suggesting a nuanced solubility profile.
| Solvent Class | Representative Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen-bond with the oxygen and nitrogen atoms of the solute. |
| Polar Aprotic | Acetonitrile, Acetone, DMF | High | The polar nature of the solvent interacts favorably with the polar N-hydroxyimine group of the solute. |
| Nonpolar | Toluene, Hexane | Moderate to Low | The ethyl groups of the solute allow for some van der Waals interactions, but the polar head will limit overall solubility. |
Experimental Protocol 1: Qualitative Solubility Determination
This protocol provides a straightforward method to validate the expected solubility profile.
Objective: To determine the qualitative solubility of Ethyl N-hydroxyethanimidate in a range of solvents.
Materials:
-
Ethyl N-hydroxyethanimidate
-
Test solvents: Methanol, Acetonitrile, Toluene, Deionized Water
-
Vortex mixer
-
Small vials or test tubes
Procedure:
-
Add approximately 10 mg of Ethyl N-hydroxyethanimidate to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Visually inspect the solution. Classify as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Stability Assessment
Stability is a critical factor, especially for a moisture-sensitive compound.[2] Decomposition can lead to impurities that affect reaction outcomes and analytical results.
-
In Polar Protic Solvents: The presence of labile protons in solvents like water and alcohols can facilitate the hydrolysis of the imidate functional group. Therefore, long-term storage in these solvents is generally not recommended. The compound is known to decompose in water.[4]
-
In Polar Aprotic Solvents: These solvents lack the proton-donating ability of protic systems, making them a better choice for minimizing hydrolytic decomposition. Solvents like acetonitrile or ethyl acetate are often preferred for analytical sample preparation and as reaction media.
-
In Nonpolar Solvents: While potentially offering good stability, the lower solubility in nonpolar solvents may limit their practical use.
The following diagram outlines a typical workflow for assessing the stability of Ethyl N-hydroxyethanimidate.
Caption: Workflow for assessing compound stability over time using HPLC.
Experimental Protocol 2: Stability Analysis by Reverse-Phase HPLC (RP-HPLC)
This method allows for the precise quantification of the parent compound over time, providing robust stability data. The conditions are adapted from established analytical methods for this compound.[12]
Objective: To quantitatively measure the degradation of Ethyl N-hydroxyethanimidate in different solvents over 24 hours.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Ethyl N-hydroxyethanimidate
-
Solvents to be tested (e.g., Methanol, Acetonitrile)
-
HPLC-grade Acetonitrile (MeCN) and water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[12]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Ethyl N-hydroxyethanimidate in each test solvent.
-
Immediately dilute an aliquot of each stock solution with the mobile phase to a final concentration of ~50 µg/mL. This is the t=0 sample.
-
Store the remaining stock solutions at room temperature.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the UV detector to an appropriate wavelength (determined by a UV scan, typically around 210-220 nm).
-
Inject the t=0 sample and record the chromatogram and the peak area of the parent compound.
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take another aliquot from the stock solutions, dilute as in step 2, and inject.
-
-
Data Analysis:
-
Calculate the percentage of Ethyl N-hydroxyethanimidate remaining at each time point relative to the t=0 peak area.
-
Plot the % remaining versus time for each solvent system.
-
Impact on Reactivity
Solvent choice is a powerful tool for controlling chemical reactivity. For reactions involving Ethyl N-hydroxyethanimidate, particularly nucleophilic substitutions, the solvent can dramatically alter reaction rates.
In reactions where Ethyl N-hydroxyethanimidate acts as a nucleophile, polar protic solvents can be detrimental. The solvent's acidic protons can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and increasing the energy barrier for the reaction to proceed. This effect hinders its ability to attack an electrophile.[11][13]
Conversely, polar aprotic solvents do not form this hydrogen-bonding cage. They solvate the counter-ion, leaving the nucleophile relatively "naked" and highly reactive. This often leads to significant rate enhancements for S_N2-type reactions.[11]
Caption: Solvation effects on a nucleophile in protic vs. aprotic solvents.
Conclusions and Recommendations
The performance of Ethyl N-hydroxyethanimidate is intrinsically linked to the solvent system in which it is used. This guide demonstrates that a rational approach to solvent selection, grounded in the principles of solubility, stability, and reactivity, is essential for achieving optimal results.
Key Recommendations:
-
For Storage: Anhydrous polar aprotic solvents (e.g., acetonitrile, ethyl acetate) are recommended for preparing stock solutions to maximize long-term stability. Avoid aqueous and alcoholic solvents due to the risk of hydrolysis.
-
For Chemical Reactions: For reactions where Ethyl N-hydroxyethanimidate serves as a nucleophile, polar aprotic solvents such as DMF, DMSO, or acetonitrile are strongly preferred to enhance reactivity and increase reaction rates.
-
For Analysis: A mixture of acetonitrile and water is a suitable mobile phase for RP-HPLC analysis, offering good separation and compatibility with mass spectrometry when buffered with formic acid.[12]
By applying the insights and protocols detailed in this guide, researchers can harness the full synthetic potential of Ethyl N-hydroxyethanimidate, ensuring reproducibility, maximizing yields, and accelerating the pace of discovery.
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SIELC Technologies. Ethanimidic acid, N-hydroxy-, ethyl ester. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. [Link]
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Chemsrc. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. [Link]
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ChemBK. n-hydroxy-ethanimidicaciethylester. [Link]
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Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl N-hydroxyethanimidate
Introduction: Ethyl N-hydroxyethanimidate (CAS No. 10576-12-2), also known as Ethyl acetohydroximate, is a chemical reagent utilized in various research and development applications.[1][2] While its utility is significant, its hazardous properties necessitate a rigorous and well-defined protocol for its handling and disposal. Improper management of this compound can lead to significant safety incidents and environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe disposal of Ethyl N-hydroxyethanimidate, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and institutional compliance.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. Ethyl N-hydroxyethanimidate presents a combination of physical and health hazards that must be respected throughout its lifecycle, from use to disposal.
Causality Behind Hazard Assessment: The primary reason for this detailed assessment is to preemptively identify all potential risks. For instance, its classification as a flammable liquid dictates that it must be kept away from ignition sources during storage and disposal procedures.[3] Similarly, its potential as a skin and respiratory sensitizer informs the stringent requirements for Personal Protective Equipment (PPE) to prevent long-term health effects.
Table 1: Hazard Profile of Ethyl N-hydroxyethanimidate
| Hazard Type | GHS Classification & Statements | Key Characteristics & Risks | Recommended Precautionary Measures |
|---|---|---|---|
| Physical Hazard | Flammable Liquid (Category 3), H226 | Combustible liquid with a flash point of 76°C.[3][4] Vapors are heavier than air and may travel to ignition sources. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2] |
| Health Hazard | Acute Toxicity, Oral (Category 4), H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| Health Hazard | Skin Irritation (Category 2), H315 | Causes skin irritation.[3] | Wash skin thoroughly after handling. Wear protective gloves. |
| Health Hazard | Eye Irritation (Category 2A), H319 | Causes serious eye irritation.[3] | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs. |
| Health Hazard | Sensitization, H317 & H334 | May cause an allergic skin reaction or asthma symptoms if inhaled. | Avoid breathing mist or vapors. Wear respiratory protection if ventilation is inadequate. |
| Health Hazard | Germ Cell Mutagenicity (Category 2), H341 | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions are understood. |
| Health Hazard | Specific Target Organ Toxicity, H335 | May cause respiratory irritation.[3] | Use only outdoors or in a well-ventilated area.[2] |
Chemical Incompatibilities: To prevent dangerous reactions within waste containers, Ethyl N-hydroxyethanimidate waste must be segregated from the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Strong reducing agents[2]
Section 2: Pre-Disposal Protocols: Engineering Controls & PPE
Before handling Ethyl N-hydroxyethanimidate for any purpose, including disposal, the appropriate safety measures must be in place. These protocols are non-negotiable and form a self-validating system of safety.
-
Engineering Controls: All handling and preparation for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This is the primary method to control inhalation exposure to vapors and potential aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber).[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
-
Section 3: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for managing different forms of Ethyl N-hydroxyethanimidate waste.
Procedure A: Disposal of Unused or Waste Ethyl N-hydroxyethanimidate (Pure or in Solution)
This procedure is for the primary chemical waste stream.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.[2]
-
Waste Container Selection: Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., a glass bottle for solvents).[5][6] Ensure the container has a tightly fitting cap.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[6] Fill in all required information:
-
Full Chemical Name: "Waste Ethyl N-hydroxyethanimidate"
-
All chemical constituents and their approximate percentages (e.g., "Ethyl N-hydroxyethanimidate (~5%), Methanol (~95%)").
-
Associated Hazards (e.g., "Flammable," "Irritant," "Health Hazard").
-
-
Waste Transfer: Carefully transfer the waste into the labeled container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure and Store: Securely cap the container.[6] Store it in a designated Satellite Accumulation Area (SAA) that is away from heat and ignition sources, and segregated from incompatible chemicals.[7]
Procedure B: Management of Contaminated Labware and Materials
This protocol covers items such as gloves, pipette tips, and absorbent paper contaminated with Ethyl N-hydroxyethanimidate.
-
Segregation: Do not mix contaminated solids with liquid waste.
-
Containerization: Place all contaminated solid materials into a designated, sealable, and clearly labeled hazardous waste bag or container (e.g., a puncture-resistant solids container).
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and clearly state "Debris contaminated with Ethyl N-hydroxyethanimidate."
-
Storage: Store the sealed container in the Satellite Accumulation Area alongside the liquid waste container.
Procedure C: Emergency Spill Management
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][4]
-
Containment: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial sorbent.[2][8] Do not use combustible materials like paper towels for the initial absorption.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal.[4]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.[9][10] All cleaning materials (wipes, gloves, etc.) must also be collected and disposed of as hazardous waste as described in Procedure B.[9]
Section 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing Ethyl N-hydroxyethanimidate waste from generation to final pickup.
Caption: Waste Management Workflow for Ethyl N-hydroxyethanimidate.
Section 5: Final Disposal Pathway
The procedures outlined above prepare the chemical waste for its final journey. The ultimate disposal must be handled by professionals.
-
Institutional EHS: Once a hazardous waste container is full (or waste is no longer being generated), laboratory personnel must contact their institution's Environmental Health & Safety (EHS) or equivalent office to schedule a pickup.[11]
-
Licensed Waste Vendor: The EHS office will then arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. These vendors have the facilities and expertise to dispose of the chemical in a manner that is safe and compliant with all local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
This structured approach ensures that every step, from the lab bench to final disposal, is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
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Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 . PubChem, National Institutes of Health. [Link]
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N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 . PubChem, National Institutes of Health. [Link]
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Ethyl acetohydroximate | C4H9NO2 | CID 99894 . PubChem, National Institutes of Health. [Link]
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Mastering the Safe Handling of Ethyl N-hydroxyethanimidate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. Ethyl N-hydroxyethanimidate, a versatile building block in organic synthesis, requires a nuanced understanding of its properties to ensure safe and effective use in the laboratory. This guide moves beyond generic safety protocols to provide an in-depth, procedural framework for handling this compound, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only follow safety guidelines but to comprehend the rationale behind them, fostering a culture of proactive safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Ethyl N-hydroxyethanimidate presents a trifecta of hazards: it is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] A thorough risk assessment is the foundational step before any handling procedure. This involves not just acknowledging the hazards, but evaluating the specific quantities you will be using, the duration of the procedure, and the environmental conditions of your laboratory.
Key Hazard Considerations:
-
Flammability: With a flashpoint of 76-77°C, Ethyl N-hydroxyethanimidate is classified as a combustible liquid.[3][4] This means it can ignite when exposed to an ignition source at or above this temperature. The primary preventative measure is the stringent control of ignition sources, including open flames, hot plates, and static discharge.[2]
-
Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[1][4] This is due to its chemical reactivity, which can disrupt cell membranes and cause localized inflammatory responses upon contact. Understanding this mechanism underscores the critical importance of appropriate personal protective equipment (PPE) to create a barrier between the chemical and your body.
-
Toxicity: While comprehensive toxicological data is limited, the available information indicates that the toxicological properties have not been fully investigated.[2][3] This lack of complete data necessitates a cautious approach, treating the compound with a high degree of respect and minimizing all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to establish a complete barrier that prevents any contact with the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat is preferred. | Prevents skin irritation upon contact. The choice of glove material should be based on breakthrough time and permeation rate for similar organic compounds. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. However, if irritation is experienced or large quantities are used, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ethyl N-hydroxyethanimidate vapors can cause respiratory irritation. A fume hood is the primary engineering control to prevent inhalation exposure. A respirator provides an additional layer of protection when engineering controls are insufficient or during emergencies. |
Donning and Doffing PPE: A Procedural Approach
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Handling Procedures:
-
Work in a Ventilated Area: All handling of Ethyl N-hydroxyethanimidate should be conducted in a certified chemical fume hood to control vapor inhalation.[3]
-
Grounding and Bonding: For transfers of larger quantities from metal containers, ensure proper grounding and bonding to prevent static discharge, a potential ignition source.[5]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Storage Plan:
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][6] A flammable storage cabinet is required for storing quantities of 10 gallons or more.[5]
-
Segregation: Store separately from incompatible materials.
Emergency Preparedness: Spill and Exposure Response
A swift and correct response to an emergency can significantly mitigate its consequences.
Spill Cleanup Protocol:
-
Immediate Action: Alert personnel in the immediate area and control all ignition sources.[4]
-
Ventilation: Increase ventilation by opening the fume hood sash.
-
Don Appropriate PPE: At a minimum, wear chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill pad to dike and absorb the liquid.[2][6] Work from the outside of the spill inwards.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of Ethyl N-hydroxyethanimidate and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Waste Stream: Ethyl N-hydroxyethanimidate is a non-halogenated organic solvent and should be collected in a designated hazardous waste container for flammable liquids.[8]
-
Container: Use a clearly labeled, leak-proof container with a secure screw-top cap.[3][9] The container must be compatible with the chemical.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).[2]
-
Contaminated Materials: All items that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.[1]
Caption: Workflow for the proper disposal of Ethyl N-hydroxyethanimidate waste.
Disposal Procedure:
-
Segregate Waste: Do not mix Ethyl N-hydroxyethanimidate waste with other waste streams, particularly halogenated solvents or strong acids/bases.[2][8]
-
Container Management: Keep the waste container closed except when adding waste.[2] Do not fill the container to more than 90% capacity to allow for vapor expansion.[10]
-
Storage of Waste: Store the waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
By integrating these detailed protocols into your laboratory workflow, you can handle Ethyl N-hydroxyethanimidate with the confidence that comes from a deep understanding of its properties and the principles of chemical safety. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your research.
References
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N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - Ethyl N-Hydroxyacetimidate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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General Use SOP - Flammable and Combustible Liquids. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]
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Flammable Liquid Spill Clean Up. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



